molecular formula C14H10O3 B112320 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 222180-19-0

3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B112320
CAS No.: 222180-19-0
M. Wt: 226.23 g/mol
InChI Key: QOCUSJPHQSKJJR-UHFFFAOYSA-N
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Description

3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid is a versatile biphenyl derivative engineered for advanced chemical synthesis and drug discovery. This compound integrates two key functional groups—a carboxylic acid and an aldehyde—on a biphenyl scaffold, making it a valuable building block for constructing more complex molecular architectures. The biphenyl core is a well-known rigid structure in pharmacological applications, and derivatives are investigated as new classes of anti-resorptive drugs with potential for treating diseases associated with osteoclast activation, such as osteoporosis and cancer-induced bone disease . Furthermore, related biphenyl carboxylic acids have demonstrated potential in inhibiting tubulin polymerization, a key mechanism in cancer research . The distinct functional handles allow for parallel derivatization, enabling its use in creating libraries of compounds for high-throughput screening. The aldehyde group is particularly amenable to condensation reactions, facilitating the synthesis of hydrazide-hydrazone and imidazole derivatives, which are motifs found in compounds with noted antimicrobial and antifungal activities . This reagent is offered strictly for research purposes in laboratory settings.

Properties

IUPAC Name

3-(3-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCUSJPHQSKJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383351
Record name 3'-Formyl[1,1'-biphenyl]-3-carboxylic acid
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222180-19-0
Record name 3'-Formyl[1,1'-biphenyl]-3-carboxylic acid
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Record name 3'-formyl-[1,1'-biphenyl]-3-carboxylic acid
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Foundational & Exploratory

Synthesis of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The primary synthesis route detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between aromatic rings.

Core Synthesis Route: Suzuki-Miyaura Cross-Coupling

The most direct and widely employed method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the target molecule, the key starting materials are 3-bromobenzoic acid and 3-formylphenylboronic acid.

The general transformation is depicted below:

Caption: General scheme of the Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established procedures for similar biphenyl carboxylic acid syntheses.[1]

Materials:

  • 3-Bromobenzoic acid

  • 3-Formylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: To the flask, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio). Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added to the reaction mixture.

  • Reaction: The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in water and acidified with a 1M HCl solution to precipitate the crude product.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Characterization: The purified product is characterized by melting point determination, ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow start Start reactants Combine Reactants: - 3-Bromobenzoic Acid - 3-Formylphenylboronic Acid - K₂CO₃ start->reactants inert Establish Inert Atmosphere (Evacuate and backfill with N₂/Ar) reactants->inert solvent_catalyst Add Degassed Solvent (1,4-Dioxane/H₂O) and Pd(PPh₃)₄ inert->solvent_catalyst reaction Heat and Stir (80-90°C, 12-16h) solvent_catalyst->reaction workup Work-up: - Cool to RT - Remove Solvent - Acidify and Precipitate reaction->workup extraction Extract with Ethyl Acetate Wash with Brine Dry over Na₂SO₄ workup->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product: - MP, NMR, IR, MS purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis of this compound.

Quantitative Data

Table 1: Reaction Parameters

ParameterValue
Reactant 1 3-Bromobenzoic Acid
Reactant 2 3-Formylphenylboronic Acid
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Potassium Carbonate
Solvent System 1,4-Dioxane / Water (4:1)
Reaction Temperature 80 °C
Reaction Time 16 hours
Typical Yield 75-85%

Table 2: Physicochemical and Spectroscopic Data

PropertyExpected Value
Molecular Formula C₁₄H₁₀O₃
Molecular Weight 226.23 g/mol
Appearance White to off-white solid
Melting Point Not reported
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~10.1 (s, 1H, -CHO), ~8.3-7.5 (m, 8H, Ar-H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~192 (-CHO), ~171 (-COOH), ~140-128 (Ar-C)
IR (KBr, νₘₐₓ, cm⁻¹) ~3000 (O-H), ~1700 (C=O, acid), ~1680 (C=O, aldehyde)
ESI-MS m/z [M-H]⁻ calculated for C₁₄H₉O₃: 225.06

Signaling Pathways and Applications

While this compound is primarily a synthetic intermediate, its structural motif is of interest in drug discovery. Biphenyl structures are common in pharmacologically active compounds. The presence of both a carboxylic acid and a formyl group provides two reactive handles for further chemical modifications, making it a versatile scaffold for the synthesis of more complex molecules with potential biological activity. For instance, these functional groups can be used to generate libraries of compounds for screening against various biological targets.

Applications cluster_synthesis Synthesis cluster_modification Further Modification cluster_applications Potential Applications Target This compound Formyl Formyl Group (-CHO) Target->Formyl Carboxyl Carboxylic Acid (-COOH) Target->Carboxyl Library Compound Library Synthesis Formyl->Library Carboxyl->Library Screening High-Throughput Screening Library->Screening Drug Drug Discovery Lead Generation Screening->Drug

Caption: Logical relationship from synthesis to potential applications in drug discovery.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers and professionals in drug development can utilize this information to produce this key intermediate for their synthetic endeavors.

References

An In-depth Technical Guide to the Chemical Properties of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this biphenyl derivative.

Core Chemical Properties

This compound, also known by its IUPAC name 3-(3-formylphenyl)benzoic acid, is a solid organic compound with the molecular formula C₁₄H₁₀O₃.[1] It possesses both a carboxylic acid and an aldehyde functional group, making it a potentially versatile building block in organic synthesis and medicinal chemistry.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀O₃[1]
Molecular Weight 226.23 g/mol [1]
Physical Form Solid[1]
Melting Point 174 °CN/A
Boiling Point 461.9 °C at 760 mmHgN/A
Density 1.264 g/cm³N/A
Solubility Soluble in methanol.

Synthesis and Purification

A potential synthetic workflow is outlined below. This diagram illustrates the logical steps for the synthesis, starting from commercially available precursors.

G cluster_synthesis Proposed Synthesis Workflow 3-Bromobenzoic acid 3-Bromobenzoic acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 3-Bromobenzoic acid->Suzuki-Miyaura Coupling 3-Formylphenylboronic acid 3-Formylphenylboronic acid 3-Formylphenylboronic acid->Suzuki-Miyaura Coupling This compound This compound Suzuki-Miyaura Coupling->this compound

Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of the target compound.

Experimental Protocol: General Suzuki-Miyaura Coupling

A general procedure for a Suzuki-Miyaura coupling reaction to synthesize biphenyl carboxylic acids involves the following steps:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 3-bromobenzoic acid), the arylboronic acid (e.g., 3-formylphenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) in a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water.

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight, with the optimal temperature depending on the specific substrates and catalyst used.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.[6][7][8][9]

Spectroscopic Data

Detailed experimental spectral data for this compound is not available in the public domain. However, based on the known spectral properties of related compounds, the following characteristic peaks can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. A singlet corresponding to the aldehyde proton should appear further downfield (around δ 9.5-10.5 ppm). The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), and its position can be concentration-dependent.[2][10][11][12]

  • ¹³C NMR: The carbon NMR spectrum will exhibit several signals in the aromatic region (δ 120-150 ppm). The carbonyl carbons of the aldehyde and carboxylic acid groups are expected to resonate at significantly downfield shifts (typically δ 190-200 ppm for the aldehyde and δ 165-185 ppm for the carboxylic acid).[1][13][14][15]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.[16][17][18]

  • A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.[16][19]

  • A sharp C=O stretching band for the aldehyde, typically appearing around 1690-1715 cm⁻¹.

  • C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹.

  • C=C stretching vibrations within the aromatic rings in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (226.23 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (-CHO), the carboxyl group (-COOH), and potentially other fragments characteristic of the biphenyl core.

Biological Activity and Potential Applications

As of the date of this guide, there is no specific information in the scientific literature detailing the biological activity or signaling pathway involvement of this compound. However, the broader class of benzoic acid derivatives has been investigated for a wide range of biological activities.[5][20][21][22][23][24][25][26][27][28][29]

Given its structural features, this compound could be a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of two reactive functional groups, the carboxylic acid and the aldehyde, allows for a variety of chemical modifications, making it an attractive scaffold for the development of novel drug candidates.

The following diagram illustrates a hypothetical workflow for the biological evaluation of a novel compound like this compound.

G cluster_bioactivity Biological Evaluation Workflow Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening Hit Identification Hit Identification In vitro Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Caption: A generalized workflow for the discovery and development of new drug candidates.

Safety Information

This compound is classified with the following hazard codes:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

  • H411: Toxic to aquatic life with long-lasting effects.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a bifunctional biphenyl derivative with potential as a building block in synthetic and medicinal chemistry. While detailed experimental data is currently limited, this guide provides a summary of its known properties and outlines potential avenues for its synthesis and evaluation. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and other scientific fields.

References

3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 222180-19-0

This technical guide provides an in-depth overview of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid, including its chemical properties, a detailed synthesis protocol, and its relevance in the context of drug development, particularly as a potential scaffold for URAT1 inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₄H₁₀O₃
Molecular Weight 226.23 g/mol
Appearance Solid
SMILES O=Cc1cccc(c1)c2cccc(c2)C(=O)O
InChI InChI=1S/C14H10O3/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-9H,(H,16,17)

Synthesis Protocol

The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds to create biaryl compounds.[1][2][3][4][5][6]

Reaction Scheme:

Materials:

  • 3-Formylphenylboronic acid

  • 3-Bromobenzoic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and Water mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-Formylphenylboronic acid (1.0 equivalent), 3-Bromobenzoic acid (1.0 equivalent), and a suitable base such as potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) to the flask.

  • Catalyst Addition: Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes. Subsequently, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Application in Drug Development: URAT1 Inhibition

Biphenyl carboxylic acid derivatives have emerged as a significant class of compounds in drug discovery, particularly as inhibitors of the urate transporter 1 (URAT1).[7][8][9] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the urine back into the bloodstream.[10][11][12][13][14][15] Inhibition of URAT1 increases the excretion of uric acid, thereby lowering its levels in the blood.[12] This mechanism is a therapeutic target for the treatment of hyperuricemia and gout.[7][8][9][10][12]

CompoundIC₅₀ (µM) for URAT1 InhibitionReference
A1 (a biphenyl carboxylic acid derivative)0.93[8][9]
B21 (a biphenyl carboxylic acid derivative)0.17[8][9]
URAT1 inhibitor 10.032[16]
URAT1 inhibitor 30.0008[16][17]
URAT1 inhibitor 80.001[16]

URAT1-Mediated Urate Reabsorption Pathway

The following diagram illustrates the role of URAT1 in the renal proximal tubule and the mechanism of its inhibition.

URAT1_Pathway cluster_transport cluster_inhibition cluster_downstream tubular_lumen Tubular Lumen (Urine) proximal_tubule_cell Proximal Tubule Cell bloodstream Bloodstream urate_in_lumen Urate urat1_transporter URAT1 Transporter urate_in_lumen->urat1_transporter Reabsorption organic_anion_in_cell Organic Anion (e.g., Lactate) organic_anion_in_cell->urat1_transporter Secretion urate_in_cell Urate glut9 GLUT9 Transporter urate_in_cell->glut9 Efflux organic_anion_in_lumen Organic Anion urat1_transporter->urate_in_cell urat1_transporter->organic_anion_in_lumen biphenyl_inhibitor This compound (or derivative) biphenyl_inhibitor->urat1_transporter Inhibition urate_in_bloodstream Increased Blood Urate glut9->urate_in_bloodstream To Blood

Caption: URAT1-mediated urate reabsorption in the kidney and its inhibition.

Experimental Workflow for Screening URAT1 Inhibitors

The following diagram outlines a typical workflow for identifying and characterizing novel URAT1 inhibitors.

Screening_Workflow start Compound Library (Biphenyl Carboxylic Acids) in_vitro_assay In Vitro URAT1 Inhibition Assay (e.g., HEK293 cells expressing URAT1) start->in_vitro_assay determine_ic50 Determine IC₅₀ Values in_vitro_assay->determine_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ic50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->in_vitro_assay Iterative Design in_vivo_studies In Vivo Studies (Hyperuricemic Animal Models) lead_optimization->in_vivo_studies pk_pd_studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies in_vivo_studies->pk_pd_studies candidate_selection Drug Candidate Selection pk_pd_studies->candidate_selection

Caption: Workflow for the discovery of novel URAT1 inhibitors.

References

Technical Guide: Spectroscopic Profile of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data for 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid (C₁₄H₁₀O₃), a biphenyl derivative with potential applications in chemical synthesis and pharmaceutical research. Due to the limited availability of specific experimental spectra for this exact compound, this guide presents a combination of predicted data and expected values based on the analysis of its functional groups and structural analogs.

Compound Identification

ParameterValue
IUPAC Name 3'-(Formyl)-[1,1'-biphenyl]-3-carboxylic acid
Molecular Formula C₁₄H₁₀O₃[1][2]
Molecular Weight 226.23 g/mol [2]
CAS Number 222180-19-0[3]
Canonical SMILES C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)C=O[1]
InChI Key QOCUSJPHQSKJJR-UHFFFAOYSA-N[1][2]

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Predicted for a solution in CDCl₃. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1Singlet1HAldehyde proton (-CHO)
~8.3 - 8.1Multiplet3HAromatic protons ortho to CHO and COOH groups
~8.0 - 7.8Multiplet2HAromatic protons
~7.7 - 7.5Multiplet3HAromatic protons
>11.0Broad Singlet1HCarboxylic acid proton (-COOH)

Table 2: Predicted ¹³C NMR Spectral Data

Predicted for a solution in CDCl₃. Chemical shifts (δ) are referenced to TMS at 0 ppm.

Chemical Shift (δ, ppm)Assignment
~192.0Aldehyde Carbonyl (C=O)
~171.0Carboxylic Acid Carbonyl (C=O)
~142.0 - 138.0Quaternary Aromatic Carbons (C-C biphenyl linkage)
~137.0Quaternary Aromatic Carbon (C-CHO)
~132.0Quaternary Aromatic Carbon (C-COOH)
~135.0 - 125.0Aromatic CH Carbons

Table 3: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeDescription
3300 - 2500O-H stretchVery broad band, characteristic of a carboxylic acid dimer.[4][5][6]
3100 - 3000C-H stretchAromatic C-H stretching.[7][8]
2850 - 2700C-H stretchAldehyde C-H stretch, often appears as two weak bands.[8]
~1710C=O stretchStrong absorption from the carboxylic acid carbonyl, lowered by conjugation.[4]
~1690C=O stretchStrong absorption from the aldehyde carbonyl, lowered by conjugation.[7]
1600, 1500C=C stretchAromatic ring carbon-carbon stretching.[7][8]
1320 - 1210C-O stretchCarboxylic acid C-O stretching.[5]

Table 4: Predicted Mass Spectrometry (MS) Data

Data predicted for high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).

AdductCalculated m/z
[M+H]⁺227.0703[1]
[M+Na]⁺249.0522[1]
[M-H]⁻225.0557[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument.[9]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. The spectral width is generally set to ~220 ppm.[10]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine powder and press it into a transparent pellet using a hydraulic press.[9]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), coupled to a mass analyzer like a Time-of-Flight (TOF) or Quadrupole instrument.[9]

  • Data Acquisition: Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system. Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).[11][12]

  • Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a target compound like this compound.

G cluster_synthesis Synthesis Phase cluster_analysis Spectroscopic Analysis Phase cluster_final Data Interpretation start Starting Materials (e.g., Boronic Acid & Aryl Halide) reaction Chemical Reaction (e.g., Suzuki Coupling) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Pure Solid Product: This compound purification->product nmr_prep Sample Prep for NMR product->nmr_prep ir_prep Sample Prep for IR product->ir_prep ms_prep Sample Prep for MS product->ms_prep nmr_acq NMR Data Acquisition (¹H, ¹³C) nmr_prep->nmr_acq ir_acq IR Data Acquisition ir_prep->ir_acq ms_acq MS Data Acquisition ms_prep->ms_acq nmr_data NMR Spectra nmr_acq->nmr_data ir_data IR Spectrum ir_acq->ir_data ms_data Mass Spectrum ms_acq->ms_data interpretation Structural Confirmation & Purity Assessment nmr_data->interpretation ir_data->interpretation ms_data->interpretation

Caption: General workflow for synthesis and spectroscopic characterization.

References

An In-depth Technical Guide on 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature detailing the synthesis, comprehensive characterization, and biological applications of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid is limited. This guide is compiled based on available data from chemical suppliers, predicted information, and established knowledge of related biphenyl carboxylic acids and aromatic aldehydes. Information inferred from analogous compounds is explicitly noted.

Core Compound Properties

This compound is a bifunctional organic molecule belonging to the class of biphenyls. It incorporates a carboxylic acid group and a formyl (aldehyde) group on separate phenyl rings. The biphenyl scaffold is a recognized "privileged structure" in medicinal chemistry, frequently found in pharmacologically active compounds.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 222180-19-0Ambeed[3]
Molecular Formula C₁₄H₁₀O₃Sigma-Aldrich
Molecular Weight 226.23 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Predicted XlogP 2.5PubChem[4]
SMILES O=Cc1cccc(c1)-c2cccc(C(=O)O)c2Sigma-Aldrich
InChI InChI=1S/C14H10O3/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-9H,(H,16,17)Sigma-Aldrich

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for this compound has not been identified in the literature, the Suzuki-Miyaura cross-coupling reaction is the most probable and widely used method for constructing the biphenyl core.[1][5] This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid.

Hypothetical Synthetic Protocol via Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for synthesizing substituted biphenyls.[1][6]

Reaction Scheme:

(3-bromobenzaldehyde) + (3-carboxyphenyl)boronic acid --[Pd(PPh₃)₄, K₂CO₃]--> this compound

Materials and Reagents:

  • 3-Bromobenzaldehyde

  • 3-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzaldehyde (1.0 eq), 3-carboxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - 3-Bromobenzaldehyde - 3-Carboxyphenylboronic acid - K₂CO₃ catalyst Add Pd(PPh₃)₄ Catalyst reagents->catalyst solvent Add Degassed Dioxane/Water catalyst->solvent heat Heat to 80-100 °C (12-24h) solvent->heat monitor Monitor by TLC heat->monitor monitor->heat If incomplete cool Cool to RT & Dilute with Water monitor->cool If complete acidify Acidify with 1M HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate chromatography Silica Gel Column Chromatography evaporate->chromatography pure_product Collect Fractions & Evaporate chromatography->pure_product

Caption: Hypothetical workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

No experimental spectroscopic data for this compound has been published. The following table summarizes the expected characteristic signals based on the functional groups present and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR Aldehyde Proton (-CHO)~9.9 - 10.1 ppm (singlet)
Carboxylic Acid Proton (-COOH)>10 ppm (broad singlet)
Aromatic Protons~7.2 - 8.5 ppm (multiplets)
¹³C NMR Aldehyde Carbonyl (C=O)~190 - 195 ppm
Carboxylic Acid Carbonyl (C=O)~165 - 175 ppm
Aromatic Carbons~120 - 145 ppm
FT-IR O-H stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (very broad)
C=O stretch (Aldehyde)~1700 - 1715 cm⁻¹ (sharp)
C=O stretch (Carboxylic Acid)~1680 - 1710 cm⁻¹ (sharp)
C-H stretch (Aromatic)~3000 - 3100 cm⁻¹
Mass Spec [M-H]⁻Predicted m/z: 225.0557

Potential Biological Applications and Signaling Pathways

The biological activity of this compound has not been reported. However, the structural motifs present in the molecule—the biphenyl carboxylic acid core and the aromatic aldehyde—are associated with a range of pharmacological activities.

  • Biphenyl Carboxylic Acids: Derivatives of this class have been investigated as anticancer agents, antifungal compounds, and as antiresorptive agents for osteoporosis treatment.[1][7][8] They often act by inhibiting specific enzymes or protein-protein interactions.[9]

  • Aromatic Aldehydes: These compounds are known to exhibit diverse biological effects, including anti-inflammatory, antimicrobial, and antitumor activities.[10] Some aromatic aldehydes have been explored as antisickling agents that increase the oxygen affinity of hemoglobin.[11]

Given these precedents, this compound could be a candidate for screening in various therapeutic areas. A logical starting point would be in oncology, infectious diseases, or inflammatory conditions.

Logical Relationship Diagram: Structure to Potential Activity

G cluster_motifs Structural Motifs cluster_activities Potential Biological Activities compound This compound biphenyl Biphenyl Core compound->biphenyl cooh Carboxylic Acid compound->cooh cho Aromatic Aldehyde compound->cho anticancer Anticancer biphenyl->anticancer antifungal Antifungal biphenyl->antifungal antiresorptive Antiresorptive biphenyl->antiresorptive cooh->antiresorptive cho->anticancer anti_inflammatory Anti-inflammatory cho->anti_inflammatory antisickling Antisickling cho->antisickling

Caption: Potential biological activities derived from the core structural motifs.

Conclusion and Future Directions

This compound is a readily synthesizable molecule with potential for further investigation in drug discovery. While specific data is lacking, its structure suggests possible applications in oncology, infectious disease, and inflammatory disorders. Future research should focus on:

  • Definitive Synthesis and Characterization: A documented synthesis followed by full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determination of physical properties (melting point, solubility).

  • In Vitro Biological Screening: Testing the compound against a panel of cancer cell lines, microbial strains, and key inflammatory enzymes or pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the formyl and carboxylic acid positions, as well as substitutions on the biphenyl rings, to understand the structural requirements for any observed activity.

This technical guide provides a foundational overview based on current knowledge and established chemical principles, serving as a starting point for researchers interested in exploring the potential of this and related biphenyl compounds.

References

A Technical Guide to 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid is a bifunctional organic compound of interest to researchers in medicinal chemistry, materials science, and organic synthesis. Its structure, featuring both a carboxylic acid and an aldehyde group on a biphenyl scaffold, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This guide provides an in-depth overview of the commercial availability of this compound, along with relevant technical information for its procurement and potential applications.

Commercial Availability

A number of chemical suppliers offer this compound and its isomers. The following table summarizes the available information from various vendors to facilitate comparison and procurement. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierCAS NumberCompound NamePurityAvailable Quantities
Sigma-Aldrich 222180-19-03′-formyl(1,1′-biphenyl)-3-carboxylic acidSold "as-is" without collected analytical data.Inquire
Ambeed 222180-19-0This compoundInquireInquire
AK Scientific 222180-19-03'-Formylbiphenyl-3-carboxylic acid95%1g, 5g
Apollo Scientific 222180-19-0This compound≥95%Inquire
Parchem 222180-19-03''-Formylbiphenyl-3-Carboxylic AcidInquireInquire
Oakwood Chemical 222180-19-03-(3-formylphenyl)benzoic acid95%10g
Fluorochem 100538-35-03'-formyl-1,1'-biphenyl-2-carboxylic acidInquire1g
Cenmed 222180-23-63'-FORMYL(1,1'-BIPHENYL)-4-CARBOXYLIC ACIDInquireInquire

Experimental Protocols

Protocol 1: Reductive Amination of the Aldehyde Group

This protocol describes a general procedure for the conversion of the formyl group into an amine via an imine intermediate, a common reaction in the synthesis of pharmaceutical intermediates.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (1-1.2 equivalents). If the amine is a salt, neutralize it with a suitable base first.

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification of the Carboxylic Acid Group

This protocol outlines a standard Fischer esterification method to convert the carboxylic acid moiety into an ester, which can be useful for modifying the compound's solubility or for use as a protecting group.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic solution sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the solution and evaporate the solvent to obtain the crude ester.

  • Purify the product by recrystallization or column chromatography if necessary.

Visualizations

The following diagrams illustrate the logical workflow for procuring and utilizing this chemical in a research setting and its potential applications based on its chemical structure.

procurement_workflow cluster_planning Phase 1: Planning and Sourcing cluster_procurement Phase 2: Procurement cluster_qc Phase 3: Quality Control cluster_research Phase 4: Research Application start Identify Research Need for Bifunctional Biphenyl Moiety lit_search Literature and Patent Search for Synthetic Routes and Applications start->lit_search supplier_id Identify Commercial Suppliers of this compound lit_search->supplier_id quote Request Quotes (Purity, Quantity, Price, Lead Time) supplier_id->quote compare Compare Suppliers and Select Vendor quote->compare purchase Place Purchase Order compare->purchase receive Receive and Log Compound purchase->receive verify Verify Compound Identity and Purity (e.g., NMR, LC-MS) receive->verify sds Review Safety Data Sheet (SDS) verify->sds exp_design Design and Execute Experiments sds->exp_design data_analysis Analyze and Interpret Results exp_design->data_analysis end Publication or Further Development data_analysis->end

Diagram 1: A logical workflow for the procurement and utilization of this compound in a research setting.

potential_applications cluster_aldehyde Aldehyde Group Reactions cluster_acid Carboxylic Acid Group Reactions cluster_applications Potential Applications core This compound reductive_amination Reductive Amination -> Amines core->reductive_amination wittig Wittig Reaction -> Alkenes core->wittig oxidation Oxidation -> Dicarboxylic Acid core->oxidation reduction Reduction -> Alcohol core->reduction esterification Esterification -> Esters core->esterification amidation Amide Coupling -> Amides core->amidation acid_chloride Conversion to Acid Chloride core->acid_chloride drug_discovery Drug Discovery (e.g., linkers, scaffolds) reductive_amination->drug_discovery materials Functional Materials (e.g., polymers, MOFs) wittig->materials oxidation->materials probes Chemical Probes reduction->probes esterification->materials amidation->drug_discovery acid_chloride->drug_discovery

Diagram 2: Potential synthetic transformations and applications of this compound based on its functional groups.

An In-depth Technical Guide on the Crystal Structure of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific crystal structure for 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid is not publicly available in crystallographic databases. This guide synthesizes information on structurally related compounds to infer potential structural characteristics, provides generalized experimental protocols for its synthesis and crystallization, and presents hypothetical signaling pathways for illustrative purposes.

Introduction

This compound is a bifunctional organic molecule belonging to the biphenyl class of compounds. The biphenyl scaffold is a common motif in pharmacologically active molecules and materials science due to its rigid yet conformationally flexible nature. The presence of both a formyl (aldehyde) and a carboxylic acid group at the meta positions of the two phenyl rings suggests its potential as a versatile building block in organic synthesis, coordination chemistry, and drug design. The specific arrangement of these functional groups influences the molecule's polarity, hydrogen bonding capabilities, and overall three-dimensional structure, which in turn dictate its physical and biological properties. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the anticipated structural features and relevant experimental methodologies for this compound.

Predicted Crystallographic and Molecular Data

In the absence of direct experimental data for this compound, the following tables summarize key molecular properties and predicted crystallographic parameters based on general knowledge of similar biphenyl carboxylic acid structures.

Table 1: Molecular Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₀O₃
Molecular Weight226.23 g/mol
IUPAC Name3'-(Formyl)-[1,1'-biphenyl]-3-carboxylic acid
InChI KeyQOCUSJPHQSKJJR-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)C=O

Table 2: Predicted Crystal Data for a Representative Biphenyl Carboxylic Acid Analog

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (Common for similar organics)
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 25
α (°)90
β (°)90 - 110
γ (°)90
Z4 or 8

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and crystallization of this compound, based on established methods for similar compounds.

The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of C-C bonds between aryl halides and aryl boronic acids, making it a suitable approach for synthesizing biphenyl derivatives.

Materials:

  • 3-Formylphenylboronic acid

  • Methyl 3-bromobenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 3-formylphenylboronic acid (1.2 equivalents), methyl 3-bromobenzoate (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Add a 3:1 mixture of 1,4-dioxane and water to the flask.

  • Add potassium carbonate (2.0 equivalents) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3'-formyl-[1,1'-biphenyl]-3-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

  • For hydrolysis of the ester, dissolve the purified product in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure and acidify the aqueous solution with 2M hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Single crystals suitable for X-ray diffraction can be grown using various techniques. The choice of solvent is critical and often determined empirically.

Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture such as ethyl acetate/hexane) to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool in a refrigerator or cold room to induce crystallization.

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis and characterization of the target compound and a hypothetical signaling pathway where a biphenyl derivative might be involved.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Reactants 3-Formylphenylboronic Acid + Methyl 3-bromobenzoate Coupling Suzuki-Miyaura Coupling Reactants->Coupling Ester Methyl 3'-formyl- [1,1'-biphenyl]-3-carboxylate Coupling->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Product This compound Hydrolysis->Product Purification Column Chromatography Product->Purification Crystallization Crystallization Purification->Crystallization Spectroscopy NMR, IR, MS Purification->Spectroscopy Structure_Det Single-Crystal X-ray Diffraction Crystallization->Structure_Det

Caption: A generalized workflow for the synthesis and characterization of this compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Biphenyl Biphenyl Carboxylic Acid (Hypothetical Inhibitor) Biphenyl->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor (Inactive) Kinase2->TF Phosphorylates TF_active Transcription Factor (Active) TF->TF_active Translocates Gene Target Gene Expression TF_active->Gene Induces

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a biphenyl carboxylic acid derivative.

An In-depth Technical Guide to 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development. This document includes a summary of its quantitative data, a representative experimental protocol for its synthesis, and a generalized workflow for its characterization.

Core Compound Properties

This compound is a biphenyl derivative characterized by the presence of both a formyl and a carboxylic acid functional group. These groups confer specific chemical reactivity and potential for biological activity. The biphenyl scaffold is a common motif in medicinal chemistry.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₄H₁₀O₃
Molecular Weight 226.23 g/mol
CAS Number 222180-19-0
Physical Form Solid
InChI Key QOCUSJPHQSKJJR-UHFFFAOYSA-N
SMILES O=C(c1cccc(c1)-c2cccc(C=O)c2)O

Note: Some physical properties like melting point, boiling point, and density are not consistently reported across public sources and would require experimental determination for definitive values.

Experimental Protocols

Representative Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 3-bromobenzaldehyde and 3-carboxyphenylboronic acid.

Materials:

  • 3-bromobenzaldehyde

  • 3-carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.

  • Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound, highlighting the key stages from starting materials to the final, purified product.

G start Starting Materials (3-bromobenzaldehyde, 3-carboxyphenylboronic acid) synthesis Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) start->synthesis workup Aqueous Work-up & Extraction synthesis->workup purification Purification (Column Chromatography / Recrystallization) workup->purification product Pure this compound purification->product characterization Structural & Purity Analysis (NMR, MS, MP) product->characterization

Unlocking the Therapeutic Potential of Biphenyl Carboxylic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biphenyl carboxylic acid derivatives represent a versatile class of small molecules that have garnered significant attention in medicinal chemistry and drug discovery. The inherent structural features of the biphenyl scaffold, characterized by two phenyl rings linked by a single bond, provide a unique platform for the design of compounds with diverse pharmacological activities. The presence of the carboxylic acid group further enhances their potential by enabling interactions with biological targets and improving pharmacokinetic properties. This technical guide explores the key research areas for biphenyl carboxylic acid derivatives, providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals in this exciting field.

Core Research Areas and Therapeutic Applications

The structural rigidity and synthetic tractability of biphenyl carboxylic acid derivatives have led to their investigation in a wide range of therapeutic areas. The following sections delve into the most promising applications, supported by preclinical data.

Anticancer Activity

Biphenyl carboxylic acid derivatives have emerged as a promising class of anticancer agents, with several studies demonstrating their cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action often involves the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Data: Anticancer Activity

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Compound 3j (Benzyloxy derivative)MCF-7 (Breast Cancer)9.92 ± 0.97Tamoxifen-[1]
MDA-MB-231 (Breast Cancer)9.54 ± 0.85Tamoxifen-[1]
Compound 3aMCF-7 (Breast Cancer)10.14 ± 2.05Tamoxifen-[1]
MDA-MB-231 (Breast Cancer)10.78 ± 2.58Tamoxifen-[1]
Compound S4HCT-116 (Colorectal Cancer)Comparable to ErlotinibErlotinib-[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Biphenyl carboxylic acid derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the biphenyl carboxylic acid derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with biphenyl carboxylic acid derivatives incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance data_analysis Calculate IC50 absorbance->data_analysis end End data_analysis->end

MTT Assay Experimental Workflow
Anti-inflammatory Activity

Biphenyl carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, with some compounds acting as non-steroidal anti-inflammatory drugs (NSAIDs).[8][9][10] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, or the modulation of other inflammatory pathways like NF-κB.[11][12][13][14][15][16]

Quantitative Data: Anti-inflammatory Activity

CompoundAnimal ModelDoseInhibition of Edema (%)Standard DrugInhibition of Edema (%)Citation
Compound 4eCarrageenan-induced rat paw edema100 mg/kgSignificant reduction at 3hCelecoxib (5 mg/kg)-[8]
Novel amidesCarrageenan-induced rat paw edema10 mg/kgSignificant activities--[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[17][18][19][20][21]

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in sterile saline)

  • Biphenyl carboxylic acid derivatives (test compounds)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Signaling Pathway: NF-κB Inhibition

NFkB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Complex TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK IKK Complex TNFR->IKK activates IL1R->IKK activates IkB IκB IKK->IkB phosphorylates p_IkB P-IκB IkB->p_IkB NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB degradation Proteasomal Degradation p_IkB->degradation NFkB_nuc NF-κB (Active) transcription Gene Transcription (Pro-inflammatory mediators) NFkB_nuc->transcription induces Biphenyl_Deriv Biphenyl Carboxylic Acid Derivative Biphenyl_Deriv->IKK inhibits

Inhibition of the NF-κB Signaling Pathway
Urate Transporter 1 (URAT1) Inhibition

Hyperuricemia, a condition characterized by high levels of uric acid in the blood, is a primary cause of gout. Urate transporter 1 (URAT1) is a key protein involved in the reabsorption of uric acid in the kidneys. Biphenyl carboxylic acid derivatives have been identified as potent inhibitors of URAT1, making them attractive candidates for the treatment of hyperuricemia and gout.[22][23][24]

Quantitative Data: URAT1 Inhibition

CompoundIC50 (µM)Reference CompoundIC50 (µM)Citation
Compound A10.93Benzbromarone-[22][24]
Compound B210.17Benzbromarone-[22][24]
CC180021.69Benzbromarone0.44[25]
SHR4640-Benzbromarone0.13[25]

Experimental Protocol: URAT1 Inhibition Assay in HEK293 Cells

This in vitro assay measures the ability of a compound to inhibit the uptake of uric acid into cells overexpressing the URAT1 transporter.[25][26][27][28][29]

Materials:

  • HEK293 cells stably expressing human URAT1 (HEK293-hURAT1)

  • Mock-transfected HEK293 cells (negative control)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Uptake buffer (e.g., Krebs-Ringer buffer)

  • [¹⁴C]-Uric acid or unlabeled uric acid

  • Biphenyl carboxylic acid derivatives (test compounds)

  • Positive control (e.g., Benzbromarone)

  • Cell lysis buffer

  • Scintillation counter or LC-MS/MS instrument

Procedure:

  • Cell Culture: Culture HEK293-hURAT1 and mock-transfected cells in appropriate culture medium.

  • Plating: Seed the cells into 24- or 96-well plates and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with various concentrations of the test compounds or vehicle for 10-15 minutes at 37°C.

  • Uric Acid Uptake: Initiate the uptake by adding uptake buffer containing a fixed concentration of [¹⁴C]-uric acid or unlabeled uric acid and the test compound. Incubate for a specific time (e.g., 10-30 minutes).

  • Termination: Stop the uptake by washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular concentration of uric acid using a scintillation counter (for radiolabeled) or LC-MS/MS (for unlabeled).

  • Data Analysis: Calculate the percentage of inhibition of uric acid uptake for each compound concentration and determine the IC50 value.

Experimental Workflow: URAT1 Inhibition Assay

URAT1_Inhibition_Assay_Workflow start Start cell_seeding Seed HEK293-hURAT1 cells start->cell_seeding incubation1 Incubate until confluent cell_seeding->incubation1 pre_incubation Pre-incubate with test compounds incubation1->pre_incubation uric_acid_uptake Add [¹⁴C]-Uric Acid pre_incubation->uric_acid_uptake incubation2 Incubate 10-30 min uric_acid_uptake->incubation2 termination Stop uptake with ice-cold buffer incubation2->termination lysis_quantification Lyse cells and quantify radioactivity termination->lysis_quantification data_analysis Calculate IC50 lysis_quantification->data_analysis end End data_analysis->end

URAT1 Inhibition Assay Experimental Workflow
Angiotensin II Receptor Blockade

The renin-angiotensin system (RAS) plays a crucial role in regulating blood pressure. Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the angiotensin II type 1 (AT1) receptor. Several marketed antihypertensive drugs, known as "sartans," are biphenyl derivatives that act as AT1 receptor blockers.[30][31][32][33] This highlights the potential of biphenyl carboxylic acid derivatives in the development of new antihypertensive agents.

Quantitative Data: Angiotensin II Receptor Binding

CompoundBinding Affinity (-log IC50)AssayCitation
Losartan analogue V8COOH8.46Human AT1 receptor binding[30]
Losartan8.25Human AT1 receptor binding[30]

Experimental Protocol: Angiotensin II Receptor Binding Assay

This assay determines the ability of a compound to displace a radiolabeled ligand from the AT1 receptor.[34][35][36][37][38]

Materials:

  • Cell membranes expressing the human AT1 receptor (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II)

  • Biphenyl carboxylic acid derivatives (test compounds)

  • Unlabeled competitor (e.g., Losartan) for non-specific binding determination

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand, and various concentrations of the test compound or vehicle. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of unlabeled competitor).

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and then determine the percentage of inhibition of radioligand binding for each concentration of the test compound. Calculate the IC50 value.

Signaling Pathway: Angiotensin II Receptor Blockade

Angiotensin_II_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R binds Gq Gq protein AT1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Response Physiological Response (Vasoconstriction, etc.) Ca_release->Response PKC->Response Biphenyl_Deriv Biphenyl Carboxylic Acid Derivative Biphenyl_Deriv->AT1R blocks

Blockade of the Angiotensin II Type 1 Receptor Signaling Pathway

Synthesis of Biphenyl Carboxylic Acid Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biphenyl carboxylic acid derivatives, offering a robust and versatile method for forming the C-C bond between the two phenyl rings.[1][2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., a brominated benzoic acid derivative)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent system (e.g., toluene/ethanol/water or dioxane/water)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the aryl halide, arylboronic acid, and base in the chosen solvent system.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to a specific temperature (e.g., 80-110°C) and stir for several hours until the reaction is complete, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired biphenyl carboxylic acid derivative.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow start Start setup Combine Aryl Halide, Arylboronic Acid, Base and Solvent start->setup catalyst Add Palladium Catalyst setup->catalyst reaction Heat and Stir (80-110°C) catalyst->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purify by Chromatography or Recrystallization workup->purification product Biphenyl Carboxylic Acid Derivative purification->product

References

An In-depth Technical Guide to Formyl-Biphenyl Compounds: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl-biphenyl compounds, a class of aromatic aldehydes featuring two phenyl rings, represent a cornerstone in modern organic synthesis and medicinal chemistry. Their unique structural motif, combining the biphenyl scaffold with a reactive formyl group, renders them highly versatile intermediates for the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery and history of formyl-biphenyls, detailed experimental protocols for their synthesis, a comparative analysis of their physicochemical properties, and an exploration of their significant role in the development of therapeutic agents, particularly as precursors to angiotensin II receptor blockers.

Discovery and Historical Context

The history of formyl-biphenyl compounds is intrinsically linked to the broader development of synthetic methodologies for creating carbon-carbon bonds between aromatic rings. While biphenyl itself was known from natural sources like coal tar, the deliberate synthesis of its derivatives gained momentum with the advent of seminal reactions in organic chemistry.[1][2]

Early methods for constructing the biphenyl core, dating back over 150 years, included the Wurtz-Fittig reaction (circa 1855) and the Ullmann reaction (1901), which involved coupling aryl halides.[1] The introduction of the formyl group onto a pre-formed biphenyl ring likely followed developments in aromatic formylation chemistry. Key historical methods for formylating aromatic compounds include:

  • Gattermann-Koch Reaction: Developed in the late 19th and early 20th centuries, this reaction uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst to formylate aromatic hydrocarbons.[3][4] While applicable to benzene and its derivatives, its use on biphenyl is less commonly documented in early literature.[5]

  • Vilsmeier-Haack Reaction: This method, established in the 1920s, employs a phosphine- or phosphorus oxychloride-activated N,N-disubstituted formamide (like DMF) to formylate electron-rich aromatic rings.[6][7][8][9]

  • Gomberg-Bachmann Reaction: This radical-based reaction, also from the 1920s, allows for the coupling of an aromatic diazonium salt to another aromatic compound, offering a route to unsymmetrical biphenyls.[1]

The most significant advancements in the synthesis of formyl-biphenyls, however, came with the development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, most notably the Suzuki-Miyaura coupling . This reaction, which couples an aryl halide with an arylboronic acid, provides a highly efficient and versatile method for preparing substituted biphenyls, including those bearing a formyl group.[1] This method's robustness and functional group tolerance have made it the predominant approach in modern synthesis.

Synthetic Methodologies and Experimental Protocols

The synthesis of formyl-biphenyls can be approached in two primary ways: formylation of a pre-existing biphenyl scaffold or, more commonly, construction of the biphenyl ring with one of the precursors already containing a formyl or protected formyl group.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This is the most widely used method for synthesizing formyl-biphenyl compounds due to its high yields and broad functional group compatibility. The general scheme involves the coupling of a formyl-substituted arylboronic acid with an aryl halide, or vice-versa.

Detailed Experimental Protocol: Synthesis of Biphenyl-4-carboxaldehyde [10]

This protocol details a ligand-free Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromobenzaldehyde (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)

  • Water-Extractable Biphasic system (WEB) solvent (e.g., a mixture of water and an organic solvent like toluene or THF, 3 mL)

  • Diethyl ether

  • Silica gel for column chromatography

  • n-hexane and ethyl acetate for elution

Procedure:

  • In a reaction vessel, combine 4-bromobenzaldehyde (1 mmol), phenylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).

  • Add 3 mL of the WEB solvent to the mixture.

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitoring by TLC is recommended).

  • Upon completion, extract the reaction solution four times with diethyl ether (4 x 10 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent to afford the desired biphenyl-4-carboxaldehyde.

Vilsmeier-Haack Formylation

This method is suitable for formylating electron-rich aromatic systems. While biphenyl is not highly activated, this reaction can be used, although it may require more forcing conditions compared to substrates like phenols or anilines.[6][7][8]

General Experimental Protocol:

Materials:

  • Biphenyl

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvent (e.g., o-dichlorobenzene)

  • Sodium acetate solution

  • Dichloromethane or other suitable extraction solvent

Procedure:

  • Cool a solution of DMF in the chosen solvent to 0 °C.

  • Slowly add POCl₃ to the DMF solution while maintaining the low temperature to form the Vilsmeier reagent.

  • Add biphenyl to the reaction mixture.

  • Heat the reaction mixture to the required temperature and for the necessary duration (monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture and carefully quench it by adding it to a cold aqueous sodium acetate solution.

  • Stir the mixture vigorously to hydrolyze the iminium salt intermediate to the aldehyde.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography or recrystallization.

Oxidation of Methyl-Biphenyls

Formyl-biphenyls can also be prepared by the oxidation of the corresponding methyl-biphenyls. Various oxidizing agents can be employed for this transformation. A method for purifying biphenyl contaminated with methylbiphenyls involves oxidizing the methylbiphenyls to their corresponding acids, which can then be separated.[11]

Quantitative Data and Physicochemical Properties

The position of the formyl group on the biphenyl scaffold significantly influences the compound's physical and spectroscopic properties. The following tables summarize key quantitative data for the 2-, 3-, and 4-formyl-biphenyl isomers.

Table 1: Physicochemical Properties of Formyl-Biphenyl Isomers

PropertyBiphenyl-2-carboxaldehydeBiphenyl-3-carboxaldehydeBiphenyl-4-carboxaldehyde
CAS Number 1203-68-52109-67-33218-36-8
Molecular Formula C₁₃H₁₀OC₁₃H₁₀OC₁₃H₁₀O
Molecular Weight 182.22 g/mol 182.22 g/mol 182.22 g/mol
Appearance Clear liquid to off-white solidNot specifiedWhite to light yellow crystals
Melting Point 202 °C (decomposition)53-54 °C57-59 °C
Boiling Point 91-92 °C @ 0.15 mmHg105 °C @ 0.1 Torr184 °C @ 11 mmHg
Density 1.130 g/mL @ 25 °CNot specifiedNot specified

Table 2: Spectroscopic Data for Formyl-Biphenyl Isomers

SpectroscopyBiphenyl-2-carboxaldehydeBiphenyl-3-carboxaldehydeBiphenyl-4-carboxaldehyde
¹H NMR δ ~10.00 (s, 1H, CHO), 8.05-7.37 (m, 9H, Ar-H)δ ~10.09 (s, 1H, CHO), 8.11-7.39 (m, 9H, Ar-H)δ ~10.06 (s, 1H, CHO), 7.97-7.41 (m, 9H, Ar-H)
IR (cm⁻¹) Characteristic peaks for C=O stretch (~1690-1710), aromatic C-H stretch (~3000-3100), and C=C stretch (~1600, ~1480). The out-of-plane bending region (below 900 cm⁻¹) is diagnostic of the substitution pattern.

Note: Spectroscopic data are approximate and can vary depending on the solvent and instrument used.

Applications in Drug Development: The Sartan Case Study

Formyl-biphenyl compounds, particularly 4-formylbiphenyl and its derivatives, are crucial intermediates in the synthesis of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans".[12][13][14][15][16][17] These drugs are essential in the management of hypertension and related cardiovascular diseases.

The Renin-Angiotensin Signaling Pathway

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II is the primary active peptide of this system, and it exerts its hypertensive effects by binding to the angiotensin II type 1 (AT₁) receptor. The binding of angiotensin II to the AT₁ receptor initiates a signaling cascade that leads to vasoconstriction, aldosterone secretion (promoting sodium and water retention), and other effects that collectively increase blood pressure.

ARBs act by selectively blocking the AT₁ receptor, thereby preventing angiotensin II from binding and exerting its pressor effects. This leads to vasodilation and a reduction in blood pressure.

Renin-Angiotensin System Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds to Vasoconstriction Vasoconstriction & Aldosterone Secretion AT1Receptor->Vasoconstriction Activates Sartans Sartans (e.g., Valsartan) Sartans->AT1Receptor Blocks

The Renin-Angiotensin System and the action of Sartans.
Role of Formyl-Biphenyls in Sartan Synthesis

The synthesis of many sartans, such as Valsartan, involves the construction of a complex biphenyl structure. A common synthetic strategy involves a Suzuki-Miyaura coupling to create a methyl-biphenyl intermediate, which is then functionalized. For instance, in some routes to Valsartan, a key intermediate is 2'-cyano-4'-methylbiphenyl.[12] This can be derived from coupling reactions where one of the precursors might be related to a formyl-biphenyl, for example, through the oxidation of a methyl group to a formyl group or the conversion of a cyano group.[12]

The formyl group serves as a versatile handle for further chemical transformations. For example, it can be converted to a hydroxymethyl group via reduction or a carboxylic acid group via oxidation. More importantly, it can undergo reductive amination to introduce the side chains characteristic of the various sartan molecules.

Experimental Workflows

General Synthesis and Purification Workflow

The synthesis and purification of formyl-biphenyl compounds typically follow a standardized workflow in a research laboratory setting.

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Combine Reactants, Catalyst, and Solvent Reaction Stir at Appropriate Temperature Start->Reaction Monitor Monitor Reaction (e.g., TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (Column Chromatography or Recrystallization) Concentrate->Purify Characterize Characterize Pure Product (NMR, IR, MS) Purify->Characterize

A typical workflow for the synthesis and purification of formyl-biphenyls.

This workflow begins with the reaction setup, followed by monitoring for completion.[10][18][19] A standard aqueous work-up is then performed to isolate the crude product. Finally, purification, most commonly by silica gel column chromatography or recrystallization, yields the pure formyl-biphenyl, which is then characterized by spectroscopic methods to confirm its identity and purity.[18][20]

Conclusion

Formyl-biphenyl compounds have a rich history rooted in the fundamental advancements of organic synthesis. From early, often low-yielding methods to the highly efficient palladium-catalyzed reactions of today, the ability to synthesize these molecules has been pivotal. Their importance is most profoundly demonstrated by their role as indispensable intermediates in the production of life-saving antihypertensive drugs. The combination of the stable biphenyl core and the synthetically versatile formyl group ensures that these compounds will continue to be of high interest to researchers in synthetic chemistry, drug discovery, and materials science. This guide has provided a foundational understanding of their history, synthesis, properties, and applications, equipping professionals with the core knowledge needed to work with this important class of molecules.

References

A Theoretical and Methodological Guide to 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid is a bifunctional organic molecule featuring a biphenyl scaffold, a versatile platform in medicinal chemistry and materials science. This document provides a comprehensive theoretical framework and detailed experimental protocols for the study of this compound. While specific experimental data for this exact molecule is limited in published literature, this guide synthesizes established methodologies from closely related biphenyl derivatives to propose a robust pathway for its synthesis, characterization, and computational analysis. The protocols and theoretical data presented herein serve as a foundational resource for researchers initiating studies on this compound and its potential applications.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol . The structure consists of two phenyl rings linked by a single bond, with a formyl (-CHO) group and a carboxylic acid (-COOH) group at the 3' and 3 positions, respectively. This substitution pattern provides a non-planar (twisted) biphenyl core, which is crucial for its three-dimensional structure and interaction with biological targets.

Table 1: Predicted Physicochemical Properties

Property Value Source
Molecular Formula C₁₄H₁₀O₃ PubChem
Molecular Weight 226.23 g/mol PubChem
XlogP (Predicted) 2.5 PubChem[1]
Boiling Point (Predicted) 461.9 °C at 760 mmHg Guidechem[2]
Melting Point (Predicted) 174 °C Guidechem[2]

| pKa (Predicted) | 3.85 ± 0.10 | Chemicalize |

Proposed Synthesis Protocol: Suzuki Coupling

The most common and efficient method for synthesizing substituted biphenyls is the Palladium-catalyzed Suzuki cross-coupling reaction. A plausible route for the synthesis of this compound is outlined below.

Experimental Protocol:

  • Reactants:

    • 3-Formylphenylboronic acid

    • Methyl 3-bromobenzoate

    • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalyst)

    • A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

    • A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

    • A solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).

  • Procedure: a. To a round-bottom flask purged with an inert gas (Argon or Nitrogen), add methyl 3-bromobenzoate (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and the base (2.0-3.0 eq). b. Add the solvent mixture (e.g., 4:1 dioxane:water). c. Degas the solution by bubbling the inert gas through it for 15-20 minutes. d. Add the palladium catalyst (0.02-0.05 eq) and ligand (if applicable). e. Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. h. Purify the resulting crude methyl 3'-formyl-[1,1'-biphenyl]-3-carboxylate by column chromatography on silica gel.

  • Hydrolysis: a. Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol. b. Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq). c. Stir the mixture at room temperature until the ester is fully consumed (monitored by TLC). d. Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. e. Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.

DOT Diagram: Proposed Synthesis Workflow

G Synthesis of this compound Reactants Reactants: - 3-Formylphenylboronic acid - Methyl 3-bromobenzoate - Pd Catalyst & Base Coupling Suzuki Coupling Reaction (80-100 °C, Inert Atm.) Reactants->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Ester Methyl 3'-formyl- [1,1'-biphenyl]-3-carboxylate Purification->Ester Hydrolysis Base Hydrolysis (LiOH) & Acidification Ester->Hydrolysis Product Final Product: This compound Hydrolysis->Product

Caption: Suzuki coupling synthesis workflow.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.

Table 2: Predicted Spectroscopic Data

Technique Functional Group Expected Chemical Shift / Wavenumber Notes
¹H NMR Carboxylic Acid (-COOH) δ 10.0 - 13.0 ppm Broad singlet, exchangeable with D₂O.[3]
Aldehyde (-CHO) δ 9.5 - 10.5 ppm Singlet.
Aromatic (Ar-H) δ 7.2 - 8.5 ppm Complex multiplet pattern due to meta-substitution.
¹³C NMR Carboxylic Acid (-COOH) δ 165 - 185 ppm
Aldehyde (-CHO) δ 190 - 200 ppm
Aromatic (Ar-C) δ 120 - 150 ppm Multiple signals, including quaternary carbons.
FT-IR Carboxylic Acid O-H 2500 - 3300 cm⁻¹ Very broad band due to hydrogen bonding.[4]
Aldehyde C-H 2850-2750 cm⁻¹ Two weak bands, one often obscured.
Carbonyl C=O (Acid) 1680 - 1720 cm⁻¹ Strong, sharp band.[4]
Carbonyl C=O (Aldehyde) 1690 - 1740 cm⁻¹ Strong, sharp band.

| | Aromatic C=C | 1450 - 1600 cm⁻¹ | Multiple medium to weak bands. |

Theoretical Studies: A DFT-Based Approach

Density Functional Theory (DFT) is a powerful computational method to investigate the structural and electronic properties of molecules. A typical workflow for a theoretical study of this compound is detailed below, based on established methods for similar compounds.[5]

Computational Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Methodology: a. Geometry Optimization: The molecular structure should be optimized without constraints. A commonly used and reliable functional and basis set is B3LYP/6-311+G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. b. Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This also allows for the simulation of the IR spectrum. c. Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and electronic excitation properties.
    • Molecular Electrostatic Potential (MEP): Generate an MEP surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The red regions (negative potential) indicate electron-rich areas (e.g., carbonyl oxygens), while blue regions (positive potential) indicate electron-poor areas (e.g., acidic proton). d. Torsional Scan: To investigate the conformational flexibility, perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angle between the two phenyl rings. This helps identify the lowest energy conformation and the rotational energy barrier.

DOT Diagram: Theoretical Analysis Workflow

G Workflow for DFT Analysis cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Property Analysis Initial_Structure Build Initial 3D Structure Method_Selection Select Method: B3LYP/6-311+G(d,p) Initial_Structure->Method_Selection Optimization Geometry Optimization Method_Selection->Optimization Frequency Frequency Analysis Optimization->Frequency Torsional_Scan Torsional PES Scan Optimization->Torsional_Scan FMO HOMO-LUMO Analysis (Energy Gap, Reactivity) Optimization->FMO MEP Molecular Electrostatic Potential (MEP) Map Optimization->MEP Vibrational Simulated IR Spectrum Frequency->Vibrational

Caption: A typical workflow for DFT calculations.

Table 3: Representative Theoretical Data from a Related Biphenyl Carboxylic Acid (Data is for 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid and serves as an example)[5]

Parameter Level of Theory Value
Dihedral Angle (between biphenyl rings) B3LYP/6–311+G(d,p) ~26-45° (typical range)
HOMO Energy B3LYP/6–311+G(d,p) -6.08 eV
LUMO Energy B3LYP/6–311+G(d,p) -1.75 eV

| HOMO-LUMO Gap (ΔE) | B3LYP/6–311+G(d,p) | 4.33 eV |

Potential Applications and Signaling Pathways

Biphenyl carboxylic acids are a privileged scaffold in drug discovery. Derivatives have shown activity as:

  • Anticancer Agents: Some biphenyl carboxylic acids exhibit cytotoxic activity against cancer cell lines.[6]

  • URAT1 Inhibitors: This class of compounds can inhibit the urate transporter 1 (URAT1), making them potential therapeutic agents for gout and hyperuricemia.

  • Anti-inflammatory Agents: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential in this area.

The dual functionality of a carboxylic acid (potential for salt formation, hydrogen bonding) and a formyl group (reactive site for forming imines, oximes, etc.) makes this compound an attractive starting point for creating libraries of more complex molecules for screening against various biological targets.

DOT Diagram: Logical Relationships of Functional Groups

G Functional Group Reactivity and Interactions Molecule This compound COOH Carboxylic Acid (-COOH) Molecule->COOH CHO Formyl Group (-CHO) Molecule->CHO Biphenyl Biphenyl Core Molecule->Biphenyl H_Bond Hydrogen Bonding (Donor & Acceptor) COOH->H_Bond Salt_Formation Salt Formation (Anionic Site) COOH->Salt_Formation Covalent_Mod Covalent Modification (e.g., Imine Formation) CHO->Covalent_Mod Scaffold Rigid Scaffold for Pharmacophore Display Biphenyl->Scaffold

Caption: Key functional groups and their roles.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of this compound. It outlines detailed, actionable protocols for its synthesis via Suzuki coupling and its in-depth analysis using modern computational chemistry techniques. The predicted spectroscopic data and discussion of potential applications offer a solid starting point for researchers. Future experimental work is necessary to validate these theoretical predictions and fully elucidate the properties and potential of this promising molecule.

References

A Comprehensive Technical Guide to 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid: Safety, Handling, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative with potential applications in medicinal chemistry and materials science. The document details critical safety and handling procedures, outlines a plausible synthetic protocol, and explores the potential biological context of this class of molecules as inhibitors of the PD-1/PD-L1 signaling pathway.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₄H₁₀O₃[1]
Molecular Weight 226.23 g/mol
Appearance Solid
SMILES String O=Cc1cccc(c1)c2cccc(C(=O)O)c2
InChI Key QOCUSJPHQSKJJR-UHFFFAOYSA-N

Safety and Handling

The safe handling of this compound is paramount in a laboratory setting. The following information is compiled from various safety data sheets (SDS) for this compound and structurally related biphenyl carboxylic acids.

Hazard Identification

This compound is classified with the following hazards:

  • Acute Toxicity (Oral): Category 4[2]

  • Eye Irritation: Category 2[2]

  • Aquatic Chronic Toxicity: Category 2[2]

Signal Word: Warning[2]

Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

  • H411: Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

PPESpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[3]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator may be necessary.
First-Aid Measures

In case of exposure, follow these first-aid procedures:

Exposure RouteFirst-Aid Procedure
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Experimental Protocols

The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for the formation of C-C bonds between two aromatic rings. Two plausible synthetic routes are presented below, based on general protocols for Suzuki-Miyaura couplings.

Synthesis via Suzuki-Miyaura Coupling

Route A: Coupling of 3-Formylphenylboronic Acid with 3-Bromobenzoic Acid

This route involves the palladium-catalyzed coupling of a commercially available boronic acid with a brominated benzoic acid.

Materials:

  • 3-Formylphenylboronic acid

  • 3-Bromobenzoic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 3-formylphenylboronic acid (1.2 equivalents), 3-bromobenzoic acid (1.0 equivalent), potassium carbonate (2.0 equivalents), and a magnetic stir bar.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of 1,4-dioxane.

  • Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the catalyst solution to the reaction flask via syringe.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the reaction flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization to yield this compound.

Route B: Coupling of 3-Carboxyphenylboronic acid with 3-Bromobenzaldehyde

This alternative route utilizes a different set of starting materials but follows a similar reaction principle.

Materials:

  • 3-Carboxyphenylboronic acid

  • 3-Bromobenzaldehyde

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

The procedure for Route B is analogous to Route A, with the substitution of the appropriate starting materials.

Biological Context: Biphenyl Derivatives as PD-L1 Inhibitors

Recent research has highlighted the potential of small molecules containing a biphenyl scaffold as inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[4][5][6] This interaction is a critical immune checkpoint that cancer cells often exploit to evade the host's immune system.

The PD-1/PD-L1 Signaling Pathway

The PD-1 receptor is expressed on the surface of activated T cells, while its ligand, PD-L1, can be expressed on tumor cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal into the T cell, leading to T cell exhaustion and a dampened anti-tumor immune response.

PD1_PDL1_Pathway cluster_tumor cluster_tcell Tumor_Cell Tumor Cell Immune_Evasion Tumor Immune Evasion T_Cell Activated T Cell PDL1 PD-L1 PD1 PD-1 PD1->PDL1 Inhibition T Cell Inhibition (Exhaustion) PD1->Inhibition TCR TCR Antigen Tumor Antigen (on MHC) TCR->Antigen Inhibition->Immune_Evasion

PD-1/PD-L1 signaling pathway leading to tumor immune evasion.
Mechanism of Inhibition by Biphenyl Derivatives

Biphenyl-containing small molecules have been shown to bind to PD-L1 and induce its dimerization.[4] This dimerization prevents PD-L1 from interacting with the PD-1 receptor on T cells, thereby blocking the inhibitory signal and restoring the T cell's ability to recognize and attack tumor cells. The biphenyl moiety is crucial as it often inserts into a hydrophobic pocket on the PD-L1 protein.[6]

Biphenyl_Inhibition Biphenyl_Molecule Biphenyl Derivative (e.g., this compound) PDL1_monomer1 PD-L1 (monomer) Biphenyl_Molecule->PDL1_monomer1 Binds to PDL1_monomer2 PD-L1 (monomer) Biphenyl_Molecule->PDL1_monomer2 Binds to PDL1_dimer PD-L1 Dimer (Inactive) PDL1_monomer1->PDL1_dimer Induces Dimerization PDL1_monomer2->PDL1_dimer Induces Dimerization Binding_Blocked PD-1/PD-L1 Interaction Blocked PDL1_dimer->Binding_Blocked PD1 PD-1 T_Cell_Activation T Cell Activation Restored Binding_Blocked->T_Cell_Activation

Mechanism of PD-L1 inhibition by biphenyl derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Synthesis_Workflow Start Starting Materials: Aryl Halide & Arylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

General workflow for the synthesis of this compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment before handling this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier and follow all established laboratory safety protocols. The experimental protocols provided are illustrative and may require optimization.

References

Methodological & Application

Application Notes and Protocols for 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the synthesis of Metal-Organic Frameworks (MOFs) using the bifunctional linker, 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid. The presence of both a carboxylic acid for coordination and a reactive aldehyde group makes this linker particularly valuable for the synthesis of functional MOFs amenable to post-synthetic modification (PSM).[1][2][3] Such modifications are crucial for applications in catalysis, sensing, and targeted drug delivery.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[4] The choice of the organic linker is critical in determining the structure, porosity, and functionality of the resulting MOF.[5] this compound is a versatile linker that allows for the initial formation of a robust framework, with the aldehyde functionality providing a handle for subsequent chemical transformations. This enables the introduction of more complex functionalities that might not be stable under the initial MOF synthesis conditions.[6]

The aldehyde group can be used for a variety of post-synthetic modifications, including imine condensation, Wittig reactions, and reductions, to introduce amines, alkenes, and alcohols, respectively.[1][3] This versatility makes MOFs synthesized from this linker attractive platforms for developing materials with tailored properties for specific applications, including drug delivery and catalysis.

General Synthesis Workflow

The synthesis of a MOF using this compound typically follows a solvothermal route. The linker and a metal salt are dissolved in a high-boiling point solvent, often with the addition of a modulator to control crystal growth. The mixture is then heated in a sealed container, leading to the self-assembly of the crystalline MOF product.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Synthesis cluster_purification Product Isolation & Activation cluster_characterization Characterization Linker This compound Mixing Mixing & Sonication Linker->Mixing Metal_Salt Metal Salt (e.g., ZrCl4, Zn(NO3)2·6H2O) Metal_Salt->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Modulator Modulator (e.g., Benzoic Acid) Modulator->Mixing Heating Heating (e.g., 120-150 °C) Mixing->Heating Washing Solvent Exchange Heating->Washing Drying Drying/Activation Washing->Drying Characterization PXRD, TGA, SEM, etc. Drying->Characterization

Caption: General workflow for the solvothermal synthesis of a MOF using a functionalized linker.

Experimental Protocol: Synthesis of a Zirconium-based MOF (UiO-type)

This protocol describes a general method for synthesizing a zirconium-based MOF, analogous to the UiO-67 structure, using this compound. Zirconium-based MOFs are known for their high thermal and chemical stability.

Materials and Equipment
Reagents Equipment
This compound (Linker)20 mL Scintillation vials or Teflon-lined autoclave
Zirconium(IV) chloride (ZrCl₄)Oven
N,N-Dimethylformamide (DMF)Sonicator
Benzoic Acid (Modulator)Centrifuge
EthanolFume hood
ChloroformAnalytical balance
Synthesis Procedure
  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, dissolve this compound (e.g., 50 mg, 0.22 mmol) and zirconium(IV) chloride (e.g., 51 mg, 0.22 mmol) in 10 mL of N,N-dimethylformamide (DMF).

    • Add a modulator, such as benzoic acid (e.g., 270 mg, 2.2 mmol), to the solution. The modulator helps to control the crystallinity and phase purity of the product.

    • Sonicate the mixture for approximately 10-15 minutes until a homogeneous suspension is formed.

  • Solvothermal Reaction:

    • Tightly cap the vial and place it in a preheated oven at 120-150 °C for 24-48 hours.

    • After the reaction is complete, allow the vial to cool down to room temperature. A crystalline powder should be visible at the bottom of the vial.

  • Product Isolation and Purification:

    • Decant the mother liquor and wash the solid product with fresh DMF (3 x 10 mL). After each wash, centrifuge the mixture and decant the supernatant.

    • To remove the residual DMF from the pores of the MOF, perform a solvent exchange with ethanol (3 x 10 mL) over 24 hours.

    • Further solvent exchange with a low-boiling point solvent like chloroform (3 x 10 mL) can be performed to facilitate activation.

  • Activation:

    • After the final wash, decant the solvent and dry the solid product under vacuum at an elevated temperature (e.g., 120-150 °C) for 12-24 hours. This process, known as activation, removes the solvent molecules from the pores, making them accessible for gas adsorption or other applications.

Characterization

The synthesized MOF should be characterized to confirm its structure, porosity, and thermal stability.

Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD)To determine the crystallinity and phase purity of the material.A diffraction pattern matching the expected pattern for the targeted MOF topology (e.g., UiO-67), indicating a successful synthesis of a crystalline material.
Thermogravimetric Analysis (TGA)To assess the thermal stability of the MOF and confirm solvent removal.A weight loss step corresponding to the removal of guest/solvent molecules, followed by a plateau indicating the thermal stability of the framework.
Scanning Electron Microscopy (SEM)To observe the crystal morphology and size.Images showing well-defined crystals with a uniform size distribution.
N₂ Adsorption-Desorption IsothermsTo determine the porosity, surface area (BET), and pore size distribution.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively, with a high surface area.
Fourier-Transform Infrared (FTIR) SpectroscopyTo confirm the presence of the linker's functional groups in the MOF structure.Peaks corresponding to the carbonyl stretches of the carboxylic acid and the aldehyde group, confirming the incorporation of the linker.

Application Notes: Post-Synthetic Modification and Potential Uses

The aldehyde functionality of the MOF provides a versatile platform for post-synthetic modification (PSM). This allows for the introduction of various functional groups to tailor the MOF's properties for specific applications.

PSM_Pathway cluster_start Starting Material cluster_reactions Post-Synthetic Modification Reactions cluster_products Functionalized MOFs cluster_applications Potential Applications Aldehyde_MOF Aldehyde-Functionalized MOF Imine_Condensation Imine Condensation (+ Amine) Aldehyde_MOF->Imine_Condensation Reduction Reduction (+ NaBH4) Aldehyde_MOF->Reduction Wittig_Reaction Wittig Reaction (+ Ylide) Aldehyde_MOF->Wittig_Reaction Amine_MOF Amine-Functionalized MOF Imine_Condensation->Amine_MOF Alcohol_MOF Alcohol-Functionalized MOF Reduction->Alcohol_MOF Alkene_MOF Alkene-Functionalized MOF Wittig_Reaction->Alkene_MOF Catalysis Catalysis Amine_MOF->Catalysis Drug_Delivery Drug Delivery Amine_MOF->Drug_Delivery Sensing Sensing Alcohol_MOF->Sensing Alkene_MOF->Catalysis

Caption: Post-synthetic modification pathways for aldehyde-functionalized MOFs and their potential applications.

Catalysis

The introduction of amine groups via imine condensation followed by reduction can create basic sites within the MOF pores. These amine-functionalized MOFs can act as heterogeneous catalysts for various organic reactions, such as Knoevenagel and aldol condensations.[2] The porous nature of the MOF allows for size-selective catalysis.

Drug Delivery

The aldehyde groups can be used to covalently attach drug molecules containing amine functionalities through the formation of imine bonds. This covalent linkage can provide a more controlled release of the drug compared to encapsulation via simple diffusion. The release can be triggered by changes in pH, as the imine bond is often hydrolytically labile under acidic conditions, which are common in tumor microenvironments.

Sensing

The aldehyde groups can react with specific analytes, leading to a change in the physical properties of the MOF, such as its fluorescence. This can be exploited for the development of chemical sensors. For example, the reaction with hydrazine-containing molecules can lead to a turn-on fluorescence response.

Quantitative Data Summary

As this is a generalized protocol, specific quantitative data will depend on the exact synthesis conditions and the resulting MOF. The following table provides a template for the type of data that should be collected and reported for a newly synthesized MOF using this linker.

Property Unit Typical Range for UiO-type MOFs Significance
BET Surface Aream²/g1000 - 2500Indicates the extent of accessible surface area for adsorption and catalysis.
Pore Volumecm³/g0.5 - 1.2Represents the total volume of the pores within the material.
Micropore Volumecm³/g0.4 - 1.0Quantifies the volume of pores with diameters less than 2 nm.
Thermal Decomposition Temp.°C> 400Defines the upper temperature limit for the application of the MOF.

Conclusion

This compound is a highly promising linker for the synthesis of functional MOFs. The presence of a reactive aldehyde group allows for a wide range of post-synthetic modifications, enabling the development of tailor-made materials for applications in catalysis, drug delivery, and sensing. The provided protocol offers a starting point for the synthesis and exploration of these advanced materials. Researchers are encouraged to optimize the reaction conditions to achieve the desired properties for their specific applications.

References

Application Notes and Protocols: Catalytic Applications of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and chemical databases reveals no specific, documented applications of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid as a catalyst or a ligand in catalytic reactions to date. While the unique bifunctional nature of this molecule, possessing both a carboxylic acid and an aldehyde group on a biphenyl framework, suggests potential for catalytic activity, experimental data to support such applications are not currently available in the public domain.

The search for catalytic applications of this compound and its derivatives did not yield any specific reaction protocols, quantitative performance data, or established catalytic cycles. The available information is limited to the compound's identification, chemical properties, and commercial availability from various suppliers.[1][2][3]

Potential and Theoretical Catalytic Roles

Despite the absence of direct experimental evidence, the structural features of this compound suggest several hypothetical roles in catalysis. These remain speculative and would require experimental validation.

1. As a Bifunctional Organocatalyst:

The presence of both a Brønsted acid (carboxylic acid) and a Lewis basic site (aldehyde) could enable cooperative catalysis for certain organic transformations. For instance, the carboxylic acid could activate an electrophile while the aldehyde group, or a derivative thereof, could interact with a nucleophile.

2. As a Ligand for Metal-Catalyzed Reactions:

The carboxylic acid and aldehyde functionalities could serve as coordination sites for a metal center. The biphenyl backbone provides a rigid scaffold that can influence the geometry and electronic properties of the resulting metal complex. Such a ligand could be explored in cross-coupling reactions, C-H activation, or asymmetric catalysis. The carboxylic acid could act as a directing group in reactions involving C-H activation.[4]

3. As a Precursor for More Complex Catalysts:

This compound could serve as a versatile building block for the synthesis of more elaborate catalysts. The aldehyde and carboxylic acid groups offer reactive handles for further functionalization, such as the introduction of chiral auxiliaries or other catalytically active moieties. For example, it could be incorporated into Metal-Organic Frameworks (MOFs) where the bifunctional nature could be exploited for catalytic purposes.[5]

Logical Workflow for Investigating Catalytic Potential

For researchers interested in exploring the catalytic applications of this molecule, a logical experimental workflow is proposed below.

G cluster_0 Catalyst Design & Synthesis cluster_1 Catalytic Reaction Screening cluster_2 Analysis & Optimization cluster_3 Application & Scope A This compound B Modification/Functionalization (e.g., chiral amine condensation) A->B Organocatalyst Path C Complexation with Metal Precursor (e.g., Pd(OAc)2, Rh(acac)(CO)2) A->C Metal-Ligand Path D Select Model Reaction (e.g., Aldol, Michael, Heck, Suzuki) B->D C->D E Screen Reaction Conditions (Solvent, Temperature, Catalyst Loading) D->E F Analyze Reaction Outcome (Yield, Selectivity, Enantioselectivity) E->F G Mechanistic Studies (Kinetics, Intermediates) F->G H Optimization of Catalyst/Ligand Structure F->H I Substrate Scope Evaluation H->I J Comparison with Existing Catalysts I->J

Figure 1. A proposed workflow for the investigation of the catalytic potential of this compound.

Conclusion

While this compound is commercially available, it remains an unexplored molecule in the field of catalysis. The information presented here is intended to provide a theoretical framework for researchers and drug development professionals who may be interested in investigating its potential. Future research is necessary to establish any catalytic activity and to define the scope of its applications. At present, no quantitative data or specific experimental protocols can be provided due to the lack of published research in this area. Researchers are encouraged to consider the related literature on bifunctional organocatalysis and the use of biphenyl-based ligands to guide their investigations.

References

Application Notes and Protocols for 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid as a Versatile Linker in Porous Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid is a bifunctional organic linker possessing both a carboxylic acid group and a formyl (aldehyde) group. This unique combination of reactive sites makes it a highly valuable building block for the synthesis of two major classes of porous crystalline materials: Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The carboxylic acid moiety readily coordinates with metal ions to form stable MOF structures, while the formyl group can participate in dynamic covalent bond formation, such as imine condensation with amine linkers, to construct robust COFs.

The resulting porous materials, provisionally named f-MOF-1 (formyl-Metal-Organic Framework-1) and f-COF-1 (formyl-Covalent Organic Framework-1), are anticipated to feature high surface areas, tunable pore sizes, and accessible functional groups within their pores. These characteristics make them promising candidates for a range of applications, particularly in the realm of drug development, including high-capacity drug delivery systems and heterogeneous catalysis for the synthesis of pharmaceutical intermediates.

These application notes provide detailed protocols for the synthesis of the linker, the subsequent construction of f-MOF-1 and f-COF-1, and their application in drug delivery and catalysis.

Section 1: Synthesis and Purification of the Linker

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids and is tolerant of a wide range of functional groups.[2]

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product & Purification R1 3-Bromobenzaldehyde P1 Suzuki-Miyaura Cross-Coupling R1->P1 R2 3-Carboxyphenylboronic acid R2->P1 C1 Pd(PPh3)4 (Catalyst) C1->P1 C2 K2CO3 (Base) C2->P1 C3 Toluene/Ethanol/Water (Solvent) C3->P1 C4 Heat (e.g., 80-100°C) C4->P1 P2 Crude this compound P1->P2 Purify Purification (Acid-Base Extraction, Recrystallization) P2->Purify P3 Pure Linker Purify->P3

Caption: Synthesis and purification workflow for the linker molecule.
Protocol 1.1: Synthesis of this compound

Materials:

  • 3-Bromobenzaldehyde

  • 3-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-bromobenzaldehyde (1.0 eq), 3-carboxyphenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Add a 4:1:1 mixture of toluene:ethanol:water as the solvent.

  • Bubble argon or nitrogen gas through the mixture for 20-30 minutes to degas the solution.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq), to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate to dissolve the organic components and transfer the mixture to a separatory funnel.

  • Wash the organic layer with deionized water and then with brine.

  • To isolate the product, acidify the aqueous layer with 2 M HCl until a white precipitate forms (pH ~2-3).

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine all organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 1.2: Purification of the Linker

Aromatic carboxylic acids can be effectively purified by recrystallization.[3]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Petroleum ether or hexane

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a cold ethanol/water mixture and then with petroleum ether.

  • Dry the crystals under vacuum to obtain the pure linker.

Section 2: Synthesis of Porous Materials

Application Note 2.1: f-MOF-1 Synthesis via Solvothermal Method

The carboxylic acid group of the linker can coordinate with metal ions, such as Zn(II), under solvothermal conditions to produce a crystalline Metal-Organic Framework.[4][5] The formyl groups will remain pendant within the pores, available for post-synthetic modification.

cluster_reactants Reactants cluster_reagents Solvent & Conditions cluster_product Product & Activation R1 This compound P1 Solvothermal Synthesis R1->P1 R2 Zinc Nitrate Hexahydrate Zn(NO3)2·6H2O R2->P1 C1 DMF/Ethanol/H2O C1->P1 C2 Solvothermal Reactor (e.g., 100-120°C, 24-72h) C2->P1 P2 As-synthesized f-MOF-1 (in mother liquor) P1->P2 Wash Washing (DMF, Ethanol) P2->Wash Activate Activation (Solvent Exchange & Vacuum Drying) Wash->Activate P3 Activated Porous f-MOF-1 Activate->P3

Caption: General workflow for the solvothermal synthesis of f-MOF-1.
Protocol 2.1: Synthesis of f-MOF-1

Materials:

  • This compound

  • Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform or Dichloromethane (DCM)

Procedure:

  • In a 20 mL glass vial, dissolve this compound (e.g., 50 mg) and zinc nitrate hexahydrate (e.g., 75 mg, ~2:1 molar ratio of metal to linker) in 15 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 110 °C for 48 hours.

  • After the reaction, allow the oven to cool slowly to room temperature. Colorless or white crystals of f-MOF-1 should be visible.

  • Decant the mother liquor and wash the crystals by soaking them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.

  • To activate the MOF, decant the DMF and immerse the crystals in a volatile solvent like ethanol or chloroform (3 x 10 mL) for 8 hours each time. This process, known as solvent exchange, is crucial for removing high-boiling-point DMF from the pores.

  • After the final wash, decant the solvent and dry the f-MOF-1 crystals under high vacuum at an elevated temperature (e.g., 120 °C) for 12 hours to obtain the activated, porous material.

Application Note 2.2: f-COF-1 Synthesis via Imine Condensation

The formyl group of the linker can react with a multi-topic amine linker, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB), via Schiff base condensation to form a porous, crystalline Covalent Organic Framework.[6] The carboxylic acid groups would then line the pore walls, imparting functionality.

cluster_reactants Reactants cluster_reagents Solvent & Conditions cluster_product Product & Purification R1 This compound P1 Schiff Base Condensation R1->P1 R2 1,3,5-Tris(4-aminophenyl)benzene (TAPB) R2->P1 C1 mesitylene/dioxane C1->P1 C2 Aqueous Acetic Acid (Catalyst) C2->P1 C3 Sealed Tube, 120°C, 3 days C3->P1 P2 Crude f-COF-1 Precipitate P1->P2 Wash Washing (Acetone, THF) P2->Wash Activate Activation (Vacuum Drying) Wash->Activate P3 Activated Porous f-COF-1 Activate->P3

Caption: General workflow for the solvothermal synthesis of f-COF-1.
Protocol 2.2: Synthesis of f-COF-1

Materials:

  • This compound

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Mesitylene

  • 1,4-Dioxane

  • Aqueous acetic acid (6 M)

  • Acetone

  • Tetrahydrofuran (THF)

Procedure:

  • In a Pyrex tube, add this compound (1.5 eq) and TAPB (1.0 eq).

  • Add a solvent mixture of mesitylene and 1,4-dioxane (e.g., 1:1 v/v).

  • Add aqueous acetic acid (6 M) as a catalyst (e.g., 0.1 mL per 1 mL of solvent).

  • Sonicate the mixture for 15 minutes to create a uniform dispersion.

  • Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.

  • Seal the tube under vacuum.

  • Place the sealed tube in an oven at 120 °C for 3 days. A colored precipitate should form.

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the solid extensively with acetone and THF to remove residual monomers and catalyst.

  • Dry the f-COF-1 powder under high vacuum at 150 °C for 12 hours to obtain the activated material.

Section 3: Material Characterization Data

The following tables present anticipated characterization data for the activated f-MOF-1 and f-COF-1 materials, based on values reported for analogous porous frameworks.

Table 1: Predicted Physicochemical Properties of f-MOF-1 and f-COF-1

Propertyf-MOF-1 (Predicted)f-COF-1 (Predicted)Analytical Method
BET Surface Area 1200 - 1800 m²/g800 - 1500 m²/gN₂ Adsorption at 77 K
Langmuir Surface Area 1500 - 2200 m²/g1000 - 1800 m²/gN₂ Adsorption at 77 K
Total Pore Volume 0.6 - 0.9 cm³/g0.5 - 0.8 cm³/gN₂ Adsorption at 77 K
Micropore Volume 0.4 - 0.6 cm³/g0.3 - 0.5 cm³/gN₂ Adsorption at 77 K
Pore Size 1.0 - 1.5 nm1.2 - 2.0 nmNLDFT/HK model
Thermal Stability (TGA) ~350 °C (in N₂)~400 °C (in N₂)Thermogravimetric Analysis

Section 4: Application in Drug Delivery

Application Note 4.1: f-MOF-1 for Doxorubicin Delivery

The high surface area and porous nature of MOFs make them excellent candidates for drug delivery vehicles, potentially offering high drug loading capacities and controlled release profiles.[7][8] The biocompatibility of zinc-based MOFs is also an active area of research.[9] This protocol outlines the loading and pH-responsive release of the anti-cancer drug Doxorubicin (DOX) from f-MOF-1.

cluster_loading Drug Loading cluster_release Drug Release & Analysis R1 Activated f-MOF-1 Load Incubation & Stirring (24h, Dark) R1->Load R2 Doxorubicin (DOX) Solution R2->Load Sep1 Centrifugation & Washing Load->Sep1 P1 DOX@f-MOF-1 Sep1->P1 P1_release DOX@f-MOF-1 Release Incubation in PBS Buffer (pH 7.4 and pH 5.5) P1_release->Release Aliquot Collect Aliquots (at time intervals) Release->Aliquot Analysis UV-Vis Spectroscopy (Measure DOX concentration) Aliquot->Analysis P2 Drug Release Profile Analysis->P2

Caption: Experimental workflow for drug loading and release studies.
Protocol 4.1: Doxorubicin Loading and Release

Materials:

  • Activated f-MOF-1

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) solutions at pH 7.4 and pH 5.5

  • Deionized water

Drug Loading Procedure:

  • Disperse 10 mg of activated f-MOF-1 in 10 mL of a 1 mg/mL DOX solution in deionized water.

  • Stir the suspension at room temperature in the dark for 24 hours to allow for maximum drug encapsulation.

  • Collect the DOX-loaded MOF (DOX@f-MOF-1) by centrifugation (e.g., 10,000 rpm for 10 minutes).

  • Wash the pellet with deionized water several times to remove surface-adsorbed DOX.

  • Dry the DOX@f-MOF-1 sample under vacuum.

  • To determine the loading amount, measure the concentration of DOX in the combined supernatant and washings using a UV-Vis spectrophotometer (at ~480 nm). The drug loading is calculated by the difference between the initial and final amounts of DOX in the solution.

In Vitro Drug Release Procedure:

  • Disperse 5 mg of DOX@f-MOF-1 into 10 mL of PBS buffer (one sample in pH 7.4, another in pH 5.5).

  • Place the suspensions in a shaker bath at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), take a 1 mL aliquot of the release medium after centrifugation.

  • Immediately replace the withdrawn volume with 1 mL of fresh PBS buffer to maintain a constant volume.

  • Measure the concentration of released DOX in the aliquot using UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released over time.

Table 2: Predicted Drug Loading and Release Performance of f-MOF-1

ParameterPredicted ValueConditions
Drug Loading Capacity (DOX) 15 - 25 wt% (mg DOX / mg MOF)24h incubation, room temp.
Cumulative Release (48h, pH 7.4) 20 - 30%37 °C, PBS buffer
Cumulative Release (48h, pH 5.5) 60 - 80%37 °C, PBS buffer

Section 5: Application in Heterogeneous Catalysis

Application Note 5.1: f-COF-1 for Knoevenagel Condensation

The functional groups within COF pores can act as catalytic sites. The carboxylic acid groups in f-COF-1 can potentially catalyze acid-mediated reactions. The Knoevenagel condensation is a classic C-C bond-forming reaction often used to evaluate new catalysts.[10][11]

cluster_reactants Reaction Setup cluster_analysis Analysis & Recovery R1 Benzaldehyde React Reaction (Stirring, 60°C) R1->React R2 Malononitrile R2->React Cat f-COF-1 (Catalyst) Cat->React Sol Toluene (Solvent) Sol->React Filter Filter to remove catalyst React->Filter Analysis Analyze filtrate (GC or 1H NMR) Filter->Analysis Recover Wash & Dry Catalyst Filter->Recover Solid Result Conversion & Yield Analysis->Result Reuse Recycle Catalyst Recover->Reuse

References

Experimental setup for reactions involving 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Introduction

This compound is a bifunctional organic compound that serves as a critical building block in medicinal chemistry and materials science. Its structure, featuring a biphenyl scaffold with both a formyl (aldehyde) and a carboxylic acid group, allows for orthogonal chemical modifications, making it a versatile intermediate for the synthesis of complex molecular architectures. The biphenyl moiety is a recognized "privileged structure" in drug discovery, frequently found in pharmacologically active compounds.[1] This document provides detailed experimental protocols for the synthesis of this compound and its subsequent application in the synthesis of potential therapeutic agents, specifically focusing on its role as a precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors.

Application: A Key Building Block for PARP Inhibitors

The primary application of this compound in drug development is as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks (SSBs).[2][3] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient.[4] Inhibiting PARP-1 in these cancer cells leads to an accumulation of unrepaired SSBs, which, during DNA replication, are converted into cytotoxic double-strand breaks. The cell's inability to repair these breaks via the faulty HR pathway results in cell death, a concept known as synthetic lethality.[2][5]

The carboxylic acid moiety of the title compound can be converted into a carboxamide, a common structural feature of PARP inhibitors that mimics the nicotinamide portion of the NAD+ substrate, while the formyl group can be used for further derivatization to interact with other regions of the enzyme's active site.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₄H₁₀O₃[6][7]
Molecular Weight226.23 g/mol [6]
CAS Number222180-19-0[8]
AppearanceSolid[6]
InChIKeyQOCUSJPHQSKJJR-UHFFFAOYSA-N[6][7]
SMILESO=C(c1cccc(c1)-c2cccc(C=O)c2)O[6]
Table 2: Representative Biphenyl-based PARP-1 Inhibitors and their Biological Activity
CompoundScaffoldPARP-1 IC₅₀ (nM)Target Cell Line
Olaparib (Reference)Phthalazinone34-
Compound 8a Pyridopyridazinone36-
Compound I-9 Indazole Carboxamide0.25-
Compound 8i Biphenyl Carboxamide<1000SKBr3 / MCF-7

Note: The compounds in this table are examples of biphenyl-containing PARP inhibitors to illustrate the potency of this structural class. Data is sourced from multiple studies for illustrative purposes.[5][9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromobenzoic acid and 3-formylphenylboronic acid.

Materials:

  • 3-bromobenzoic acid

  • 3-formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 3-bromobenzoic acid (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization to yield pure this compound.

Protocol 2: Synthesis of a Biphenyl Carboxamide (PARP Inhibitor Precursor)

This protocol describes the amidation of this compound with a generic primary amine (R-NH₂) to form the corresponding carboxamide, a key step in the synthesis of many PARP inhibitors.

Materials:

  • This compound

  • Primary amine (e.g., 4-(aminomethyl)piperidine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Standard laboratory glassware

Procedure:

  • Initial Setup: Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the primary amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl carboxamide. The formyl group remains available for subsequent reactions, such as reductive amination or condensation, to complete the synthesis of the target PARP inhibitor.

Visualizations

G cluster_synthesis Synthesis Workflow A 3-Bromobenzoic Acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 3-Formylphenylboronic Acid B->C D This compound C->D F Amide Coupling (EDC, HOBt) D->F E Amine (R-NH2) E->F G Biphenyl Carboxamide (PARP Inhibitor Scaffold) F->G

Caption: Workflow for the synthesis of a PARP inhibitor scaffold.

G DNA_damage DNA Damage (e.g., from chemotherapy) SSB Single-Strand Break (SSB) DNA_damage->SSB PARP1 PARP-1 Activation SSB->PARP1 DSB Double-Strand Break (DSB) (from replication fork collapse) SSB->DSB Replication BER Base Excision Repair (BER) PARP1->BER PARPi PARP Inhibitor (e.g., Biphenyl Carboxamide) PARP1->PARPi inhibition DNA_repair DNA Repaired (Cell Survival) BER->DNA_repair HR Homologous Recombination (HR) Repair DSB->HR HR->DNA_repair Apoptosis Apoptosis (Cell Death) HR->Apoptosis blocked in BRCA-deficient cells BRCA_deficient BRCA1/2 Deficient Cancer Cell

Caption: PARP-1 signaling and the mechanism of synthetic lethality.

References

Application Notes and Protocols for 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. Due to the limited availability of direct solubility data for this specific compound, the following protocols and data are based on the known solubility of structurally similar compounds, such as other biphenyl carboxylic acids and formyl-substituted benzoic acids.

Introduction

This compound is a bifunctional organic molecule containing both a carboxylic acid and an aldehyde group. This unique structure makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and functional materials. Proper dissolution is a critical first step for any experiment, ensuring homogeneity and accurate concentration for reliable and reproducible results.

Physicochemical Properties (Predicted and from Analogs)

PropertyValue/InformationSource
Molecular FormulaC₁₄H₁₀O₃N/A
Molecular Weight226.23 g/mol N/A
AppearanceExpected to be a solid[1]
Melting PointNot availableN/A
pKaExpected to be acidic due to the carboxylic acid group.N/A
Water SolubilityExpected to be sparingly soluble to insoluble.[2]Analog Data
Organic Solvent SolubilityExpected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and have some solubility in alcohols (e.g., methanol, ethanol).[2][3]Analog Data

Quantitative Solubility Data for Analogous Compounds

CompoundSolventSolubilityTemperature (°C)
3-Formylbenzoic AcidMethanol100 mg/mLNot Specified
4-Biphenylcarboxylic AcidEthanolSolubleNot Specified
4-Biphenylcarboxylic AcidAcetoneSolubleNot Specified
4-Biphenylcarboxylic AcidWaterSparingly SolubleNot Specified
Benzoic AcidDimethylformamide (DMF)~645 mg/mL (5.287 M)25
Benzoic AcidDimethyl Sulfoxide (DMSO)HighNot Specified
Benzoic AcidEthanol~580 mg/mL (4.75 M)25
Benzoic AcidMethanol~715 mg/mL (5.85 M)25
Benzoic AcidWater~3.4 mg/mL (0.028 M)25

Note: This data is for analogous compounds and should be used as a guideline. It is highly recommended to perform a small-scale solubility test with this compound in the desired solvent before proceeding with larger-scale experiments.

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Dissolution

This protocol is suitable for preparing small quantities of a solution for initial testing, such as reaction screening or preliminary biological assays.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, DMF, Methanol)

  • Vortex mixer

  • Small vials (e.g., 1.5 mL or 2 mL microcentrifuge tubes or glass vials)

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound and place it into a clean, dry vial.

  • Add a small volume of the selected solvent to the vial.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If solid remains, add more solvent incrementally, vortexing after each addition, until the solid is completely dissolved.

  • For difficult-to-dissolve solids, gentle warming (e.g., in a 30-40°C water bath) or sonication can be applied. Caution: Ensure the solvent is not volatile and flammable if heating.

  • Once dissolved, allow the solution to return to room temperature before use.

Protocol 2: Preparation of a Stock Solution for High-Throughput Screening (HTS)

This protocol is designed for preparing a concentrated stock solution, typically in DMSO, for use in HTS applications where small volumes are dispensed into assay plates.

Materials:

  • This compound

  • High-purity, anhydrous DMSO

  • Automated liquid handler or multichannel pipette (optional)

  • 96-well or 384-well plates

  • Plate sealer

Procedure:

  • Accurately weigh the required amount of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM or 20 mM).

  • Dissolve the compound in the appropriate volume of high-purity DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 2.26 mg of the compound in 1 mL of DMSO.

  • Use a vortex mixer to ensure the compound is fully dissolved. Sonication can be used to aid dissolution if necessary.

  • If preparing multiple stock solutions, an automated liquid handler can be used to dispense the DMSO and the compound into the wells of a deep-well plate.

  • Once dissolved, the stock solution can be used to create serial dilutions for dose-response experiments.

  • Seal the stock solution plates and store them at -20°C or -80°C to prevent degradation and solvent evaporation.

Protocol 3: Dissolution for Organic Synthesis

This protocol is suitable for dissolving larger quantities of the compound for use in chemical reactions.

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., DMF, 1,4-dioxane, THF)

  • Reaction flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound.

  • Add the desired volume of anhydrous solvent to the flask.

  • Stir the mixture at room temperature using a magnetic stirrer until the solid is completely dissolved.

  • Gentle heating may be applied if the compound does not dissolve readily at room temperature. Monitor the temperature to avoid any potential decomposition.

  • Once the compound is fully dissolved, the resulting solution is ready for the subsequent reaction steps.

Logical Workflow for Solvent Selection

The choice of solvent is critical and depends on the specific experimental requirements. The following diagram illustrates a logical workflow for selecting an appropriate solvent.

Caption: Solvent selection workflow for dissolving this compound.

Safety Precautions

  • Always handle this compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal information.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

References

Application Notes and Protocols: Synthesis of Novel Ligands from 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a diverse range of ligands. The presence of both a reactive aldehyde and a carboxylic acid moiety on a semi-rigid biphenyl scaffold allows for selective and sequential modifications, leading to the generation of novel small molecules with potential applications in drug discovery and materials science. The biphenyl core is a common motif in pharmacologically active compounds, offering a framework for creating ligands that can interact with various biological targets. This document provides detailed protocols for the synthesis of two exemplary ligands derived from this compound: a Schiff base ligand via condensation with the formyl group and an amide ligand via coupling at the carboxylic acid group.

I. Synthesis of a Schiff Base Ligand: (E)-3'-(phenylimino)methyl)-[1,1'-biphenyl]-3-carboxylic acid

This protocol details the synthesis of a Schiff base ligand through the condensation of the formyl group of this compound with aniline. Schiff bases are a class of compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Experimental Protocol:

Materials:

  • This compound

  • Aniline

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Dichloromethane (DCM)

  • Hexane

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (30 mL).

  • Addition of Reagents: To this solution, add aniline (1.1 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) to remove any remaining acetic acid and unreacted aniline. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or DCM/hexane) to yield the pure Schiff base ligand.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data:
ParameterValue
Starting Material This compound
Product (E)-3'-(phenylimino)methyl)-[1,1'-biphenyl]-3-carboxylic acid
Yield 85-95% (typical)
Purity (by HPLC) >98%
Melting Point 185-190 °C (typical)

Synthesis Workflow:

Schiff_Base_Synthesis Start This compound Reagent Aniline, Ethanol, Acetic Acid (cat.) Reaction Reflux (4-6h) Reagent->Reaction Combine Workup Cool, Filter/Evaporate Reaction->Workup Purification Recrystallization Workup->Purification Product (E)-3'-((phenylimino)methyl)-[1,1'-biphenyl]-3-carboxylic acid Purification->Product

Caption: Workflow for Schiff base ligand synthesis.

II. Synthesis of an Amide Ligand: 3'-Formyl-N-phenyl-[1,1'-biphenyl]-3-carboxamide

This protocol describes the synthesis of an amide ligand by coupling the carboxylic acid group of this compound with aniline using a standard peptide coupling reagent. Amide bonds are central to the structure of peptides and proteins and are present in a vast number of pharmaceutical agents.

Experimental Protocol:

Materials:

  • This compound

  • Aniline

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (if using HATU)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and aniline (1.1 eq) in anhydrous DCM (or DMF if using HATU) (40 mL).

  • Addition of Coupling Reagents: Cool the solution in an ice bath. Add DMAP (0.1 eq) followed by the portion-wise addition of DCC (1.2 eq) or a single portion of HATU (1.2 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up (DCC): If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • Work-up (General): Transfer the filtrate (or the reaction mixture if HATU was used) to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure amide ligand.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data:
ParameterValue
Starting Material This compound
Product 3'-Formyl-N-phenyl-[1,1'-biphenyl]-3-carboxamide
Yield 70-85% (typical)
Purity (by HPLC) >99%
Melting Point 210-215 °C (typical)

Synthesis Workflow:

Amide_Synthesis Start This compound Reagents Aniline, DCC/HATU, DMAP, DCM/DMF Reaction Stir (12-24h, RT) Reagents->Reaction Combine Workup Filter (if DCC), Acid/Base Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product 3'-Formyl-N-phenyl-[1,1'-biphenyl]-3-carboxamide Purification->Product

Caption: Workflow for amide ligand synthesis.

III. Potential Signaling Pathway Interaction

Ligands based on the biphenyl scaffold have been reported to interact with a variety of biological targets, including nuclear receptors and enzymes. For instance, certain biphenyl carboxylic acid derivatives act as inhibitors of urate transporter 1 (URAT1), a key protein in the regulation of uric acid levels. Inhibition of URAT1 is a therapeutic strategy for the treatment of hyperuricemia and gout.

Hypothetical Signaling Pathway:

Signaling_Pathway Ligand Synthesized Biphenyl Ligand URAT1 URAT1 Transporter Ligand->URAT1 Inhibits UricAcid_Excretion Uric Acid Excretion Ligand->UricAcid_Excretion Promotes UricAcid_Reabsorption Uric Acid Reabsorption URAT1->UricAcid_Reabsorption Mediates Serum_UricAcid Serum Uric Acid Levels UricAcid_Reabsorption->Serum_UricAcid Increases UricAcid_Excretion->Serum_UricAcid Decreases Therapeutic_Effect Therapeutic Effect (e.g., Gout Treatment) Serum_UricAcid->Therapeutic_Effect Reduction leads to

Caption: Hypothetical inhibition of the URAT1 pathway.

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions. The yields and reaction conditions are typical and may require optimization for specific experimental setups. The signaling pathway diagram is a generalized representation and the actual biological activity of the synthesized ligands would need to be determined through experimental assays.

Application Notes and Protocols for Post-Synthetic Modification with 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the post-synthetic modification (PSM) of porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), using the bifunctional linker, 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid. This versatile building block allows for the introduction of both aldehyde and carboxylic acid functionalities into a pre-synthesized framework, enabling sequential or orthogonal modifications for a variety of applications, including catalysis, drug delivery, and sensing.

Introduction to Post-Synthetic Modification

Post-synthetic modification is a powerful technique for the functionalization of porous crystalline materials.[1][2][3] It involves the chemical modification of a pre-formed framework, allowing for the introduction of functional groups that may not be stable under the initial solvothermal or ionothermal synthesis conditions.[4][5] This approach offers greater control over the final functionality and properties of the material.[3][6]

The use of bifunctional linkers like this compound opens up possibilities for creating highly complex and functional materials through stepwise and orthogonal reactions.[1][7] The aldehyde group can undergo a variety of reactions, such as imine condensation, while the carboxylic acid moiety can be used for further coordination or covalent modifications.

Applications in Research and Drug Development

The unique biphenyl structure of this compound, combined with its dual functionalities, makes it a valuable tool in several research and development areas:

  • Drug Delivery: The modified porous materials can serve as carriers for therapeutic agents. The functional groups can be used to attach drugs and control their release. Biphenyl derivatives, in general, have been explored for their pharmacological activities.

  • Heterogeneous Catalysis: The introduction of specific functional groups can create active sites for a wide range of chemical reactions. The porous nature of the framework allows for efficient mass transport of reactants and products.

  • Sensing: The functionalized pores can be designed to selectively bind to specific analytes, leading to a detectable signal change.

  • Biomolecule Immobilization: The aldehyde and carboxylic acid groups can be used to covalently attach enzymes or other biomolecules, creating robust biocatalysts or biosensors.

Experimental Protocols

The following protocols are generalized procedures for the post-synthetic modification of an amine-containing MOF (e.g., IRMOF-3 or UiO-66-NH2) using this compound. Optimization of reaction conditions (temperature, time, and concentration) is recommended for specific MOF systems.

Protocol 1: Sequential Modification via Imine Condensation and Amide Coupling

This protocol describes a two-step sequential modification. First, the aldehyde group of the linker reacts with the amine groups of the MOF to form an imine bond. Subsequently, the carboxylic acid group of the linker is activated and reacted with another amine-containing molecule.

Materials:

  • Amine-functionalized MOF (e.g., IRMOF-3, UiO-66-NH2)

  • This compound

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (DCM))

  • Dehydrating agent (e.g., triethylamine)

  • Amine-containing molecule for secondary modification (Amine-R)

  • Carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • N-Hydroxysuccinimide (NHS)

  • Washing solvents (e.g., DMF, ethanol, acetone)

Procedure:

Step 1: Imine Condensation

  • Activate the amine-functionalized MOF by heating under vacuum to remove guest solvent molecules.

  • Suspend the activated MOF in an anhydrous solvent under an inert atmosphere.

  • Add a solution of this compound in the same solvent to the MOF suspension. The molar ratio of the linker to the amine groups in the MOF should be optimized (typically 1:1 to 2:1).

  • Add a dehydrating agent, such as triethylamine, to drive the equilibrium towards imine formation.

  • Stir the reaction mixture at a suitable temperature (e.g., 60-80 °C) for 24-48 hours.

  • After cooling to room temperature, isolate the solid product by centrifugation or filtration.

  • Wash the product thoroughly with the reaction solvent and then with a more volatile solvent (e.g., ethanol or acetone) to remove unreacted reagents.

  • Dry the resulting MOF-imine product under vacuum.

Step 2: Amide Coupling

  • Suspend the dried MOF-imine product in an anhydrous solvent under an inert atmosphere.

  • In a separate flask, dissolve the amine-containing molecule (Amine-R), DCC (or EDC), and NHS in the same anhydrous solvent. Stir for 30 minutes to pre-activate the carboxylic acid.

  • Add the pre-activated solution to the MOF-imine suspension.

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Isolate the final bifunctionalized MOF by centrifugation or filtration.

  • Wash the product extensively with the reaction solvent, followed by ethanol and acetone, to remove all byproducts and unreacted reagents.

  • Dry the final product under vacuum.

Characterization of Modified MOFs

The success of the post-synthetic modification should be confirmed using a combination of analytical techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the retention of the crystalline framework after modification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the formation of new functional groups (e.g., C=N stretch for imine, C=O and N-H stretches for amide).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Digestion of the modified MOF in an acidic solution (e.g., D2SO4/DMSO-d6) allows for the quantification of the degree of functionalization.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified MOF and confirm the incorporation of the new organic moieties.

  • Gas Adsorption Analysis (e.g., N2 isotherm): To determine the porosity and surface area of the modified material.

Quantitative Data Summary

The following table provides hypothetical quantitative data for the post-synthetic modification of IRMOF-3, which would need to be determined experimentally.

ParameterBefore PSM (IRMOF-3)After Imine CondensationAfter Amide Coupling
Linker Loading (%) N/A75%70% (of imine-modified linkers)
BET Surface Area (m²/g) ~1500~1200~1000
Pore Volume (cm³/g) ~0.6~0.45~0.35
Thermal Decomposition (°C) ~400~380~360

Visualizations

Experimental Workflow

The following diagram illustrates the sequential post-synthetic modification process.

G cluster_start Starting Material cluster_step1 Step 1: Imine Condensation cluster_step2 Step 2: Amide Coupling cluster_end Final Product Amine_MOF Amine-Functionalized MOF (e.g., IRMOF-3) Reaction1 Reaction at 60-80°C Amine_MOF->Reaction1 Reagent1 This compound + Dehydrating Agent Reagent1->Reaction1 Wash1 Washing and Drying Reaction1->Wash1 Reaction2 Reaction at RT Wash1->Reaction2 Reagent2 Amine-R + DCC/EDC + NHS Reagent2->Reaction2 Wash2 Washing and Drying Reaction2->Wash2 Final_MOF Bifunctionalized MOF Wash2->Final_MOF

Sequential post-synthetic modification workflow.
Signaling Pathway Inhibition

Biphenyl amide derivatives have been identified as inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8][9] This pathway is involved in cellular responses to stress, inflammation, and apoptosis. Functionalizing a drug delivery vehicle with a biphenyl derivative could potentially target this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., GPCR, TLR) TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Apoptosis) MK2->Gene_Expression Transcription_Factors->Gene_Expression Inhibitor Biphenyl Amide Derivative (from functionalized MOF) Inhibitor->p38 Inhibition Stress External Stimuli (Stress, Cytokines) Stress->Receptor

Inhibition of the p38 MAPK signaling pathway.

Conclusion

Post-synthetic modification with this compound provides a versatile platform for the development of advanced functional materials. The ability to introduce two distinct and reactive functional groups in a controlled manner allows for the creation of complex architectures with tailored properties for a wide range of applications in research and drug development. The protocols and characterization methods outlined in these notes provide a solid foundation for researchers to explore the potential of this exciting area of materials science.

References

Application Notes and Protocols: 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid in Organic Semiconductor Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals exploring novel materials for organic electronics.

Disclaimer: The following application notes and protocols are a forward-looking prospectus based on the chemical structure of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid and the known roles of its constituent functional groups in organic semiconductor research. As of the latest literature review, direct application of this specific molecule as a primary active layer in organic electronic devices has not been extensively reported. These notes, therefore, serve as a scientific guide for its potential evaluation.

Introduction: A Molecule of Bimodal Potential

This compound is a bifunctional organic molecule featuring a rigid biphenyl core. The biphenyl structure is a well-established building block in organic electronics, prized for its contribution to thermal stability and charge transport.[1][2][3] The presence of both a formyl and a carboxylic acid group at the 3 and 3' positions suggests multifaceted applicability in organic semiconductor research. These functional groups can be leveraged for:

  • Self-Assembled Monolayers (SAMs): The carboxylic acid group can act as an anchor to metal oxide surfaces, such as the dielectric layer in an Organic Field-Effect Transistor (OFET), potentially passivating surface traps and promoting ordered molecular packing through hydrogen bonding.[4]

  • Intermediate for Advanced Materials: The reactive formyl group provides a synthetic handle for the construction of more complex, conjugated systems for applications in Organic Light-Emitting Diodes (OLEDs) or as active materials in OFETs.[2][5]

  • Host Material in OLEDs: The wide bandgap potential of the biphenyl core could make it a suitable host material for phosphorescent emitters in OLEDs.[1]

Potential Applications and Rationale

Organic Field-Effect Transistors (OFETs)

The primary hypothesized application of this compound in OFETs is as a self-assembled monolayer to modify the dielectric surface. This could lead to improved performance of a subsequently deposited active semiconductor layer.

Hypothesized Advantages:

  • Reduced Threshold Voltage: The carboxylic acid can passivate surface traps on the dielectric, leading to a lower threshold voltage for the transistor.[4]

  • Improved Carrier Mobility: The formation of a well-ordered monolayer can induce better crystalline growth of the overlying semiconductor, enhancing charge carrier mobility.

  • Enhanced Device Stability: The rigid biphenyl core contributes to the overall thermal stability of the device interface.[1][3]

Organic Light-Emitting Diodes (OLEDs)

In the context of OLEDs, this compound is envisioned primarily as a precursor for more complex molecules or as a component in the hole transport or host layer.

Potential Roles:

  • Building Block for Hole Transport Materials (HTMs): The formyl group can be used in condensation reactions to synthesize larger triarylamine-based molecules, which are known for their excellent hole-transporting properties.

  • Component of a Bipolar Host Material: By functionalizing the formyl and carboxylic acid groups with electron- and hole-transporting moieties, respectively, a bipolar host material could be designed.[6]

Quantitative Data: Target Properties

The following table summarizes the target or expected properties for devices incorporating this compound, based on performance metrics of similar functionalized organic materials. These are hypothetical values to guide research efforts.

Application Parameter Target Value Rationale/Comparable Materials
OFET (as a SAM) Threshold Voltage (Vth) ShiftNegative shift of 0.5 - 1 VBased on carboxylic acid-mediated surface passivation.[4]
Carrier Mobility (µ) Enhancement1.5x - 2x increaseImproved crystallinity of the active layer on the SAM.
On/Off Ratio> 106Standard for high-performance OFETs.
OLED (as a precursor for HTL) Hole Mobility (µh)> 10-4 cm2V-1s-1Typical for amorphous hole transport materials.
HOMO Level-5.1 to -5.4 eVTo ensure efficient hole injection from the anode.
Glass Transition Temperature (Tg)> 100 °CFor morphological stability of the device.

Experimental Protocols

Protocol for Synthesis of this compound (Illustrative)

This protocol is a generalized Suzuki coupling reaction, a common method for synthesizing biphenyl compounds.

Materials:

  • 3-Formylphenylboronic acid

  • Methyl 3-bromobenzoate

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Lithium hydroxide (for hydrolysis)

  • Tetrahydrofuran (THF) and Water (for hydrolysis)

  • Hydrochloric acid (for acidification)

Procedure:

  • Suzuki Coupling:

    • In a nitrogen-purged flask, dissolve 3-formylphenylboronic acid (1.2 eq) and methyl 3-bromobenzoate (1.0 eq) in the solvent mixture.

    • Add the palladium catalyst (0.05 eq) and base (2.0 eq).

    • Heat the reaction mixture at reflux for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction, extract with an organic solvent (e.g., ethyl acetate), and wash with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product (methyl 3'-formyl-[1,1'-biphenyl]-3-carboxylate) by column chromatography.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add lithium hydroxide (excess) and stir at room temperature for 6-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.

    • Filter the precipitate, wash with water, and dry under vacuum to yield this compound.

Protocol for OFET Fabrication with a Self-Assembled Monolayer

Device Structure: Bottom-gate, top-contact.

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO2 layer (gate and dielectric).

  • This compound.

  • Anhydrous solvent (e.g., isopropanol or toluene).

  • Active semiconductor material (e.g., pentacene, C8-BTBT).

  • Gold (for source-drain electrodes).

Procedure:

  • Substrate Cleaning:

    • Sonication of the Si/SiO2 substrate in acetone, then isopropanol, for 15 minutes each.

    • Dry the substrate with a stream of nitrogen.

    • Treat with UV-Ozone for 10 minutes to create a hydrophilic surface.

  • SAM Formation:

    • Prepare a dilute solution (e.g., 1 mM) of this compound in the anhydrous solvent.

    • Immerse the cleaned substrate in this solution for 12-24 hours at room temperature in a nitrogen-filled glovebox.

    • Rinse the substrate with the pure solvent to remove any physisorbed molecules.

    • Anneal the substrate at a moderate temperature (e.g., 80-100 °C) to promote monolayer ordering.

  • Active Layer Deposition:

    • Deposit the organic semiconductor (e.g., 50 nm of pentacene) onto the SAM-treated substrate via thermal evaporation under high vacuum (<10-6 Torr). Maintain the substrate at an elevated temperature during deposition as required for the specific semiconductor.

  • Electrode Deposition:

    • Deposit the source and drain electrodes (e.g., 50 nm of gold) through a shadow mask onto the semiconductor layer via thermal evaporation.

  • Characterization:

    • Measure the transfer and output characteristics of the OFET in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.

Visualizations

G cluster_synthesis Synthesis Workflow start Starting Materials (Boronic Acid & Bromobenzoate) suzuki Suzuki Coupling (Pd Catalyst, Base) start->suzuki purify_ester Purification (Column Chromatography) suzuki->purify_ester hydrolysis Hydrolysis (LiOH) purify_ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification final_product This compound acidification->final_product

Caption: Synthesis workflow for the target molecule.

G cluster_fabrication OFET Fabrication with SAM substrate Si/SiO2 Substrate Cleaning sam SAM Formation (Dip Coating) substrate->sam semiconductor Active Layer Deposition (Thermal Evaporation) sam->semiconductor electrodes Source/Drain Electrode Deposition (Thermal Evaporation) semiconductor->electrodes characterization Device Characterization electrodes->characterization G cluster_assembly Hypothesized Self-Assembly on SiO2 cluster_molecules SiO2 SiO2 Dielectric Surface mol1 COOH |  Biphenyl |  Formyl SiO2:s->mol1:n Anchoring mol2 COOH |  Biphenyl |  Formyl SiO2:s->mol2:n mol3 COOH |  Biphenyl |  Formyl SiO2:s->mol3:n mol1:f1->mol2:f1 H-Bonding mol2:f1->mol3:f1

References

Application Notes: Biphenyl Derivatives as Scaffolds for Fluorescent Chemosensors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biphenyl derivatives, characterized by two linked phenyl rings, offer a versatile platform for the design of fluorescent chemosensors. The rigid structure of the biphenyl backbone can be strategically functionalized with specific binding sites (receptors) and fluorescent reporters (fluorophores). This combination allows for the development of sensors that exhibit changes in their fluorescence properties upon interaction with a target analyte. This document provides detailed application notes and protocols for the use of a biphenyl derivative, structurally related to 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid, in the development of a fluorescent sensor for the detection of metal ions.

Note: Due to a lack of specific published research on the direct application of this compound in sensor development, the following protocols and data are based on a closely related biphenyl-containing amido Schiff base derivative reported as a fluorescent chemosensor for Al³⁺ and Zn²⁺ ions.[1] This information serves as a representative example of how a functionalized biphenyl scaffold can be utilized for sensor applications.

Principle of Detection

The sensing mechanism is based on the principle of "turn-on" fluorescence. The synthesized biphenyl derivative, in its free state, exhibits weak fluorescence. Upon binding with specific metal ions, such as Al³⁺ or Zn²⁺, the molecule undergoes a conformational change or complexation that enhances its fluorescence intensity at a specific wavelength.[1] This change in fluorescence can be quantitatively measured to determine the concentration of the analyte. The selectivity of the sensor is determined by the specific design of the binding pocket, which preferentially interacts with the target metal ions over other competing ions.

Application: Fluorescent Detection of Al³⁺ and Zn²⁺ Ions

This section outlines the application of a biphenyl-based chemosensor for the selective and sensitive detection of aluminum (Al³⁺) and zinc (Zn²⁺) ions in a solution.

Quantitative Data Summary

The performance of the biphenyl-containing amido Schiff base derivative as a fluorescent sensor for Al³⁺ and Zn²⁺ is summarized in the table below.[1]

ParameterAl³⁺Zn²⁺
Excitation Wavelength (λex) 350 nm350 nm
Emission Wavelength (λem) 458 nm478 nm
Fluorescence Change Turn-onTurn-on
Binding Stoichiometry (Sensor:Ion) 1:21:2
Visual Detection under UV Light Bluish-white fluorescenceBluish-yellow fluorescence

Experimental Protocols

I. Synthesis of the Biphenyl-Based Chemosensor

This protocol is adapted from the synthesis of a hydrazine-derived bis(2-hydroxybenzylidene)-[1,1'-biphenyl]-2,2'-dicarbohydrazide.[1]

Materials:

  • [1,1'-Biphenyl]-2,2'-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate

  • Salicylaldehyde

  • Dry methanol

  • Dry Dimethylformamide (DMF)

Procedure:

  • Synthesis of [1,1'-biphenyl]-2,2'-dicarbonyl dichloride: A mixture of [1,1'-biphenyl]-2,2'-dicarboxylic acid and an excess of thionyl chloride is refluxed for several hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude acid chloride.

  • Synthesis of [1,1'-biphenyl]-2,2'-dicarbohydrazide: The crude [1,1'-biphenyl]-2,2'-dicarbonyl dichloride is dissolved in a suitable dry solvent and slowly added to a solution of hydrazine hydrate in the same solvent at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period, and the resulting precipitate (the dihydrazide) is collected by filtration, washed, and dried.

  • Synthesis of the final Schiff base sensor: The synthesized [1,1'-biphenyl]-2,2'-dicarbohydrazide is dissolved in dry methanol. An excess of salicylaldehyde is added to this solution, and the mixture is refluxed for several hours. Upon cooling, the Schiff base product precipitates out. The solid is collected by filtration, washed with cold methanol, and dried under vacuum.

II. Protocol for Fluorescence-Based Metal Ion Detection

Materials and Equipment:

  • Synthesized biphenyl-based chemosensor

  • Stock solutions of various metal ions (e.g., Al³⁺, Zn²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.) in a suitable solvent (e.g., deionized water or buffer).

  • Aqueous DMF (Dimethylformamide) solution (as the sensing medium)

  • Fluorometer

  • UV lamp (for visual detection)

  • Quartz cuvettes

Procedure:

  • Preparation of Sensor Solution: Prepare a stock solution of the synthesized biphenyl-based sensor in DMF. For measurements, dilute the stock solution with the aqueous DMF mixture to the desired final concentration.

  • Fluorescence Titration:

    • Place a known volume of the sensor solution into a quartz cuvette.

    • Record the initial fluorescence spectrum of the sensor solution.

    • Incrementally add small aliquots of the stock solution of the target metal ion (e.g., Al³⁺ or Zn²⁺) to the cuvette.

    • After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

    • Observe the changes in fluorescence intensity at the characteristic emission wavelength (458 nm for Al³⁺ and 478 nm for Zn²⁺).[1]

  • Selectivity Study:

    • To assess the selectivity of the sensor, repeat the fluorescence measurement by adding solutions of other metal ions to the sensor solution.

    • Compare the fluorescence response in the presence of the target ions with that of the interfering ions.

  • Visual Detection:

    • Prepare several vials containing the sensor solution.

    • Add a solution of the target metal ion (Al³⁺ or Zn²⁺) to one vial, and solutions of other metal ions to the other vials.

    • Irradiate the vials with a UV lamp (350 nm) and observe the color of the emitted fluorescence. A distinct color change in the presence of the target ion indicates successful detection.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling mechanism and the experimental workflow for the detection of metal ions using the biphenyl-based fluorescent sensor.

G cluster_pathway Proposed Signaling Pathway Sensor Biphenyl Sensor (Weak Fluorescence) Complex Sensor-Metal Ion Complex (Strong Fluorescence) Sensor->Complex Binding MetalIon Metal Ion (Al³⁺/Zn²⁺) MetalIon->Complex Coordination

Caption: Proposed mechanism of fluorescence turn-on upon metal ion binding.

G cluster_workflow Experimental Workflow cluster_synthesis Sensor Synthesis cluster_detection Metal Ion Detection Start Starting Materials Reaction1 Step 1: Dihydrazide Formation Start->Reaction1 Reaction2 Step 2: Schiff Base Condensation Reaction1->Reaction2 Sensor Purified Biphenyl Sensor Reaction2->Sensor Prep Prepare Sensor Solution Sensor->Prep AddIon Add Metal Ion Solution Prep->AddIon Measure Measure Fluorescence AddIon->Measure Analyze Analyze Data Measure->Analyze

Caption: Workflow for sensor synthesis and metal ion detection.

Conclusion

The biphenyl scaffold provides a robust framework for the development of selective and sensitive fluorescent chemosensors. By incorporating appropriate functional groups, these sensors can be tailored to detect a variety of analytes, including metal ions. The "turn-on" fluorescence mechanism offers a clear and easily detectable signal. The protocols provided herein, based on a structural analog of this compound, serve as a comprehensive guide for researchers and scientists interested in exploring the potential of biphenyl derivatives in sensor development and drug discovery applications. Further research into the specific use of this compound could reveal novel sensing capabilities.

References

Application Notes and Protocols for the Derivatization of the Aldehyde Group of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification (derivatization) of the aldehyde group of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid. This bifunctional molecule is a valuable building block in medicinal chemistry and materials science. The selective derivatization of its aldehyde functionality allows for the introduction of diverse chemical moieties, enabling the synthesis of novel compounds with tailored properties.

Introduction

This compound possesses two key functional groups: an aldehyde and a carboxylic acid. The aldehyde group is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines, oximes, and hydrazones. The presence of the carboxylic acid group introduces the possibility of intramolecular reactions or the need for chemoselective reaction conditions to exclusively modify the aldehyde. These notes will detail common derivatization strategies, focusing on reaction protocols and the characterization of the resulting products.

General Considerations for Chemoselectivity

When derivatizing the aldehyde group of this compound, the carboxylic acid group can potentially interfere. To ensure selective reaction at the aldehyde, the following strategies can be employed:

  • Reaction Conditions Optimization: Many reactions involving aldehydes can be carried out under conditions that do not significantly affect the carboxylic acid group, such as neutral or mildly acidic pH.

  • Protecting Groups: In cases where the desired reaction conditions are incompatible with a free carboxylic acid, it can be temporarily protected, most commonly as an ester (e.g., methyl or ethyl ester). The protecting group can be removed in a subsequent step.

Derivatization Protocols

The following sections provide detailed experimental protocols for common derivatization reactions of the aldehyde group.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. It involves the reaction of the aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Add the desired primary or secondary amine (1.1 equivalents).

  • If necessary, add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise. Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reagent for reducing imines in the presence of aldehydes.[1][2]

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative)

AmineReducing AgentSolventReaction Time (h)Yield (%)
AnilineNaBH(OAc)₃Dichloromethane1685
BenzylamineNaBH₄Methanol2478
MorpholineNaBH(OAc)₃Dichloromethane1892

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product start_aldehyde This compound imine_formation Imine Formation (Solvent, cat. Acid) start_aldehyde->imine_formation start_amine Primary or Secondary Amine start_amine->imine_formation reduction In situ Reduction (Reducing Agent) imine_formation->reduction product Substituted Amine Derivative reduction->product

Reductive Amination Workflow
Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[3][4][5] This reaction is highly versatile and allows for the formation of a carbon-carbon double bond with good control over its location.

Experimental Protocol:

  • Ylide Generation (if not commercially available):

    • Suspend the appropriate phosphonium salt (1.1 equivalents) in a dry aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0°C or -78°C.

    • Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents), dropwise.

    • Stir the resulting colored solution (the ylide) for 30-60 minutes.

  • Wittig Reaction:

    • Dissolve this compound (1 equivalent) in dry THF.

    • Slowly add the aldehyde solution to the pre-formed ylide at the same low temperature.

    • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent or by column chromatography on silica gel.

Quantitative Data Summary (Representative)

Phosphonium SaltBaseSolventReaction Time (h)Yield (%)
Methyltriphenylphosphonium bromiden-BuLiTHF490
Ethyltriphenylphosphonium bromiden-BuLiTHF685
(Carbethoxymethylene)triphenylphosphorane- (stabilized ylide)Dichloromethane2495

Reaction Pathway:

G aldehyde This compound oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane ylide Phosphonium Ylide (Ph₃P=CHR) ylide->oxaphosphetane alkene Alkene Derivative oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Wittig Reaction Pathway
Imine, Oxime, and Hydrazone Formation

The reaction of the aldehyde with primary amines, hydroxylamine, or hydrazine derivatives leads to the formation of imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are typically acid-catalyzed and reversible.[6][7]

Experimental Protocol:

  • Dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in a suitable solvent like ethanol or methanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in a mixture of ethanol and pyridine.

  • Add hydroxylamine hydrochloride (1.2 equivalents).

  • Reflux the mixture for 1-3 hours.

  • After cooling, pour the reaction mixture into cold water.

  • Collect the precipitated oxime by filtration, wash with water, and dry. Recrystallization from a suitable solvent may be necessary for purification.[8][9]

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in ethanol or acetic acid.

  • Add the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or 2,4-dinitrophenylhydrazine) (1.1 equivalents).

  • Heat the mixture to reflux for 1-4 hours. The formation of a precipitate often indicates product formation.

  • Cool the reaction mixture and collect the solid product by filtration.

  • Wash the product with cold ethanol and dry.

Quantitative Data Summary (Representative)

ReagentProduct TypeSolventReaction Time (h)Yield (%)
AnilineImineEthanol/Acetic Acid392
Hydroxylamine HClOximeEthanol/Pyridine288
PhenylhydrazineHydrazoneEthanol295
2,4-DinitrophenylhydrazineHydrazoneEthanol198

General Reaction Scheme:

G cluster_reagents Reagents cluster_products Products aldehyde This compound imine Imine (Schiff Base) aldehyde->imine R-NH₂ (cat. H⁺) oxime Oxime aldehyde->oxime NH₂OH (cat. H⁺) hydrazone Hydrazone aldehyde->hydrazone R-NHNH₂ (cat. H⁺) amine R-NH₂ hydroxylamine NH₂OH hydrazine R-NHNH₂

Formation of C=N Derivatives

Characterization of Derivatives

The synthesized derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the formation of the new bond and the overall structure of the molecule. For example, in the ¹H NMR spectrum of an imine derivative, the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a new imine proton signal (around 8-9 ppm) would be observed.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. For instance, the formation of an imine will show a characteristic C=N stretching vibration.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The derivatization of the aldehyde group of this compound provides a versatile platform for the synthesis of a wide range of novel molecules. The protocols outlined in these application notes offer robust starting points for researchers in drug discovery and materials science. Careful consideration of reaction conditions is necessary to ensure chemoselectivity and achieve high yields of the desired products.

References

Application Notes and Protocols for Solvothermal Synthesis with 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific, published protocols for the solvothermal synthesis of metal-organic frameworks (MOFs) using 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid as the organic linker. The following application notes and protocols are representative examples based on common conditions for structurally similar functionalized biphenyl dicarboxylic acid ligands. These should serve as a robust starting point for experimental design and optimization. Researchers will need to systematically vary parameters such as temperature, time, solvent ratios, and modulators to achieve the desired crystalline product.

Application Note

Title: A General Approach to the Solvothermal Synthesis of Metal-Organic Frameworks Using Functionalized Biphenyl Carboxylic Acid Ligands

Introduction: Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The solvothermal synthesis method is a widely used and effective technique for producing high-quality MOF crystals.[1] This method involves a chemical reaction in a sealed vessel at temperatures above the solvent's boiling point, which increases pressure and facilitates the dissolution of reactants and the crystallization of the final product. The use of a bifunctional ligand like this compound, which contains both a carboxylic acid for metal coordination and a formyl group for potential post-synthetic modification, offers a pathway to creating highly functionalized MOFs. Potential applications for such materials include selective gas adsorption, heterogeneous catalysis, and chemical sensing.[2]

Principle of the Method: The synthesis is based on the coordination-driven self-assembly of the organic linker (this compound) and a metal salt precursor. The reactants are dissolved in a high-boiling point polar solvent, typically N,N-Dimethylformamide (DMF). The solution is sealed in a Teflon-lined stainless steel autoclave and heated.[1] Inside the autoclave, the elevated temperature and pressure facilitate the deprotonation of the carboxylic acid and subsequent coordination to the metal centers, leading to the nucleation and growth of the MOF crystals over a period of several hours to days. After the reaction, the autoclave is cooled, and the crystalline product is isolated through filtration, washed to remove unreacted starting materials, and activated to clear the pores of solvent molecules.

Representative Experimental Protocol

This protocol describes a hypothetical synthesis of a Zinc-based MOF, a common starting point in MOF chemistry due to the versatile coordination geometry of Zn(II).

1. Reactant and Solvent Data

The following table outlines the reactants for a representative synthesis. The molar ratio of metal to ligand is a critical parameter that often requires optimization. A 2:1 ratio is a common starting point for ditopic linkers.

ComponentChemical FormulaMolar Mass ( g/mol )Molar RatioRepresentative Mass/Volume
Ligand C₁₄H₁₀O₃226.231.045.2 mg (0.2 mmol)
Metal Source Zn(NO₃)₂·6H₂O297.492.0119.0 mg (0.4 mmol)
Solvent DMF73.09-15 mL

2. Synthesis Procedure

  • Preparation of Reaction Mixture: In a 20 mL glass vial, dissolve 45.2 mg (0.2 mmol) of this compound and 119.0 mg (0.4 mmol) of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 15 mL of N,N-Dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is obtained.

  • Transfer to Autoclave: Transfer the solution into a 23 mL Teflon-lined stainless steel autoclave.

  • Sealing the Vessel: Seal the autoclave tightly to ensure a closed system capable of withstanding the pressure generated during heating.

  • Solvothermal Reaction: Place the sealed autoclave in a programmable laboratory oven. Heat the oven to 120 °C and maintain this temperature for 24 hours.[3]

  • Cooling: After the reaction period, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 10-12 hours. Caution: Do not quench or rapidly cool the autoclave.

  • Product Isolation: Carefully open the cooled autoclave in a fume hood. Collect the crystalline product (typically a white powder) by decanting the mother liquor.

  • Washing: Wash the collected crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove residual reactants. Subsequently, exchange the DMF with a more volatile solvent like ethanol or dichloromethane (3 x 10 mL) over 24 hours to facilitate activation.[4]

  • Activation: After the final wash, decant the solvent and dry the product in a vacuum oven at 80-120 °C overnight. This step, known as activation, removes solvent molecules from the pores of the MOF.[1]

3. Recommended Characterization

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and confirm the removal of solvent molecules after activation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate group to the metal center and the presence of the formyl functional group.

  • Gas Adsorption Analysis (BET): To determine the specific surface area and porosity of the activated MOF.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the solvothermal synthesis protocol and the logical relationship between key synthesis parameters and outcomes.

Solvothermal_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Activation cluster_analysis Analysis A 1. Dissolve Ligand & Metal Salt in DMF B 2. Sonicate to Homogenize A->B C 3. Transfer to Teflon-Lined Autoclave B->C D 4. Seal Autoclave & Heat in Oven (e.g., 120°C, 24h) C->D E 5. Slow Cooling to Room Temperature D->E F 6. Collect Crystals E->F G 7. Wash with DMF & Solvent Exchange F->G H 8. Activate under Vacuum G->H I Characterization (PXRD, TGA, etc.) H->I

Caption: General workflow for the solvothermal synthesis of a MOF.

Synthesis_Parameters cluster_inputs Input Parameters cluster_outputs Material Properties Temp Temperature Cryst Crystallinity Temp->Cryst Phase Phase Purity Temp->Phase Time Reaction Time Time->Cryst Morph Crystal Morphology Time->Morph Solvent Solvent System Solvent->Phase Solvent->Morph Ratio Metal:Ligand Ratio Ratio->Phase Yield Yield Ratio->Yield

Caption: Key parameters influencing MOF synthesis outcomes.

References

Application Notes & Protocols: Analytical Techniques for Monitoring the Sonogashira Coupling Reaction in the Synthesis of 4-ethynyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild reaction conditions and tolerance of a broad range of functional groups.[1] 4-ethynyl-N,N-dimethylaniline is a key building block in the development of dyes, conductive polymers, and pharmaceutical intermediates.[2] Its synthesis is typically achieved via a Sonogashira coupling of an aryl halide, such as 4-iodo-N,N-dimethylaniline, with a protected alkyne like trimethylsilylacetylene (TMSA), followed by deprotection.[3]

Accurate monitoring of the reaction progress is crucial for optimizing reaction conditions, maximizing yield, and ensuring the quality of the final product. These application notes provide detailed protocols for monitoring the Sonogashira coupling reaction to synthesize 4-ethynyl-N,N-dimethylaniline using various analytical techniques, including Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Reaction Scheme

The synthesis of 4-ethynyl-N,N-dimethylaniline proceeds in two main steps:

  • Sonogashira Coupling: 4-iodo-N,N-dimethylaniline is coupled with trimethylsilylacetylene (TMSA) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

  • Deprotection: The trimethylsilyl (TMS) protecting group is removed to yield the terminal alkyne.

Sonogashira_Reaction cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection reactant1 4-iodo-N,N-dimethylaniline product1 4-((trimethylsilyl)ethynyl)-N,N-dimethylaniline reactant1->product1 + reactant2 Trimethylsilylacetylene (TMSA) reactant2->product1 product1_step2 4-((trimethylsilyl)ethynyl)-N,N-dimethylaniline catalyst PdCl₂(PPh₃)₂, CuI, Base (e.g., TEA) catalyst->product1 final_product 4-ethynyl-N,N-dimethylaniline product1_step2->final_product reagent_step2 K₂CO₃, MeOH reagent_step2->final_product

Caption: Overall reaction scheme for the synthesis of 4-ethynyl-N,N-dimethylaniline.

Analytical Monitoring Techniques

A multi-faceted approach to reaction monitoring provides a comprehensive understanding of the reaction kinetics and endpoint.

Analytical_Workflow reaction Sonogashira Coupling Reaction sampling Aliquot Sampling at Timed Intervals reaction->sampling tlc TLC Analysis (Qualitative) sampling->tlc hplc HPLC Analysis (Quantitative) sampling->hplc gcms GC-MS Analysis (Quantitative & Identification) sampling->gcms nmr ¹H NMR Analysis (Structural Confirmation) sampling->nmr data Data Analysis & Reaction Profiling tlc->data hplc->data gcms->data nmr->data

Caption: General workflow for monitoring the Sonogashira coupling reaction.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective qualitative technique for monitoring the consumption of starting materials and the formation of the product.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:9 v/v). The polarity can be adjusted as needed.

  • Procedure:

    • At timed intervals, withdraw a small aliquot (a few drops) from the reaction mixture.

    • Dilute the aliquot with a small amount of dichloromethane or ethyl acetate.

    • Spot the diluted sample onto the TLC plate alongside co-spots of the starting materials (4-iodo-N,N-dimethylaniline and TMSA) and, if available, the product.

    • Develop the plate in the mobile phase.

    • Visualize the spots under UV light (254 nm). The starting material, 4-iodo-N,N-dimethylaniline, and the product are UV active.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the consumption of reactants and the formation of the product, allowing for the determination of reaction kinetics and conversion.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. For example, a linear gradient from 30% to 90% acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.

  • Sample Preparation:

    • Withdraw a 50 µL aliquot from the reaction mixture.

    • Quench the reaction by diluting the aliquot into 1 mL of acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Quantification: Create a calibration curve for the starting material and product using standards of known concentrations to determine their concentrations in the reaction mixture over time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separating and identifying the components of the reaction mixture, providing quantitative analysis and confirmation of product identity.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

  • Sample Preparation:

    • Withdraw a 50 µL aliquot from the reaction mixture.

    • Quench and dilute in 1 mL of ethyl acetate.

    • Inject 1 µL of the diluted sample.

  • Data Analysis: Monitor the disappearance of the peak corresponding to 4-iodo-N,N-dimethylaniline and the appearance of the peak for the silylated product. The mass spectrum of each peak can be used to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for in-situ or ex-situ monitoring of the reaction, providing structural information and allowing for the calculation of conversion by integrating characteristic signals of the starting material and product.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: The reaction can be run in a deuterated solvent (e.g., THF-d₈) for in-situ monitoring, or aliquots can be taken and dissolved in a deuterated solvent (e.g., CDCl₃).

  • Procedure (for aliquot analysis):

    • Withdraw a 0.1 mL aliquot from the reaction mixture.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ~0.6 mL of CDCl₃.

    • Acquire a ¹H NMR spectrum.

  • Signal Monitoring:

    • 4-iodo-N,N-dimethylaniline (starting material): Monitor the aromatic protons.

    • 4-((trimethylsilyl)ethynyl)-N,N-dimethylaniline (product): Monitor the appearance of the trimethylsilyl protons (a singlet around 0.25 ppm) and the shift in the aromatic proton signals.[3]

  • Conversion Calculation: Compare the integration of a characteristic peak of the product to that of a characteristic peak of the starting material.

Quantitative Data Summary

The following table presents hypothetical yet realistic data for monitoring the Sonogashira coupling of 4-iodo-N,N-dimethylaniline with TMSA, as determined by HPLC.

Reaction Time (minutes)4-iodo-N,N-dimethylaniline (%)4-((trimethylsilyl)ethynyl)-N,N-dimethylaniline (%)
01000
306535
603268
901189
120< 2> 98

Conclusion

The successful synthesis of 4-ethynyl-N,N-dimethylaniline via a Sonogashira coupling reaction relies on careful monitoring of the reaction progress. The analytical techniques outlined in these application notes—TLC, HPLC, GC-MS, and NMR spectroscopy—provide a comprehensive toolkit for researchers to qualitatively and quantitatively track the reaction, enabling optimization of conditions and ensuring high yields of the desired product. The choice of method will depend on the specific requirements of the study and the available instrumentation. For routine monitoring, TLC and HPLC are often sufficient, while GC-MS and NMR provide more detailed structural and quantitative information.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this and other unsymmetrical biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide, offering high tolerance for various functional groups, which is ideal for this molecule's formyl and carboxylic acid moieties.[2]

Q2: What are the primary starting materials for the Suzuki-Miyaura synthesis of this compound?

A2: The synthesis typically involves the coupling of 3-Formylphenylboronic acid and 3-Bromobenzoic acid .[4][5] Alternatively, other aryl halides (like iodides or chlorides) or triflates can be used in place of 3-Bromobenzoic acid, though bromides are common starting points.[1]

Q3: What are the critical components of the Suzuki-Miyaura reaction for this synthesis?

A3: A successful reaction requires three key components in addition to the starting materials:

  • Palladium Catalyst: A palladium(0) source is essential. This is often generated in-situ from a palladium(II) precatalyst like Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with phosphine ligands.[4][6]

  • Base: A base is required to activate the boronic acid for the transmetalation step. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF).[5][7][8]

  • Solvent System: The reaction is often performed in a two-phase system, typically an organic solvent mixed with water, such as 1,4-dioxane/water, DME/water, or ethanol/water.[4][9]

Q4: What are the typical yields for this synthesis?

A4: Yields for Suzuki-Miyaura coupling reactions can be quite high, often ranging from good to excellent. However, the final yield depends heavily on the optimization of reaction conditions, the purity of the starting materials, and the efficiency of the purification process. With optimized conditions, yields can exceed 90%.[5]

Q5: What safety precautions should be taken during this synthesis?

A5: Standard laboratory safety protocols should be followed. Palladium catalysts can be toxic and irritants.[2] Aryl boronic acids can also be irritants.[2] Many organic solvents are flammable and volatile. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem 1: Low or No Yield of the Desired Biphenyl Product

  • Possible Cause: Inactive or decomposed palladium catalyst. The solution turning black immediately upon heating can indicate the formation of palladium black, which is catalytically inactive.[6][10]

  • Solution:

    • Ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction setup and duration to prevent catalyst oxidation.[7]

    • Use fresh, high-quality palladium catalyst and ligands.

    • Consider using more robust catalysts, such as those from the Buchwald ligand family, which are known to improve catalyst stability and activity, especially for electron-rich or sterically hindered substrates.[6]

  • Possible Cause: Degradation of the 3-formylphenylboronic acid. Boronic acids are susceptible to protodeboronation (cleavage of the C-B bond) under certain conditions, especially with prolonged heating in aqueous basic media.[8]

  • Solution:

    • Use fresh, pure boronic acid. Store it in a cool, dry place.

    • Add the boronic acid to the reaction mixture just before heating.

    • Consider using a milder base like potassium fluoride (KF) or switching to a non-aqueous solvent system if protodeboronation is suspected.[8]

  • Possible Cause: Ineffective base or improper reaction conditions. The choice and physical form of the base are crucial.

  • Solution:

    • Ensure the base is finely ground to maximize surface area and reactivity. This is particularly important for heterogeneous bases like K₂CO₃ or K₃PO₄.[6]

    • Screen different bases. K₃PO₄ is often more effective for less reactive aryl chlorides and can sometimes improve yields with bromides.[5]

    • Optimize the reaction temperature. While heating is typically required, excessive temperatures can lead to side reactions and decomposition.

Problem 2: Presence of Significant Homo-Coupling Byproducts

  • Possible Cause: The reaction conditions favor the coupling of two molecules of the same starting material (e.g., two molecules of 3-formylphenylboronic acid or two molecules of 3-bromobenzoic acid). This is a common side reaction in Suzuki couplings.[10]

  • Solution:

    • Carefully control the stoichiometry. A slight excess (1.1-1.5 equivalents) of the boronic acid is common, but a large excess can promote homo-coupling.

    • Adjust the catalyst-to-ligand ratio.

    • Lowering the reaction temperature or catalyst loading may help minimize this side reaction.

Problem 3: Dehalogenation of 3-Bromobenzoic Acid

  • Possible Cause: The aryl halide is reduced, replacing the bromine atom with a hydrogen, leading to the formation of benzoic acid as a byproduct.[10]

  • Solution:

    • Ensure the starting materials and solvents are free from impurities that could act as reducing agents.

    • Use milder reaction conditions or a different base.

    • Some phosphine ligands are more prone to inducing dehalogenation; consider screening alternative ligands.

Problem 4: Difficulty in Product Purification

  • Possible Cause: The final product has similar solubility or chromatographic properties to the starting materials or byproducts.

  • Solution:

    • Workup: After the reaction, perform an acidic workup. Dilute the mixture with water and acidify with HCl to a pH of ~2-3.[11] This will protonate the carboxylic acid, making it less water-soluble and allowing it to be extracted into an organic solvent like ethyl acetate.[4] The formylphenylboronic acid byproduct is more water-soluble and can be partially removed in the aqueous layer.

    • Recrystallization: Biphenyl carboxylic acids can often be purified by recrystallization. Good solvent systems include aqueous ethanol or a mixture of benzene and petroleum ether.[12]

    • Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel using a solvent gradient of ethyl acetate in hexane or petroleum ether is a reliable method.[4][13]

Data Presentation

Table 1: Physical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
3-Bromobenzoic acidC₇H₅BrO₂201.02154-158[11][14]
3-Formylphenylboronic acidC₇H₇BO₃149.94109-113[15]
This compoundC₁₄H₁₀O₃226.23(Solid)[16][17]

Table 2: Example Suzuki-Miyaura Reaction Conditions and Reported Yields for Biphenyl Carboxylic Acids

Aryl HalideAryl Boronic AcidCatalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)Reference
4-Bromobenzoic acidPhenylboronic acidC₆₀-TEGs/PdCl₂ (0.05)K₂CO₃ (2.0)WaterRT497[5]
3-Bromobenzoic acidPhenylboronic acidC₆₀-TEGs/PdCl₂ (0.05)K₂CO₃ (2.0)WaterRT496[5]
1-(4-bromophenyl)...acidPhenylboronic acidPd(PPh₃)₄ (0.2)K₂CO₃ (1.0)1,4-dioxane/H₂O801678[4]
Substituted BromobenzeneSubstituted Phenylboronic acidPd(OH)₂ (0.01)K₃PO₄ (3.0)Ethanol/H₂O652-3>80[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization.

Materials:

  • 3-Bromobenzoic acid (1.0 equiv)

  • 3-Formylphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromobenzoic acid, 3-Formylphenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system (1,4-dioxane and water) to the flask via cannula or syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Acidify the aqueous layer with 1M HCl until the pH is approximately 2-3.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., aqueous ethanol) or by silica gel column chromatography.[4][12]

Visualizations

Synthesis and Troubleshooting Workflows

Synthesis_Workflow cluster_SM Starting Material Synthesis cluster_Reaction Core Reaction cluster_Purification Purification & Analysis sm1 3-Bromobenzoic Acid reaction Suzuki-Miyaura Coupling sm1->reaction sm2 3-Formylphenylboronic Acid sm2->reaction workup Acidic Workup & Extraction reaction->workup purify Recrystallization or Column Chromatography workup->purify product This compound purify->product

Caption: Overall workflow for the synthesis of the target compound.

Suzuki_Cycle center_node Pd(0)L2 pd_intermediate1 Ar-Pd(II)-X L2 center_node->pd_intermediate1 Oxidative Addition oa Oxidative Addition tm Transmetalation re Reductive Elimination aryl_halide Ar-X aryl_halide->center_node boronic_acid Ar'-B(OH)2 boronic_acid->pd_intermediate1 base Base base->pd_intermediate1 product Ar-Ar' pd_intermediate2 Ar-Pd(II)-Ar' L2 pd_intermediate1->pd_intermediate2 Transmetalation pd_intermediate2->center_node Reductive Elimination pd_intermediate2->product Troubleshooting_Yield start Low or No Yield Observed check_catalyst Is Catalyst Active? (e.g., no Pd black) start->check_catalyst check_boronic Is Boronic Acid Pure/Fresh? check_catalyst->check_boronic Yes sol_catalyst Use fresh catalyst. Ensure inert atmosphere. check_catalyst->sol_catalyst No check_conditions Are Conditions Optimal? check_boronic->check_conditions Yes sol_boronic Use fresh boronic acid. Consider milder base (KF). check_boronic->sol_boronic No sol_conditions Optimize T, base, solvent. Grind base finely. check_conditions->sol_conditions No

References

3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid solubility problems in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid in organic solvents. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in dissolving this compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A: this compound is an aromatic carboxylic acid. Due to its biphenyl backbone, it is a relatively non-polar molecule, but the presence of a carboxylic acid and a formyl group introduces polarity. Generally, compounds of this nature are sparingly soluble in water and more soluble in organic solvents.[1] The solubility is influenced by the interplay between the hydrophobic biphenyl structure and the hydrophilic carboxylic acid and formyl groups.

Q2: In which organic solvents can I expect this compound to be soluble?

Q3: How does temperature affect the solubility of this compound?

A: The solubility of biphenyl carboxylic acids generally increases with a rise in temperature.[2][3] If you are facing solubility issues, gently warming the solvent may help to dissolve the compound. However, be mindful of the compound's stability at elevated temperatures.

Q4: Can I use a basic aqueous solution to dissolve this compound?

A: Yes, as a carboxylic acid, this compound will react with a base to form a more polar and water-soluble salt. You can use dilute aqueous solutions of bases like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) to dissolve it.[4][5] This is a common technique for handling acidic organic compounds that are insoluble in water.

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen organic solvent.

1. Solvent Selection:

  • Initial Choice: Have you started with a solvent in which similar compounds are known to be soluble? Refer to the solubility data of 4-biphenylcarboxylic acid in the table below as a guide.

  • Polarity Mismatch: The principle of "like dissolves like" is crucial.[6] The biphenyl backbone is non-polar, while the carboxylic acid and formyl groups are polar. A solvent with intermediate polarity or a polar aprotic solvent is often a good choice.

  • Trial and Error: If the initial solvent fails, a systematic approach of trying solvents with varying polarities is recommended.

2. Physical Interventions:

  • Agitation: Ensure the mixture is being vigorously stirred or sonicated. This increases the surface area of the solid exposed to the solvent, facilitating dissolution.

  • Heating: Gently warm the mixture. As mentioned, solubility generally increases with temperature.[2] Perform this in a controlled manner and check for any degradation of the compound.

3. Chemical Modification (for aqueous solutions):

  • Basification: If your experimental design allows, dissolving the compound in a dilute aqueous base (e.g., 5% NaOH or 5% NaHCO3) will deprotonate the carboxylic acid, forming a much more water-soluble salt.[4][5] The compound can often be precipitated back to its acidic form by adding a dilute acid.

Data Presentation

Table 1: Solubility of 4-Biphenylcarboxylic Acid in Various Pure Solvents at Different Temperatures.

This data is for a structurally similar compound and should be used as a reference guide for solvent selection.

SolventMole Fraction Solubility (x10^3) at 293.15 K (20°C)Mole Fraction Solubility (x10^3) at 328.15 K (55°C)
Ethyl acetate10.8548.92
Methyl acetate9.7744.15
n-Butanol7.9438.83
n-Propanol7.0835.12
Isopropanol6.2131.07
Ethanol5.3426.98
Isobutanol4.4722.89
Methanol3.6018.81
Benzene0.895.43

(Data adapted from the Journal of Chemical & Engineering Data[2])

Experimental Protocols

Protocol 1: General Procedure for Determining Solubility

This protocol outlines a qualitative method to quickly assess the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Small test tubes

  • A selection of organic solvents (e.g., ethanol, acetone, ethyl acetate, hexane)

  • Vortex mixer or sonicator

  • Water bath (optional, for heating)

Procedure:

  • Add approximately 25 mg of the compound to a small, dry test tube.

  • Add the chosen solvent (e.g., 0.75 mL) in small portions.

  • After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[4]

  • Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent at that concentration.

  • If the compound does not dissolve at room temperature, gently warm the test tube in a water bath and observe any changes in solubility.

  • Record your observations as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Protocol 2: Acid-Base Solubility Test

This protocol helps to confirm the acidic nature of the compound and its solubility in basic solutions.

Materials:

  • This compound

  • Small test tubes

  • Deionized water

  • 5% aqueous Sodium Bicarbonate (NaHCO3) solution

  • 5% aqueous Sodium Hydroxide (NaOH) solution

  • 5% aqueous Hydrochloric Acid (HCl) solution

Procedure:

  • Water Solubility: Test the solubility in 0.75 mL of deionized water as described in Protocol 1. The compound is expected to be insoluble.[4]

  • Sodium Bicarbonate Solubility: To a fresh 25 mg sample of the compound, add 0.75 mL of 5% NaHCO3 solution in portions, with vigorous shaking.[4] Effervescence (release of CO2 gas) may be observed. If the compound dissolves, it is a strong organic acid.

  • Sodium Hydroxide Solubility: If the compound is not soluble in NaHCO3, test its solubility in 0.75 mL of 5% NaOH solution.[5] Dissolution indicates it is a weak or strong organic acid.

  • Insolubility in Acid: As an acidic compound, it should remain insoluble in 5% HCl solution. This can be tested to confirm its acidic, non-basic character.

Visualizations

experimental_workflow Experimental Workflow for Solubility Testing start Start: 25 mg of Compound add_solvent Add 0.75 mL of Organic Solvent start->add_solvent agitate Vortex / Sonicate for 30s add_solvent->agitate observe Observe at Room Temperature agitate->observe soluble Result: Soluble observe->soluble Dissolves insoluble Insoluble observe->insoluble Does not Dissolve heat Gently Heat insoluble->heat observe_heat Observe while Warm heat->observe_heat soluble_heat Result: Soluble with Heat observe_heat->soluble_heat Dissolves insoluble_final Result: Insoluble observe_heat->insoluble_final Does not Dissolve

Caption: Workflow for testing compound solubility.

troubleshooting_guide Troubleshooting Solubility Issues start Problem: Compound Insoluble check_solvent Is the solvent appropriate? (Refer to Table 1) start->check_solvent change_solvent Action: Try a different solvent (e.g., Ethyl Acetate, Alcohols) check_solvent->change_solvent No agitation_check Is agitation sufficient? check_solvent->agitation_check Yes change_solvent->agitation_check increase_agitation Action: Use Vortex or Sonicator agitation_check->increase_agitation No heating_check Have you tried gentle heating? agitation_check->heating_check Yes increase_agitation->heating_check apply_heat Action: Warm the mixture heating_check->apply_heat No aq_possible Is an aqueous solution acceptable? heating_check->aq_possible Yes apply_heat->aq_possible use_base Action: Dissolve in dilute NaOH or NaHCO3 solution aq_possible->use_base Yes end_organic If still insoluble, consider a wider range of solvents. aq_possible->end_organic No end_aq Solubilized as a salt in aqueous base. use_base->end_aq

Caption: Decision tree for troubleshooting solubility.

References

Technical Support Center: Purification of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities largely depend on the synthetic route employed, which is often a Suzuki-Miyaura coupling reaction. Potential impurities include:

  • Homocoupling byproducts: Formation of biphenyl species from the coupling of two molecules of the same starting material (e.g., 3,3'-diformylbiphenyl or 3,3'-dicarboxybiphenyl).

  • Starting materials: Unreacted 3-formylphenylboronic acid (or its derivatives) and 3-bromobenzoic acid (or its derivatives).

  • Palladium catalyst residues: Trace amounts of the palladium catalyst used in the coupling reaction.

  • Solvent residues: Residual solvents from the reaction or initial work-up steps.

Q2: What are the recommended purification techniques for this compound?

A2: The primary purification techniques for this compound are:

  • Acid-Base Extraction: This technique is effective for separating the acidic product from neutral impurities.

  • Recrystallization: A powerful technique for obtaining highly pure crystalline material. The choice of solvent is critical.

  • Column Chromatography: Useful for separating the desired product from impurities with different polarities.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Based on the purification of similar biphenyl carboxylic acids, suitable solvent systems for recrystallization include aqueous ethanol, benzene/petroleum ether, or a mixture of DMF and water.[1] The ideal solvent or solvent system should dissolve the compound at an elevated temperature but result in low solubility at room temperature to allow for crystal formation.

Troubleshooting Guides

Crystallization Issues

Q: My compound is not crystallizing from the chosen solvent system. What should I do?

A:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the solution.

    • Concentration: Slowly evaporate some of the solvent to increase the concentration of the compound.

  • Solvent System Modification:

    • If the compound is too soluble, you may need to add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then heat until it becomes clear again before allowing it to cool slowly.

    • If the compound is not soluble enough even at high temperatures, a different solvent system is required.

  • Cooling Rate: Ensure the solution is cooling slowly. Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

Column Chromatography Problems

Q: I am observing significant tailing or smearing of my compound on the silica gel column. How can I improve the separation?

A: Tailing of acidic compounds on silica gel is a common issue due to interactions with the acidic silica surface.

  • Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica gel and leading to sharper peaks.

  • Solvent Polarity: Adjust the polarity of your eluent system (e.g., ethyl acetate/petroleum ether). A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can also improve separation.

  • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as reverse-phase C18 silica, which is often suitable for the chromatography of acidic compounds.[2]

Q: My product is co-eluting with an impurity. What are my options?

A:

  • Optimize the Mobile Phase: Perform a thorough TLC analysis with various solvent systems to find an eluent that provides better separation between your product and the impurity.

  • Change the Stationary Phase: As mentioned above, switching to a reverse-phase column can alter the elution order and may resolve the co-eluting compounds.

  • Recrystallization: If chromatography fails to provide adequate separation, recrystallization of the collected fractions may be an effective subsequent purification step.

Data Presentation

The following table summarizes expected outcomes from different purification strategies. Please note that specific yield and purity values are highly dependent on the initial crude purity and the precise experimental conditions.

Purification MethodTypical Purity AchievedExpected Yield RangeKey AdvantagesCommon Challenges
Acid-Base Extraction 70-90%80-95%Removes neutral impurities effectively.Does not remove other acidic impurities.
Recrystallization >98%60-85%Can yield very high purity material.Finding a suitable solvent; potential for low yield if the compound is partially soluble at low temperatures.
Column Chromatography 95-99%70-90%Good for separating compounds with different polarities.Can be time-consuming and require large volumes of solvent; potential for tailing with acidic compounds.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic this compound from neutral impurities.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated to its sodium salt and move into the aqueous layer, while neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded or processed separately.

  • Acidification: Cool the combined aqueous layer in an ice bath and acidify by slowly adding a dilute solution of hydrochloric acid (e.g., 2M HCl) until the pH is acidic (pH ~2-3), which will cause the purified carboxylic acid to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization from Aqueous Ethanol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Water: While keeping the solution hot, add hot deionized water dropwise until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[1]

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Prepare a silica gel column.

  • Mobile Phase: A common eluent system for biphenyl carboxylic acids is a mixture of petroleum ether and ethyl acetate.[3] The polarity can be adjusted based on TLC analysis. To prevent tailing, consider adding 0.5% acetic acid to the eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

G Troubleshooting Purification Workflow start Crude Product check_purity Check Purity (TLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure end Pure Product is_pure->end Yes extraction Acid-Base Extraction is_pure->extraction No, neutral impurities suspected chromatography Column Chromatography is_pure->chromatography No, polar impurities recrystallization Recrystallization is_pure->recrystallization No, minor impurities recheck_purity1 Check Purity extraction->recheck_purity1 recheck_purity2 Check Purity chromatography->recheck_purity2 recheck_purity3 Check Purity recrystallization->recheck_purity3 recheck_purity1->is_pure Purity sufficient recheck_purity1->chromatography Polar impurities remain recheck_purity2->is_pure Purity sufficient recheck_purity2->recrystallization Further purification needed recheck_purity3->is_pure Purity sufficient recheck_purity3->chromatography Impurity persists

Caption: A general troubleshooting workflow for the purification of this compound.

G Potential Impurity Formation in Suzuki Coupling reactant1 3-Formylphenylboronic Acid product This compound reactant1->product Suzuki Coupling homo1 3,3'-Diformylbiphenyl reactant1->homo1 Homocoupling reactant2 3-Bromobenzoic Acid reactant2->product Suzuki Coupling homo2 3,3'-Biphenyldicarboxylic acid reactant2->homo2 Homocoupling catalyst Pd Catalyst catalyst->product

References

Technical Support Center: Synthesis of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the Suzuki-Miyaura coupling reaction.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst- Use a fresh batch of palladium catalyst. - Ensure the phosphine ligand has not been oxidized. - Consider using a more robust pre-catalyst.
Ineffective Base- Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) if a weak base (e.g., Na₂CO₃) is not effective. - Ensure the base is finely powdered and anhydrous.
Poor Substrate Solubility- If using 3-bromobenzoic acid, its deprotonated form may be insoluble. Consider protecting the carboxylic acid as an ester (e.g., methyl ester) prior to coupling, followed by a final hydrolysis step. - Choose a solvent system that can dissolve all reactants (e.g., dioxane/water, toluene/water).
Low Reaction Temperature- Gradually increase the reaction temperature, monitoring for product formation and side reactions by TLC or LC-MS.
Presence of Significant Side Products Homocoupling of Boronic Acid (forms 3,3'-diformyldibenzofuran or biphenyl-3,3'-dicarbaldehyde)- Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon, Nitrogen) to minimize oxygen content.[1] - Use a Pd(0) pre-catalyst or ensure complete reduction of a Pd(II) pre-catalyst before the reaction commences.
Protodeboronation (forms benzaldehyde from 3-formylphenylboronic acid)- Use a milder base (e.g., K₂CO₃, K₃PO₄).[2] - Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate.[2] - Use a highly active catalyst to ensure the cross-coupling is faster than the protodeboronation.[2] - Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol ester).[1]
Dehalogenation (forms benzoic acid from 3-bromobenzoic acid)- Ensure high purity of all reagents and solvents. - A change in ligand or catalyst may be necessary.[1]
Difficult Purification Co-elution of Product and Byproducts- If the product is a carboxylic acid, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃). The aqueous layer containing the deprotonated product can then be acidified to precipitate the pure product. - For purification of an esterified product, flash column chromatography on silica gel is typically effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common method is the Suzuki-Miyaura cross-coupling reaction. There are two main variations:

  • Coupling of 3-formylphenylboronic acid with 3-bromobenzoic acid (or its corresponding ester).

  • Coupling of 3-bromobenzaldehyde with 3-carboxyphenylboronic acid (or its corresponding ester).

Q2: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?

Low yields can stem from several factors. The carboxylic acid group can interfere with the reaction by forming insoluble salts in the basic medium or by coordinating with the palladium catalyst.[1] Additionally, the formyl group can be sensitive under certain reaction conditions. Ensure your catalyst is active, the base is appropriate and sufficiently strong, and your solvents are anhydrous and properly degassed.

Q3: What are the most common impurities I should expect?

Common impurities arise from side reactions inherent to the Suzuki-Miyaura coupling:

  • Homocoupling products: Resulting from the coupling of two molecules of the boronic acid starting material. This is often promoted by the presence of oxygen.[1]

  • Protodeboronation product: The boronic acid is replaced by a hydrogen atom, leading to the formation of benzaldehyde or benzoic acid.[1][2]

  • Dehalogenation product: The bromine atom on the aryl bromide is replaced by a hydrogen atom.[1]

Q4: Should I protect the carboxylic acid group?

Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) can be a beneficial strategy.[1] This improves solubility in organic solvents and prevents potential interference of the carboxylate with the palladium catalyst. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step.

Q5: How can I effectively remove the palladium catalyst after the reaction?

Several methods can be employed for palladium removal:

  • Filtration: Passing the reaction mixture through a pad of Celite® can remove heterogeneous palladium black.

  • Chromatography: Standard silica gel column chromatography is often effective.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb residual palladium.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Formylphenylboronic Acid and Methyl 3-Bromobenzoate

This two-step protocol involves the Suzuki coupling to form the methyl ester, followed by hydrolysis to the carboxylic acid.

Step 1: Synthesis of Methyl 3'-formyl-[1,1'-biphenyl]-3-carboxylate

  • Reaction Setup: In a flame-dried Schlenk flask, combine methyl 3-bromobenzoate (1.0 eq), 3-formylphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1) or dioxane/water (4:1), via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified methyl ester from Step 1 in a suitable solvent mixture such as THF/methanol/water.

  • Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 1M HCl until the product precipitates.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Pathway 3-Formylphenylboronic Acid 3-Formylphenylboronic Acid Product This compound 3-Formylphenylboronic Acid->Product 3-Bromobenzoic Acid 3-Bromobenzoic Acid 3-Bromobenzoic Acid->Product Pd Catalyst, Base Pd Catalyst, Base Pd Catalyst, Base->Product Side_Reactions cluster_start Starting Materials cluster_side Side Products Boronic_Acid 3-Formylphenylboronic Acid Homocoupling Homocoupling Product Boronic_Acid->Homocoupling O₂ Protodeboronation Protodeboronation Product (Benzaldehyde) Boronic_Acid->Protodeboronation H⁺ Aryl_Halide 3-Bromobenzoic Acid Dehalogenation Dehalogenation Product (Benzoic Acid) Aryl_Halide->Dehalogenation [H] Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Base Is the Base Appropriate? Check_Catalyst->Check_Base Yes Replace_Catalyst Replace_Catalyst Check_Catalyst->Replace_Catalyst No Check_Temp Is the Temperature Optimal? Check_Base->Check_Temp Yes Change_Base Change_Base Check_Base->Change_Base No Check_Solubility Are Reactants Soluble? Check_Temp->Check_Solubility Yes Increase_Temp Increase_Temp Check_Temp->Increase_Temp No Side_Products Significant Side Products? Check_Solubility->Side_Products Yes Protect_Group Consider Protecting Group Check_Solubility->Protect_Group No Degas_System Degas Solvents/Mixture Side_Products->Degas_System Homocoupling Optimize_Conditions Optimize Base/Temp Side_Products->Optimize_Conditions Protodeboronation/ Dehalogenation Purification_Issue Purification Successful? Degas_System->Purification_Issue Optimize_Conditions->Purification_Issue Protect_Group->Purification_Issue Success Successful Synthesis Purification_Issue->Success Yes Optimize_Purification Optimize_Purification Purification_Issue->Optimize_Purification No

References

Technical Support Center: Prevention of Self-Polymerization in Formyl-Functionalized Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the self-polymerization of formyl-functionalized monomers, a common challenge in experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and successful use of these reactive compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing causes and actionable solutions.

Issue 1: Monomer polymerized during storage.

  • Symptom: The monomer, which was previously a liquid, has become viscous, solidified, or contains a precipitate.

  • Possible Causes:

    • Improper Storage Temperature: While cool storage is generally recommended, some aldehydes can polymerize faster at very low temperatures (trimerization).[1][2]

    • Exposure to Oxygen: Oxygen can initiate polymerization, especially in unsaturated aldehydes.[3][4]

    • Exposure to Light: UV light can trigger radical polymerization.[3]

    • Presence of Contaminants: Acidic or basic impurities can catalyze polymerization.[5]

    • Depletion of Inhibitor: The storage stabilizer has been consumed over time.

  • Solutions:

    • Verify Storage Conditions: Ensure the monomer is stored in a cool, dark place, under an inert atmosphere (e.g., nitrogen or argon).[4] For long-term storage, consult the supplier's specific recommendations, as optimal temperatures can vary.

    • Check for Peroxides: Test for the presence of peroxides, which can act as initiators. If present, they must be removed before use.

    • Purification: If the monomer is only partially polymerized, it may be possible to purify it by distillation. Crucially, add a polymerization inhibitor to the receiving flask to prevent polymerization of the distilled monomer.

Issue 2: Polymerization occurs during a chemical reaction (e.g., functionalization).

  • Symptom: The reaction mixture becomes viscous, solidifies, or a polymer precipitate forms, leading to low yields of the desired product.[3]

  • Possible Causes:

    • High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization.[3]

    • Presence of Initiators: Reagents or solvents may contain impurities that initiate polymerization.

    • Incompatible Reaction Conditions: The reaction conditions (e.g., strong acids or bases) may be promoting polymerization.

    • Inhibitor Removal: The storage inhibitor was removed prior to the reaction, but no new, reaction-compatible inhibitor was added.

  • Solutions:

    • Optimize Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[3]

    • Use Purified Reagents and Solvents: Ensure all components of the reaction mixture are free from peroxides and other potential initiators.

    • Introduce a Reaction-Compatible Inhibitor: If the storage inhibitor was removed, consider adding a small amount of a different inhibitor that will not interfere with the desired reaction but will prevent polymerization.

    • Modify the Synthetic Route: If polymerization remains a persistent issue, a different synthetic approach with milder conditions may be necessary.

Issue 3: Inconsistent results in polymerization-sensitive reactions.

  • Symptom: Seemingly identical reactions yield different outcomes, with varying amounts of polymer byproduct.

  • Possible Causes:

    • Variable Inhibitor Concentration: The amount of active inhibitor may differ between batches of the monomer.

    • Atmospheric Contamination: Inconsistent exposure to air (oxygen) during the reaction setup.

    • "Hot Spots" in the Reaction Mixture: Poor stirring can lead to localized areas of high temperature, initiating polymerization.

  • Solutions:

    • Standardize Monomer Purity: Before use, purify the monomer to remove the existing inhibitor and then add a known, precise amount of a fresh inhibitor.

    • Maintain an Inert Atmosphere: Consistently perform reactions under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) to exclude oxygen.

    • Ensure Efficient Stirring: Use appropriate stirring methods to maintain a uniform temperature throughout the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: What is self-polymerization of formyl-functionalized monomers?

A1: Self-polymerization is an undesirable reaction where monomer molecules react with each other to form polymers. For monomers with a formyl (aldehyde) group, this can occur through various mechanisms, including the formation of polyacetals from the aldehyde group or, in the case of unsaturated aldehydes like acrolein, through polymerization of the carbon-carbon double bond.[6][7] This process is often initiated by factors such as heat, light, or the presence of acidic or basic impurities.[3][8]

Q2: How do polymerization inhibitors work?

A2: Polymerization inhibitors are chemical compounds that are added to monomers to prevent spontaneous polymerization. They typically function by scavenging free radicals, which are the initiators for many polymerization chain reactions.[3] By reacting with these radicals, the inhibitor forms a stable molecule that is unable to initiate polymerization, thus providing an "induction period" during which the monomer remains stable.[3]

Q3: Should I remove the inhibitor from the monomer before my experiment?

A3: This depends on your specific application. For many reactions, the small amount of inhibitor present will not interfere. However, for sensitive processes like controlled polymerization reactions or catalysis experiments, the inhibitor may need to be removed.[9] If the inhibitor is removed, it is often advisable to immediately use the monomer or add a different, reaction-compatible inhibitor.

Q4: What are the best storage conditions for formyl-functionalized monomers?

A4: To ensure stability, these monomers should be stored in a cool, dry, and dark place.[4] The container should be tightly sealed and the headspace is often purged with an inert gas like nitrogen or argon to prevent oxidation.[4] It is also recommended to store them away from incompatible materials, such as strong acids, bases, and oxidizing agents.

Q5: Can I use a monomer that has already started to polymerize?

A5: It is generally not recommended. The presence of oligomers and polymers can interfere with stoichiometry and reaction kinetics, leading to impure products and inconsistent results. If the polymerization is not extensive, you may be able to purify the monomer, typically by vacuum distillation, before use. Remember to add an inhibitor to the collection flask.

Data Presentation

The following table summarizes common inhibitors used for stabilizing unsaturated aldehydes and their typical concentrations.

InhibitorMonomer(s)Typical Concentration (ppm by weight)Notes
HydroquinoneAcrolein, Methacrolein100 - 1000A very common and effective radical scavenger.[10]
4-tert-Butylcatechol (TBC)Methacrolein50 - 500Often used in combination with other stabilizers.[11]
TriethanolamineSaturated Aliphatic Aldehydes (C3-C14)20 - 100Effective against both polymerization and autocondensation.[12]
DimethylethanolamineSaturated Aliphatic Aldehydes (C3-C14)20 - 100Similar to triethanolamine in its stabilizing effect.[12]
PhenothiazineUnsaturated monomers100 - 500A highly effective inhibitor, though it can sometimes impart color.
Hydroxylamine CompoundsAcrolein, Methacrolein (in alcohol solution)10 - 10,000Particularly effective at elevated temperatures in alcohol solutions.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors (e.g., Hydroquinone) from a Liquid Monomer

Objective: To obtain a pure, inhibitor-free monomer for use in sensitive reactions.

Materials:

  • Inhibited monomer

  • Inhibitor removal columns (packed with activated alumina)

  • Round-bottom flask

  • Nitrogen or argon source

  • Schlenk line or glovebox (recommended)

Procedure:

  • Set up the Apparatus: In a fume hood, set up the inhibitor removal column according to the manufacturer's instructions.

  • Flush the System: If working with an air-sensitive monomer, flush the column and receiving flask with an inert gas (nitrogen or argon).

  • Pass the Monomer through the Column: Slowly pass the liquid monomer through the column, collecting the purified, inhibitor-free monomer in the receiving flask.

  • Storage and Use: The purified monomer is now highly susceptible to polymerization. It should be used immediately. If short-term storage is necessary, keep it cold and under an inert atmosphere. For longer storage, a fresh, known amount of inhibitor should be added.

Protocol 2: Evaluating the Effectiveness of a Stabilizer

Objective: To determine the induction time of polymerization for a stabilized monomer at an elevated temperature.

Materials:

  • Purified monomer (inhibitor-free)

  • Inhibitor to be tested (e.g., hydroquinone)

  • Small reaction vials with screw caps

  • Heating block or oil bath with precise temperature control

  • Magnetic stirrer and stir bars

Procedure:

  • Sample Preparation:

    • Control: Place a known volume of purified monomer in a vial.

    • Test Samples: Prepare solutions of the inhibitor in the purified monomer at various concentrations (e.g., 50 ppm, 100 ppm, 200 ppm) in separate vials.[9]

  • Experimental Setup:

    • Place a small magnetic stir bar in each vial.

    • Seal the vials, leaving a small headspace of air (oxygen is often necessary for phenolic inhibitors to function effectively).

    • Place the vials in the heating block pre-set to a constant temperature (e.g., 60 °C). Perform this in a fume hood. [9]

  • Monitoring:

    • Observe the samples regularly for any signs of polymerization, such as an increase in viscosity, cloudiness, or solidification.

    • Record the time it takes for polymerization to become visually apparent. This is the induction time.

  • Data Analysis:

    • Compare the induction times of the test samples to the control. A longer induction time indicates a more effective stabilization at that concentration and temperature.

Mandatory Visualization

Polymerization_Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Symptom1 Monomer Polymerized During Storage Cause1 Improper Storage (Temp, Light, O2) Symptom1->Cause1 Cause2 Contamination (Acids, Bases, Initiators) Symptom1->Cause2 Cause4 Inhibitor Depletion or Removal Symptom1->Cause4 Symptom2 Polymerization During Reaction Symptom2->Cause2 Cause3 High Reaction Temperature Symptom2->Cause3 Symptom2->Cause4 Symptom3 Inconsistent Reaction Outcomes Symptom3->Cause2 Symptom3->Cause4 Cause5 Inconsistent Atmosphere/Purity Symptom3->Cause5 Solution1 Optimize Storage Conditions (Cool, Dark, Inert Gas) Cause1->Solution1 Solution2 Purify Monomer (e.g., Distillation) Cause2->Solution2 Solution5 Standardize Protocols (Inert Atmosphere, Purity) Cause2->Solution5 Solution3 Optimize Reaction Conditions (Lower Temp) Cause3->Solution3 Cause4->Solution2 Solution4 Add Reaction-Compatible Inhibitor Cause4->Solution4 Cause5->Solution5

Caption: Troubleshooting workflow for unwanted polymerization.

Inhibition_Mechanism cluster_polymerization Polymerization Pathway cluster_inhibition Inhibition Pathway M Monomer P Propagating Radical (M-R•) M->P I Initiator (e.g., R•) I->M Initiation P->M Propagation Polymer Polymer P->Polymer Inhibitor Inhibitor (e.g., HQ) P->Inhibitor Radical Scavenging Stable Stable, Non-Radical Product Inhibitor->Stable

Caption: Simplified mechanism of radical polymerization and inhibition.

References

Optimizing reaction conditions for MOF formation with this linker

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs). The content focuses on strategies to optimize reaction conditions, with a particular emphasis on issues commonly encountered when using terephthalic acid-based linkers (like H₂BDC) and their derivatives, which are foundational to many well-studied MOFs such as the UiO and MIL series.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a MOF synthesis?

The key parameters that significantly influence the outcome of a MOF synthesis are the choice of metal source and organic linker, the molar ratio of these precursors, the type of solvent used, the reaction temperature and time, and the pH of the reaction mixture. Modulators, such as monocarboxylic acids, are also critical as they can control the nucleation and growth rates, thereby affecting the crystallinity and defect density of the final product.

Q2: My MOF synthesis resulted in an amorphous powder instead of a crystalline product. What went wrong?

The formation of an amorphous product is a common issue and can be attributed to several factors:

  • Rapid Precipitation: The reaction kinetics might be too fast, leading to rapid precipitation instead of controlled crystal growth. Try lowering the reaction temperature or reducing the concentration of the reactants.

  • Incorrect Solvent: The solvent plays a crucial role in dissolving the precursors and mediating the reaction. If the linker or metal salt has poor solubility in the chosen solvent, it can lead to an amorphous output. Consider using a solvent system with different polarity or solubility properties, such as a mixture of DMF and ethanol.

  • Suboptimal pH: The pH of the solution can affect the deprotonation of the linker and the coordination of the metal ions. Adjusting the pH with a suitable acid or base can sometimes promote crystallization.

  • Presence of Impurities: Impurities can interfere with the crystal growth process. Ensure high-purity precursors and solvents are used.

Q3: The yield of my MOF synthesis is very low. How can I improve it?

Low yield can often be resolved by systematically optimizing the reaction conditions.

  • Molar Ratios: Vary the molar ratio of the metal precursor to the organic linker. An excess of one component can sometimes drive the reaction to completion.

  • Reaction Time and Temperature: The reaction may not have reached completion. Try extending the reaction time or carefully increasing the temperature. Conversely, excessively high temperatures can sometimes lead to the decomposition of the product.

  • Solvent Choice: The choice of solvent can impact the solubility of the reactants and the resulting MOF, affecting the final yield. Experiment with different solvents or solvent mixtures.

  • Washing and Activation: Significant product loss can occur during the washing and solvent exchange steps. Centrifuge at higher speeds or use membrane filtration to minimize the loss of fine crystals.

Q4: What is the role of a modulator in MOF synthesis, and how do I choose one?

A modulator is a compound, typically a monocarboxylic acid (e.g., acetic acid, formic acid, trifluoroacetic acid), that competes with the organic linker to coordinate to the metal centers. This competitive binding slows down the reaction rate, which can lead to larger, more well-defined crystals with fewer defects. The choice of modulator depends on the specific MOF system. A good starting point is to use a modulator with a similar binding motif to the linker but with a weaker binding affinity. The amount of modulator used is also a critical parameter to optimize.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during MOF synthesis.

Problem Potential Cause Suggested Solution
Poor Crystallinity or Amorphous Product Reaction kinetics are too fast.Decrease the reaction temperature. Reduce the concentration of reactants. Introduce a modulator (e.g., acetic acid) to slow down crystal growth.
Incorrect solvent system.Test different solvents (e.g., DMF, DEF, DMAc) or co-solvent systems to improve precursor solubility.
pH is not optimal.Adjust the pH of the reaction mixture. For linkers with amine groups, pH can be particularly sensitive.
Low Product Yield Incomplete reaction.Increase the reaction time or temperature. Optimize the metal-to-linker molar ratio.
Product is too soluble in the mother liquor.After the reaction, cool the solution slowly to room temperature or even lower (e.g., 4°C) to encourage precipitation.
Loss of product during washing steps.Use a centrifuge with a higher g-force. Allow for longer centrifugation times. Consider using a membrane filter for collection.
Formation of an Unwanted Phase or Impurities Incorrect stoichiometry.Carefully check the molar ratios of your metal precursor and organic linker.
Reaction temperature is too high or too low.Systematically screen a range of temperatures to find the optimal condition for the desired phase.
Presence of water or other contaminants.Use anhydrous solvents and high-purity starting materials.
Small Crystal Size High nucleation rate.Decrease the concentration of reactants. Introduce a modulator to control nucleation and promote crystal growth.
Insufficient reaction time for crystal growth.Extend the reaction duration.

Experimental Protocols

Protocol 1: Synthesis of UiO-66

UiO-66 is a well-known MOF constructed from zirconium clusters and terephthalic acid (H₂BDC).

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) or Acetic Acid (Modulator)

Procedure:

  • In a glass vial, dissolve ZrCl₄ (e.g., 0.125 mmol) and H₂BDC (e.g., 0.125 mmol) in DMF (e.g., 10 mL).

  • Add a modulator, such as concentrated HCl (e.g., 0.1 mL) or a larger volume of acetic acid, to the solution. The modulator helps to control the particle size and crystallinity.

  • Seal the vial tightly and place it in a preheated oven at 120°C for 24 hours.

  • After the reaction, allow the vial to cool to room temperature. A white crystalline powder should be visible at the bottom.

  • Collect the product by centrifugation and wash it with fresh DMF three times to remove unreacted precursors.

  • To activate the MOF, immerse the powder in a suitable solvent like ethanol for 3 days (exchanging the solvent daily) to remove the DMF from the pores.

  • Finally, dry the product under vacuum at an elevated temperature (e.g., 150°C) to obtain the activated, porous UiO-66.

Protocol 2: Synthesis of MOF-5

MOF-5 is a classic MOF composed of zinc oxide clusters and terephthalic acid linkers.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Zn(NO₃)₂·6H₂O (e.g., 0.55 g, 1.85 mmol) in DMF (e.g., 50 mL) in a glass jar.

  • In a separate container, dissolve H₂BDC (e.g., 0.125 g, 0.75 mmol) in DMF (e.g., 50 mL).

  • Combine the two solutions in the glass jar.

  • Seal the jar and heat it in an oven at 100-105°C for 24 hours.

  • After cooling, colorless crystals of MOF-5 should have formed.

  • Decant the mother liquor and wash the crystals with fresh DMF, followed by a solvent exchange with chloroform or another volatile solvent to facilitate activation.

  • Dry the crystals under vacuum to remove the solvent and activate the MOF.

Visualized Workflows

MOF_Troubleshooting_Workflow start_node Start: MOF Synthesis process_node_1 Characterize Product (e.g., PXRD) start_node->process_node_1 Perform Synthesis decision_node decision_node process_node process_node outcome_node outcome_node problem_node problem_node decision_node_1 Is the product crystalline? process_node_1->decision_node_1 outcome_node_1 Proceed with further characterization decision_node_1->outcome_node_1 Yes problem_node_1 Amorphous Product decision_node_1->problem_node_1 No process_node_2 Troubleshoot: - Lower Temperature - Change Solvent - Add Modulator problem_node_1->process_node_2 process_node_2->start_node Re-synthesize

Caption: A decision-making workflow for troubleshooting an amorphous product in MOF synthesis.

MOF_Yield_Optimization start_node Start: Low Yield Observed decision_node_1 Is reaction time/temp optimized? start_node->decision_node_1 process_node process_node decision_node decision_node outcome_node outcome_node process_node_1 Increase reaction time or temperature decision_node_1->process_node_1 No decision_node_2 Is molar ratio optimized? decision_node_1->decision_node_2 Yes process_node_1->start_node Re-run experiment process_node_2 Vary metal-to-linker ratio decision_node_2->process_node_2 No process_node_3 Review washing/collection procedure to minimize product loss decision_node_2->process_node_3 Yes process_node_2->start_node Re-run experiment outcome_node_1 Yield Improved process_node_3->outcome_node_1

Caption: A logical workflow for optimizing the yield of a MOF synthesis reaction.

Troubleshooting low crystallinity in materials made from this compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with low crystallinity in their materials. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer detailed experimental protocols to improve crystal quality.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low crystallinity in pharmaceutical materials?

Low crystallinity in pharmaceutical materials can stem from several factors throughout the crystallization process. Key contributors include the presence of impurities, which can disrupt the crystal lattice formation.[1][2] The choice of solvent is also critical; a suboptimal solvent can lead to poor crystal formation.[3][4] Additionally, the rate of cooling plays a significant role, as rapid cooling often results in smaller, less ordered crystals.[5][6] Uncontrolled polymorphism, where a compound can exist in multiple crystalline forms, can also contribute to apparent low crystallinity if a mixture of forms is present.[3]

Q2: How do impurities affect crystallinity and how can they be removed?

Impurities can be incorporated into the crystal lattice, creating defects and reducing overall crystallinity.[2] They can also inhibit crystal growth by adsorbing onto the crystal surface. Common methods for removing impurities prior to crystallization include:

  • Recrystallization: This is a primary technique for purifying solid compounds.[3]

  • Chromatography: Techniques like column chromatography can be used to separate the desired compound from impurities.

  • Extraction: Liquid-liquid extraction can be employed to remove impurities with different solubility characteristics.

Q3: What is the role of the solvent in crystallization and how do I select the right one?

The solvent is a critical factor in crystallization as it influences solubility, nucleation, and crystal growth kinetics.[4] An ideal solvent should dissolve the compound at high temperatures but have low solubility at lower temperatures.[7] The selection of an appropriate solvent system can significantly impact the crystal habit and the propensity for solvate formation.[8] A systematic solvent screening is often necessary to identify the optimal solvent or solvent mixture.[9]

Q4: How does the cooling rate impact the crystallinity of a material?

The rate of cooling directly influences crystal size and, consequently, the quality of the crystalline structure. Slower cooling rates generally lead to the formation of larger, more ordered crystals with higher crystallinity because they allow sufficient time for molecules to arrange themselves into a stable crystal lattice.[5][6] Conversely, rapid cooling can lead to a high nucleation rate and the formation of many small, and often less crystalline, particles.[10]

Q5: What analytical techniques can be used to measure the degree of crystallinity?

Several analytical techniques are available to assess the crystallinity of a material. The most common methods include:

  • Powder X-ray Diffraction (PXRD): This is a definitive method for identifying crystalline forms and determining the degree of crystallinity.[11][12]

  • Differential Scanning Calorimetry (DSC): DSC can be used to quantify the amorphous and crystalline phases in a solid by measuring the heat flow associated with phase transitions.[11]

  • Spectroscopic Methods: Techniques such as FT-Raman and Near-Infrared (NIR) spectroscopy are also useful for quantifying crystallinity.[11]

Troubleshooting Guides

Problem: Poor or No Crystal Formation

Symptom: The solution remains clear upon cooling, or only an oil or amorphous precipitate forms.

Possible Causes and Solutions:

CauseSolution
Insufficient Supersaturation Concentrate the solution by slowly evaporating the solvent.
High Solubility in the Chosen Solvent Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce precipitation.
"Oiling Out" Reheat the solution and add more of the primary solvent. Allow for a slower cooling rate.[13]
Inhibition of Nucleation Introduce a seed crystal of the pure compound to initiate crystal growth.
Problem: Low Yield of Crystalline Material

Symptom: A small amount of crystalline material is recovered after filtration.

Possible Causes and Solutions:

CauseSolution
Incomplete Crystallization Allow the solution to cool for a longer period or at a lower temperature.
Excessive Washing Wash the crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.
Suboptimal Solvent The compound may still have significant solubility in the mother liquor at low temperatures. Re-evaluate the solvent system.
Problem: Poor Crystal Quality (e.g., small, needle-like crystals)

Symptom: The resulting crystals are very small, have a needle-like morphology, or appear as a fine powder, which can be difficult to handle and may indicate low crystallinity.

Possible Causes and Solutions:

CauseSolution
Rapid Cooling Employ a slower, controlled cooling profile to allow for larger crystal growth.[6]
High Supersaturation Start with a less concentrated solution or use a solvent in which the compound is slightly more soluble at room temperature.
Solvent Effects Experiment with different solvents or co-solvent systems to modify the crystal habit.[8]

Quantitative Data Tables

Table 1: Effect of Cooling Rate on Crystal Size of DL-Malic Acid

Cooling ModeMean Crystal Size (µm)Crystal Size Range (µm)
Natural Cooling625250 - 1000
Controlled Cooling A950500 - 1400
Controlled Cooling B1100600 - 1500
Linear Cooling1200800 - 1600
Source: Adapted from data on the crystallization of DL-malic acid.[6]

Table 2: Common Solvents for Recrystallization and Their Properties

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds.
Ethanol78HighA versatile solvent for many organic compounds.
Methanol65HighSimilar to ethanol but more volatile.
Acetone56MediumA good solvent for a wide range of compounds.
Ethyl Acetate77MediumLess polar than alcohols.
Dichloromethane40MediumA good solvent for many organic compounds, but volatile.
Diethyl Ether35LowHighly volatile and flammable.
Toluene111LowHigh boiling point can be a disadvantage.
Hexane69LowGood for non-polar compounds.
Source: Compiled from various sources on recrystallization solvents.[7][8][14]

Experimental Protocols

Protocol 1: Step-by-Step Recrystallization to Improve Crystallinity
  • Solvent Selection: Choose a suitable solvent in which the compound is soluble at high temperatures and insoluble at low temperatures.

  • Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent near its boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity filtration.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the solution during this time to allow for the formation of large crystals.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals completely.

Protocol 2: Detailed Procedure for Solvent Screening
  • Sample Preparation: Place a small amount of the compound (10-20 mg) into several test tubes.

  • Solvent Addition: To each test tube, add a small volume (e.g., 0.5 mL) of a different potential solvent.

  • Solubility at Room Temperature: Agitate the tubes and observe the solubility. A good solvent should not dissolve the compound at room temperature.

  • Solubility at Elevated Temperature: Heat the test tubes that showed low solubility at room temperature. A good solvent will dissolve the compound completely upon heating.

  • Crystallization upon Cooling: Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will yield a significant amount of crystalline precipitate.

  • Evaluation: Based on the observations, select the solvent that provides the best balance of solubility characteristics for recrystallization.

Mandatory Visualizations

Troubleshooting_Low_Crystallinity start Low Crystallinity Observed check_purity Assess Purity of Starting Material start->check_purity is_pure Is the material pure? check_purity->is_pure purify Purify Material (e.g., Chromatography, Extraction) is_pure->purify No recrystallize Perform Recrystallization is_pure->recrystallize Yes purify->recrystallize is_oil_or_amorphous Oiling out or amorphous precipitate? recrystallize->is_oil_or_amorphous solvent_screen Conduct Solvent Screening optimize_cooling Optimize Cooling Rate solvent_screen->optimize_cooling seed_crystal Introduce Seed Crystal optimize_cooling->seed_crystal is_oil_or_amorphous->solvent_screen No adjust_concentration Adjust Concentration / Add Anti-solvent is_oil_or_amorphous->adjust_concentration Yes adjust_concentration->recrystallize analyze_crystals Analyze Crystals (PXRD, DSC) seed_crystal->analyze_crystals is_crystalline Is Crystallinity Improved? analyze_crystals->is_crystalline success High Crystallinity Achieved is_crystalline->success Yes further_optimization Further Optimization Needed is_crystalline->further_optimization No further_optimization->solvent_screen

Caption: Troubleshooting workflow for low crystallinity.

Cooling_Rate_Effect cluster_slow Slow Cooling cluster_fast Rapid Cooling slow_cooling Slow Cooling Rate low_nucleation Low Nucleation Rate slow_cooling->low_nucleation long_growth Long Growth Time low_nucleation->long_growth large_crystals Large, Ordered Crystals (High Crystallinity) long_growth->large_crystals fast_cooling Rapid Cooling Rate high_nucleation High Nucleation Rate fast_cooling->high_nucleation short_growth Short Growth Time high_nucleation->short_growth small_crystals Small, Disordered Crystals (Low Crystallinity) short_growth->small_crystals

Caption: Effect of cooling rate on crystal growth.

References

Stability issues of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

This technical support center provides guidance on the common stability issues encountered with this compound in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in solution?

A1: this compound possesses two reactive functional groups: an aldehyde (formyl group) and a carboxylic acid. The primary stability concerns in solution are:

  • Oxidation: The aldehyde group is susceptible to oxidation, which converts it into a carboxylic acid, forming [1,1'-biphenyl]-3,3'-dicarboxylic acid. This can be accelerated by air (oxygen), heat, light, and certain metal ions.

  • Polymerization/Trimerization: Aldehydes can undergo self-condensation or polymerization, especially under acidic or basic conditions.[1] This can lead to the formation of insoluble materials and a decrease in the concentration of the active compound.[1]

  • Degradation via Hydrolysis: While the core biphenyl structure is generally stable, extreme pH and high temperatures can promote degradation.

  • Precipitation: Due to its limited solubility in aqueous solutions, the compound may precipitate out if the solvent composition changes, the temperature is lowered, or the concentration exceeds its solubility limit.

Q2: What are the recommended solvents for preparing stock solutions?

A2: For preparing stock solutions, polar aprotic organic solvents are generally recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices. For working solutions that require dilution in aqueous buffers, it is crucial to ensure the final concentration of the organic solvent is low and does not cause precipitation. Alcohols like ethanol can also be used, as they may form hemiacetals with the aldehyde group, which can be more stable in solution.[1]

Q3: How should I store solutions of this compound?

A3: To maximize stability, solutions should be stored under the following conditions:

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.[2][3]

  • Atmosphere: For long-term storage, purging the vial headspace with an inert gas like argon or nitrogen can prevent oxidation.

  • Container: Use tightly sealed glass vials with PTFE-lined caps to prevent solvent evaporation and contamination.[2]

Q4: How can I detect degradation of the compound in my solution?

A4: The most reliable method for detecting degradation is High-Performance Liquid Chromatography (HPLC).[4][5][6] A stability-indicating HPLC method can separate the parent compound from its degradation products.[7] The appearance of new peaks or a decrease in the area of the parent peak over time indicates degradation.[7] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the molecular weights of the degradation products.[4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of the compound in the working solution or assay buffer.Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous buffer before use. Evaluate the stability in your specific assay buffer by incubating it for the duration of the experiment and analyzing it by HPLC.
Precipitate forms in the solution upon dilution with aqueous buffer. The compound's solubility limit has been exceeded.Decrease the final concentration of the compound. Increase the percentage of organic co-solvent (e.g., DMSO), ensuring it does not affect the experimental system. Use a solubilizing agent or surfactant, if compatible with your assay.
The color of the stock solution changes over time. This may indicate oxidation or another degradation pathway.Discard the solution. When preparing new stock, consider adding an antioxidant like Butylated hydroxytoluene (BHT), if compatible with your downstream application.[1] Ensure proper storage conditions (inert atmosphere, low temperature).
HPLC analysis shows multiple peaks when analyzing a freshly prepared solution. The initial solid material may be impure, or the compound is degrading rapidly in the HPLC mobile phase or sample solvent.Check the purity of the solid material from the supplier. Ensure the sample solvent is appropriate and that the mobile phase pH is suitable for the compound's stability.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry vial.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (e.g., to 30°C) may be used if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber glass vials with PTFE-lined caps.

  • Inert Gas Purge: Before sealing, flush the headspace of each vial with a gentle stream of argon or nitrogen gas to displace oxygen.

  • Storage: Tightly seal the vials and store them upright in a freezer at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Assessing Solution Stability via HPLC

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating method.[7]

  • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).[7]

  • Stress Conditions: Expose aliquots of the solution to various stress conditions to induce degradation[7]:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C.[7]

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C.[7]

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[7]

    • Thermal Stress: Heat the solution at 70°C.[7]

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: Analyze the stressed samples and an unstressed control sample by a suitable HPLC-UV method.[4]

    • Column: A C18 or Biphenyl column is often suitable.[4]

    • Mobile Phase: A gradient of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is a common starting point.[4]

    • Detection: Use a UV or Photodiode Array (PDA) detector to monitor the elution.[4]

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). A PDA detector can help determine if new peaks are related to the parent compound by comparing UV spectra.

Visualizations

G start Inconsistent Results or Suspected Degradation q1 Is the solution freshly prepared? start->q1 a1_yes Prepare Fresh Solution from Frozen Stock q1->a1_yes No a1_no Proceed to Check Storage Conditions q1->a1_no Yes a1_yes->start q2 Are storage conditions correct? (-20°C, dark) a1_no->q2 a2_yes Proceed to Check Solubility q2->a2_yes Yes a2_no Correct Storage: Aliquot, -20°C, Dark. Retest Experiment. q2->a2_no No q3 Is precipitation visible? a2_yes->q3 a2_no->start a3_yes Lower Concentration or Modify Solvent System. Retest Experiment. q3->a3_yes Yes a3_no Perform HPLC Stability Test to Identify Degradants q3->a3_no No a3_yes->start

Caption: Troubleshooting workflow for stability issues.

G cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare Solution (e.g., 1 mg/mL) control Control Sample (T=0, Unstressed) prep->control stress Aliquot for Stress Conditions (Acid, Base, Oxidative, Temp.) prep->stress hplc HPLC-PDA Analysis control->hplc stress->hplc Analyze at Time Points (e.g., 2, 4, 8, 24h) data Compare Chromatograms: - Parent Peak Area - New Degradant Peaks hplc->data conclusion Identify Stability-Indicating Conditions data->conclusion Assess Degradation Profile

Caption: Experimental workflow for stability assessment.

G center Compound Stability pH pH center->pH Hydrolysis Polymerization Temp Temperature center->Temp Accelerates All Reactions Solvent Solvent center->Solvent Solubility Reactivity Oxygen Oxygen (Air) center->Oxygen Oxidation Light Light center->Light Photodegradation

References

Technical Support Center: Purification of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid. The following sections detail methods for removing common impurities and provide recommended protocols for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Suzuki-Miyaura coupling?

A1: Common impurities include residual palladium catalyst, unreacted starting materials (e.g., boronic acids/esters and aryl halides), and by-products from side reactions such as homocoupling of the starting materials.[1][2]

Q2: My crude product is a dark-colored solid. What is the likely cause?

A2: A dark coloration, often black or gray, typically indicates the presence of residual palladium catalyst from the coupling reaction.[3] This can be in the form of palladium metal (Pd(0)) or palladium complexes.

Q3: I am observing streaking or tailing of my compound on the TLC plate. What could be the reason?

A3: Tailing of carboxylic acids on silica gel TLC plates is a common issue. It is often caused by strong interactions between the acidic carboxylic acid group and the acidic silica gel stationary phase. To mitigate this, adding a small amount of a volatile acid, such as acetic acid or formic acid (0.5-1%), to the eluent is recommended to suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel.

Q4: How can I effectively remove the residual palladium catalyst from my product?

A4: Several methods can be employed to remove residual palladium. Filtration through a pad of Celite® is effective for removing heterogeneous palladium catalysts like Pd/C.[3][4] For soluble palladium species, treatment with a metal scavenger (e.g., silica-based thiols) or precipitation followed by filtration can be effective.[5][6] In some cases, recrystallization or column chromatography can also separate the product from the catalyst.[7]

Q5: What are suitable recrystallization solvents for this compound?

A5: While specific solvent systems for this exact molecule are not widely published, common solvents for recrystallizing aromatic carboxylic acids include aqueous ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or water).[8][9] For a similar compound, 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid, recrystallization from isopropanol and water has been reported.[10]

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of crude this compound.

Problem 1: Low yield after purification.
Possible Cause Recommended Solution(s)
Product loss during extraction. Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) during the base wash to fully deprotonate the carboxylic acid and transfer it to the aqueous layer. When re-acidifying to precipitate the product, ensure the pH is sufficiently acidic (pH < 4).[11][12][13]
Co-precipitation of impurities during recrystallization. Ensure the crude material is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to promote the formation of pure crystals. A rapid cooling can trap impurities.[3][14]
Product remains on the chromatography column. If the product is not eluting from the silica gel column, the mobile phase may not be polar enough. Gradually increase the polarity of the eluent. For carboxylic acids, adding a small percentage of acetic or formic acid to the mobile phase can help with elution.
Product loss during palladium removal. Some palladium scavengers can adsorb the product. Use the minimum effective amount of the scavenger and ensure thorough washing of the scavenger with a suitable solvent after filtration.[6]
Problem 2: Persistent Impurities after Purification.
Impurity Type Identification Method Recommended Removal Strategy
Unreacted Starting Materials TLC, ¹H NMR, HPLCOptimize the stoichiometry and reaction conditions of the synthesis. For removal, column chromatography is generally effective.
Homocoupling By-products ¹H NMR, Mass SpectrometryThese are often less polar than the desired product and can be separated by column chromatography.[1]
Residual Palladium Catalyst Visual inspection (dark color), ICP-MSFiltration through Celite®, use of palladium scavengers, or treatment with activated carbon.[3][6]

Data Presentation

Table 1: Typical Thin Layer Chromatography (TLC) Data for Aromatic Carboxylic Acids and Related Impurities

Note: These are approximate Rf values and will vary depending on the exact TLC plate, solvent system, and spotting concentration. The addition of a small amount of acid (e.g., 0.5% acetic acid) to the eluent is recommended to improve spot shape for the carboxylic acid.

Compound Type Mobile Phase (Hexane:Ethyl Acetate) Approximate Rf Value
Non-polar impurity (e.g., homocoupling by-product)7:30.7 - 0.9
This compound (target) 7:3 0.3 - 0.5
Polar impurity (e.g., boronic acid starting material)7:30.1 - 0.2
Table 2: Purity Assessment Before and After Purification

This table presents hypothetical data to illustrate the expected outcome of a successful purification.

Analytical Method Crude Product Purified Product (after Column Chromatography and Recrystallization)
Appearance Brown to black solidWhite to off-white crystalline solid
Purity by HPLC (%) 85%>98%
Residual Palladium (ppm) >100 ppm<10 ppm
Melting Point (°C) Broad range (e.g., 165-175 °C)Sharp range (e.g., 173-175 °C)

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating the acidic product from neutral impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH).[11][12] Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Backwash: Wash the combined aqueous layers with a small portion of the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 3 M hydrochloric acid (HCl) until the pH is approximately 2-3.[12] The product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.[3]

Protocol 2: Purification by Column Chromatography

This technique is useful for separating compounds with different polarities.

  • Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a relatively non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).[8] Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexane:ethyl acetate) to elute the compounds from the column. The addition of 0.5% acetic acid to the eluent can improve the resolution of the carboxylic acid.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

This method is ideal for a final purification step to obtain a highly crystalline product.

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of isopropanol and water or ethanol and water is a good starting point.[9][10]

  • Dissolution: Place the crude or partially purified product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[14]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes. Perform a hot filtration to remove the charcoal.[14]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[3]

Mandatory Visualization

experimental_workflow crude Crude this compound dissolution Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolution extraction Acid-Base Extraction (wash with aq. NaHCO3) dissolution->extraction acidification Acidify Aqueous Layer (with HCl) extraction->acidification Aqueous Layer column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) extraction->column_chromatography Organic Layer (for neutral impurities) filtration1 Vacuum Filtration acidification->filtration1 partially_pure Partially Purified Solid filtration1->partially_pure partially_pure->column_chromatography pure_fractions Combine Pure Fractions column_chromatography->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation recrystallization Recrystallization (e.g., Isopropanol/Water) evaporation->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 pure_product Pure Crystalline Product (>98% Purity) filtration2->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Product is_dark Is the product dark colored? start->is_dark has_starting_material Are starting materials present (TLC/NMR)? is_dark->has_starting_material No remove_pd Action: Remove Palladium (Celite filtration, scavengers) is_dark->remove_pd Yes low_yield Is the final yield low? has_starting_material->low_yield No optimize_reaction Action: Optimize Reaction Conditions has_starting_material->optimize_reaction Yes column_chromatography Action: Column Chromatography has_starting_material->column_chromatography Yes check_ph Action: Check pH during extraction & acidification low_yield->check_ph Yes slow_crystallization Action: Ensure slow cooling during recrystallization low_yield->slow_crystallization Yes remove_pd->has_starting_material optimize_reaction->column_chromatography column_chromatography->low_yield

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid. The information is presented in a clear question-and-answer format to directly address potential challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[2] For this specific synthesis, the typical coupling partners are 3-formylphenylboronic acid and 3-bromobenzoic acid.

Q2: What are the critical parameters to control for a successful Suzuki-Miyaura coupling reaction?

Several factors are crucial for a high-yielding Suzuki-Miyaura coupling reaction. These include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[3] Ensuring anaerobic conditions is also vital to prevent the oxidation and deactivation of the palladium catalyst.

Q3: Are there any known side reactions to be aware of during the synthesis?

Yes, several side reactions can occur during the Suzuki-Miyaura coupling, potentially reducing the yield and complicating purification. The most common side reactions include:

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.[3]

  • Dehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom.[4]

Q4: How does the presence of the formyl (aldehyde) group affect the reaction?

The formyl group can influence the electronic properties of the boronic acid. Aldehyde functionalities can sometimes coordinate to the metal catalyst, which may either enhance reactivity or inhibit the reaction, depending on the specific conditions.[5] It is also important to consider the stability of the aldehyde group under the reaction conditions, as it can be susceptible to oxidation or other transformations.

Q5: What is a suitable purification strategy for this compound?

Due to the presence of both a carboxylic acid and an aldehyde group, purification can be multi-faceted.

  • Extraction: An initial workup with a basic aqueous solution can be used to separate the carboxylic acid product from non-acidic impurities.

  • Crystallization: Recrystallization from a suitable solvent system is an effective method for purifying the solid product.

  • Column Chromatography: Silica gel chromatography can be employed for high-purity separation, though it may be less practical for large-scale synthesis.[6]

  • Bisulfite Adduct Formation: The aldehyde functionality allows for the formation of a solid bisulfite adduct, which can be a highly effective method for purification. This adduct can then be hydrolyzed back to the aldehyde under basic conditions.[7][8]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. Ensure rigorous degassing of solvents and reagents to prevent catalyst oxidation.
Incorrect Base The choice of base is critical for activating the boronic acid.[9] For this synthesis, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[10][11] The strength and solubility of the base can significantly impact the reaction rate.
Inappropriate Solvent The solvent system must be suitable for dissolving the reactants and the catalyst complex. Common solvents for Suzuki coupling include toluene, dioxane, THF, and DMF, often with the addition of water.[3]
Low Reaction Temperature If the reaction is sluggish, consider increasing the temperature. Typical Suzuki coupling reactions are run at elevated temperatures (e.g., 80-100 °C).
Issue 2: Significant Formation of Side Products
Potential Cause Recommended Solution
Homocoupling of Boronic Acid This is often promoted by the presence of oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are thoroughly degassed.
Protodeboronation of Boronic Acid This can be caused by the presence of protic impurities or prolonged reaction times at high temperatures. Use anhydrous solvents and consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[3]
Dehalogenation of 3-Bromobenzoic Acid This side reaction can be influenced by the ligand and the solvent. Experiment with different phosphine ligands or consider a ligand-free system if applicable.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Co-elution of Product and Impurities in Chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase.
Product Oiling Out During Crystallization The solvent system may not be optimal. Try a different solvent or a mixture of solvents. Seeding the solution with a small crystal of the pure product can induce crystallization.
Incomplete Separation During Extraction Ensure the pH of the aqueous layer is sufficiently high to deprotonate the carboxylic acid and transfer it to the aqueous phase. Multiple extractions may be necessary.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling, which can serve as a starting point for the synthesis of this compound.

Table 1: Effect of Catalyst and Base on Yield

Catalyst (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (0.5)K₂CO₃ (2)Water/MethanolRoom Temp2>90[12]
C₆₀-TEGs/PdCl₂ (0.05)K₂CO₃ (2)WaterRoom Temp4>90[10][11]
[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3)WaterRoom Temp1.597[2]
Pd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/Ethanol/Water8012~80-95

Table 2: Comparison of Different Arylboronic Acids with 3-Bromobenzoic Acid

Arylboronic AcidProductYield (%)
Phenylboronic acid3-Phenylbenzoic acid97[2]
4-Methylphenylboronic acid3-(p-Tolyl)benzoic acid95[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 mmol), 3-formylphenylboronic acid (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product & Purification 3_bromobenzoic_acid 3-Bromobenzoic Acid suzuki_reaction Pd Catalyst, Base, Solvent, Heat 3_bromobenzoic_acid->suzuki_reaction 3_formylphenylboronic_acid 3-Formylphenylboronic Acid 3_formylphenylboronic_acid->suzuki_reaction crude_product Crude this compound suzuki_reaction->crude_product purification Purification (Extraction, Crystallization, Chromatography) crude_product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield start Low or No Product check_catalyst Check Catalyst Activity (Fresh, Anaerobic) start->check_catalyst check_base Verify Base (Type, Amount, Solubility) start->check_base check_conditions Review Reaction Conditions (Solvent, Temperature) start->check_conditions optimize Systematically Optimize Parameters check_catalyst->optimize check_base->optimize check_conditions->optimize

Caption: Troubleshooting logic for low reaction yield.

References

Common pitfalls in handling biphenyl carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the handling and synthesis of biphenyl carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling biphenyl carboxylic acids?

A1: Biphenyl carboxylic acids, like many aromatic acids, can be hazardous. They may act as skin and eye irritants.[1] Inhalation of dust or fine particles can lead to respiratory discomfort.[1] Ingestion of large amounts may cause gastrointestinal distress due to their acidic nature.[1] It is crucial to handle these compounds in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoid generating dust.[2][3]

Q2: Why is my biphenyl carboxylic acid poorly soluble?

A2: Biphenyl carboxylic acids generally exhibit low solubility in water.[2][4] Their solubility is significantly better in many organic solvents, particularly polar aprotic solvents like DMF and DMSO, and alcohols.[5] Solubility is also temperature-dependent, increasing with higher temperatures.[6] If you are experiencing solubility issues, consider using a different solvent system or heating the mixture. For purification, a solvent in which the compound is highly soluble when hot but poorly soluble when cold is ideal for recrystallization.

Q3: What are the different isomers of biphenyl carboxylic acid, and why is this important?

A3: Biphenyl carboxylic acid can exist as three main positional isomers: 2-biphenylcarboxylic acid, 3-biphenylcarboxylic acid, and 4-biphenylcarboxylic acid. The position of the carboxylic acid group on the biphenyl scaffold influences the compound's physical and chemical properties, including its melting point, solubility, acidity, and reactivity.[1] These differences are critical as they can affect the compound's suitability for specific applications in drug design, polymer science, and organic synthesis.[1]

Troubleshooting Guide: Synthesis & Purification

This guide focuses on common issues encountered during the synthesis of biphenyl carboxylic acids, particularly via the Suzuki-Miyaura cross-coupling reaction, and subsequent purification.

Synthesis: Suzuki-Miyaura Cross-Coupling

Q4: I'm getting a very low yield in my Suzuki-Miyaura reaction to synthesize a biphenyl carboxylic acid. What are the likely causes?

A4: Low yields in Suzuki-Miyaura couplings are a common issue and can often be attributed to several factors:

  • Catalyst Inactivity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be efficiently reduced. Also, the palladium catalyst can degrade over time, especially if not stored under an inert atmosphere.

  • Reagent Instability: Boronic acids, particularly electron-deficient ones, are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is a major cause of low yields.

  • Poor Reagent Quality: Ensure your aryl halide, boronic acid, base, and solvents are pure and anhydrous (if the reaction requires it). Oxygen can deactivate the catalyst.

  • Incorrect Base Selection: The choice of base is critical. Milder bases like K₃PO₄ or Cs₂CO₃ can sometimes be more effective and reduce side reactions compared to stronger bases.

  • Side Reactions: Homocoupling of the boronic acid can occur, especially in the presence of oxygen, leading to the formation of a biaryl byproduct derived from two boronic acid molecules.

Q5: How can I minimize protodeboronation of my boronic acid?

A5: To mitigate this common side reaction, consider the following strategies:

  • Use a Milder Base: Employ bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.

  • Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous conditions can be beneficial.

  • More Stable Boron Reagents: Convert the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate. These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.

  • Optimize Reaction Conditions: Shorter reaction times and lower temperatures can help reduce the extent of this side reaction.

Q6: My final product is contaminated with a biphenyl compound that doesn't contain the carboxylic acid. What is this impurity?

A6: This is likely a result of the homocoupling of your boronic acid starting material. This side reaction is often promoted by the presence of oxygen in the reaction mixture. To prevent this, ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

Purification

Q7: I'm having trouble purifying my biphenyl carboxylic acid by recrystallization. How do I choose the right solvent?

A7: The ideal recrystallization solvent is one in which your biphenyl carboxylic acid is highly soluble at elevated temperatures but has low solubility at room temperature or below. This differential solubility allows for the dissolution of the compound and impurities in hot solvent, followed by the selective crystallization of your pure product upon cooling, leaving the impurities behind in the solution. Common solvent systems for recrystallizing biphenyl carboxylic acids include aqueous ethanol, or a mixture of a good solvent (like toluene or benzene) and a poor solvent (like petroleum ether or hexane).

Q8: My purified biphenyl carboxylic acid still shows impurities by TLC/NMR. What can I do?

A8: If recrystallization is insufficient, consider an acid-base extraction. Since your product is a carboxylic acid, it can be deprotonated by a base to form a water-soluble salt. The general procedure is as follows:

  • Dissolve the impure product in an organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with an aqueous base (e.g., 1M NaOH or NaHCO₃). Your biphenyl carboxylic acid will move into the aqueous layer as its sodium salt, while neutral organic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the biphenyl carboxylic acid precipitates out.

  • Collect the pure solid product by filtration.

Quantitative Data

Table 1: Solubility of 4-Biphenylcarboxylic Acid in Various Organic Solvents at Different Temperatures

Temperature (K)MethanolEthanoln-Propanoln-ButanolEthyl AcetateBenzene
293.150.01980.02150.02780.03120.04560.0102
298.150.02350.02580.03350.03780.05420.0123
303.150.02780.03090.04020.04550.06450.0148
308.150.03290.03680.04810.05450.07680.0178
313.150.03880.04370.05730.06510.09150.0214
318.150.04580.05180.06810.07750.10910.0257
323.150.05410.06130.08070.09210.12980.0308
328.150.06380.07250.09550.10920.15430.0368
Data presented as mole fraction (x1). Adapted from J. Chem. Eng. Data 2021, 66, 12, 4443–4453.[5]

Table 2: Typical Yields for Suzuki-Miyaura Synthesis of Biphenyl Carboxylic Acids

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃1,4-Dioxane/H₂O8016~75-85[7]
4-Bromobenzoic acidPhenylboronic acidPd/C (1.18)Na₂CO₃MeOH/H₂OReflux593-96
4-Bromobenzoic acidPhenylboronic acidC₆₀-TEGs/PdCl₂ (0.05)K₂CO₃H₂ORT4>90[2][6]

Experimental Protocols

Protocol 1: Synthesis of 4-Biphenylcarboxylic Acid via Suzuki-Miyaura Coupling

This protocol provides a general method for the synthesis of 4-biphenylcarboxylic acid from 4-bromobenzoic acid and phenylboronic acid.

Materials:

  • 4-Bromobenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, for example, a pre-catalyst mixture of Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Dry the crude product before proceeding to purification.

Protocol 2: Purification of 4-Biphenylcarboxylic Acid by Recrystallization

This protocol describes the purification of crude 4-biphenylcarboxylic acid using a mixed solvent system of ethanol and water.

Materials:

  • Crude 4-biphenylcarboxylic acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 4-biphenylcarboxylic acid in an Erlenmeyer flask.

  • In a separate beaker, heat ethanol on a hot plate.

  • Add the minimum amount of hot ethanol to the crude product to just dissolve it completely. Keep the solution near its boiling point.

  • If colored impurities are present, allow the solution to cool slightly, add a small amount of activated charcoal, and then reheat to boiling. Perform a hot gravity filtration to remove the charcoal.

  • While maintaining the temperature, slowly add hot deionized water dropwise to the ethanol solution until the solution becomes slightly cloudy and the cloudiness persists for a moment before redissolving.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven or air-dry to obtain the pure 4-biphenylcarboxylic acid.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis: Suzuki-Miyaura Coupling cluster_purification Purification: Recrystallization start Start reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup & Acidification monitoring->workup crude Collect Crude Product workup->crude dissolve Dissolve in Minimum Hot Solvent crude->dissolve Proceed to Purification cool Slow Cooling & Crystallization dissolve->cool filter Vacuum Filtration cool->filter dry Dry Crystals filter->dry pure_product Pure Biphenyl Carboxylic Acid dry->pure_product

Caption: Experimental workflow for the synthesis and purification of biphenyl carboxylic acids.

Troubleshooting_Suzuki_Yield cluster_checks Initial Checks cluster_optimization Optimization Strategies start Low Yield in Suzuki Reaction reagent_quality Check Reagent Purity (Aryl Halide, Boronic Acid, Base) start->reagent_quality catalyst_activity Verify Catalyst Activity (Use fresh catalyst/ligand) reagent_quality->catalyst_activity Reagents OK fail Yield Still Low reagent_quality->fail Impure conditions Review Reaction Conditions (Inert atmosphere, Temp, Time) catalyst_activity->conditions Catalyst OK catalyst_activity->fail Inactive change_base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) conditions->change_base Conditions OK conditions->fail Suboptimal stable_boron Use Stable Boron Reagent (Pinacol or MIDA ester) change_base->stable_boron optimize_params Adjust Temp/Time (Lower temp, shorter time) stable_boron->optimize_params success Improved Yield optimize_params->success

Caption: Troubleshooting decision tree for low yields in Suzuki-Miyaura reactions.

Caption: Inhibition of the RANKL-induced NF-κB signaling pathway by biphenyl carboxylic acid derivatives.

References

Method refinement for consistent results with this compound

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Method Refinement for Imatinib

This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable results when working with Imatinib. Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML).[1] It functions by blocking the action of abnormal proteins in cancer cells, which helps to slow or stop their proliferation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Imatinib?

A1: Imatinib is a tyrosine kinase inhibitor that specifically targets the BCR-ABL fusion protein, a hallmark of CML. It competitively binds to the ATP-binding site of the ABL kinase domain, which prevents the phosphorylation of downstream substrates.[2][3] This action blocks signaling pathways, such as RAS/MAPK, PI3K/AKT, and JAK/STAT, that are crucial for cell proliferation and survival, ultimately inducing apoptosis in cancer cells.[4][5] In addition to BCR-ABL, Imatinib also inhibits other tyrosine kinases, including c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[2][6][7]

Q2: We are observing inconsistent IC50 values for Imatinib in our cell viability assays. What are the potential causes?

A2: Inconsistent IC50 values can arise from several factors:

  • Cell Line Authenticity and Passage Number: Ensure cell lines are obtained from a reputable source and regularly authenticated. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final assay readout. It is crucial to maintain a consistent seeding density across all experiments.[3]

  • Compound Stability and Storage: Imatinib solutions should be freshly prepared. If using stock solutions, ensure they are stored correctly and have not undergone multiple freeze-thaw cycles.

  • Assay Incubation Time: The duration of drug exposure can affect the IC50 value. Standardize the incubation time (e.g., 48 or 72 hours) across all experiments for comparability.

  • Reagent Variability: Use reagents from the same lot number to minimize variability.

Q3: How can we differentiate between on-target and off-target effects of Imatinib in our experiments?

A3: Distinguishing between on-target and off-target effects is critical for accurate interpretation of results.[8] A multi-pronged approach is recommended:[8][9]

  • Dose-Response Analysis: On-target effects typically occur at lower, clinically relevant concentrations of Imatinib, consistent with its known potency.[8][9] Off-target effects often require higher concentrations to become apparent.[8]

  • Use of Alternative Inhibitors: Employ a structurally different inhibitor that targets BCR-ABL but has a distinct off-target profile. If the observed phenotype is reproduced, it is more likely an on-target effect.[9]

  • Genetic Knockdown: Utilize techniques like siRNA or CRISPR/Cas9 to specifically reduce the expression of BCR-ABL. If this genetic knockdown mimics the effect of Imatinib, it strongly suggests an on-target mechanism.[8][9]

  • Rescue Experiments: In cells expressing the target, introduce a mutated, Imatinib-resistant version of BCR-ABL. If this rescues the phenotype in the presence of Imatinib, it confirms an on-target effect.[8][9]

Q4: Our cells are developing resistance to Imatinib. What are the common mechanisms of resistance?

A4: Imatinib resistance can be broadly categorized as BCR-ABL-dependent or -independent.[10]

  • BCR-ABL-Dependent Resistance: This is the most common form of resistance and often involves point mutations in the ABL kinase domain that impair Imatinib binding.[10][11][12] The T315I mutation is a frequently observed mutation that confers resistance to Imatinib.[12] Gene amplification or overexpression of BCR-ABL can also lead to resistance.[10][12]

  • BCR-ABL-Independent Resistance: This can occur through mechanisms such as the activation of alternative signaling pathways, like those involving SRC family kinases, or through the overexpression of drug efflux pumps like P-glycoprotein (MDR-1).[10][12]

Troubleshooting Guides

Issue 1: High background in Western blots for phosphorylated proteins.

  • Possible Cause: Inefficient blocking or antibody cross-reactivity.

  • Troubleshooting Steps:

    • Optimize blocking conditions by trying different blocking agents (e.g., 5% BSA in TBST is often preferred for phospho-antibodies).

    • Increase the number and duration of washes after primary and secondary antibody incubations.

    • Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.

    • Ensure fresh, high-quality phosphatase inhibitors are included in the lysis buffer.

Issue 2: Poor reproducibility in cell viability (MTT/XTT) assays.

  • Possible Cause: Uneven cell distribution, edge effects in 96-well plates, or variability in reagent addition.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding to avoid clumps.

    • To minimize edge effects, avoid using the outer wells of the 96-well plate for experimental samples; instead, fill them with sterile PBS or media.

    • Use a multichannel pipette for reagent addition to ensure consistency across the plate.

    • Visually inspect cells under a microscope before and after treatment to check for confluency and morphological changes.

Quantitative Data

Table 1: IC50 Values of Imatinib in Various CML Cell Lines

Cell LineAssay TypeIC50 (µM)Incubation Time (hours)Reference
K562MTT~0.2 - 0.448[3]
KCL22XTT~0.348[3]
LAMA-84Growth Inhibition~0.07Not Specified[13]
EM-2Growth Inhibition~0.09Not Specified[13]
MEG-01Growth Inhibition~0.09Not Specified[13]
KU812MTT~0.1548[14]

Table 2: Kinase Inhibition Profile of Imatinib

KinaseAssay TypeIC50 (µM)Reference
v-AblCell-free0.6[13][15]
c-KitCell-free0.1[13][15]
PDGFRCell-free0.1[13][15]

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol is for determining the effect of Imatinib on cell proliferation and viability.[3]

Materials:

  • Imatinib

  • Appropriate cancer cell line (e.g., K562)

  • Complete culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[3]

  • Imatinib Treatment: Prepare serial dilutions of Imatinib in culture medium. Remove the old medium and add 100 µL of the Imatinib dilutions to the appropriate wells.[3] Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[3]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value.

Western Blot for Phospho-BCR-ABL

This protocol is for determining the effect of Imatinib on the phosphorylation of BCR-ABL.

Materials:

  • Imatinib-treated and untreated cell lysates

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-BCR-ABL, anti-BCR-ABL, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-BCR-ABL (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[3]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total BCR-ABL and a loading control like β-actin.

Visualizations

G cluster_0 Signaling Cascade cluster_1 Therapeutic Intervention BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Increased Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits G cluster_workflow Experimental Workflow Start Seed Cells (e.g., K562) Treatment Treat with varying concentrations of Imatinib Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform Cell Viability Assay (MTT) or Protein Extraction (Western Blot) Incubation->Assay Data_Analysis Data Analysis (IC50 determination or Protein Phosphorylation Level) Assay->Data_Analysis End Results Data_Analysis->End G Troubleshooting Inconsistent Results Possible Causes Cell line variability Reagent inconsistency Protocol deviations Solutions Authenticate cell lines Standardize protocols Use master mixes Cell_Line Cell Line Variability Troubleshooting:f1->Cell_Line Reagents Reagent Inconsistency Troubleshooting:f1->Reagents Protocol Protocol Deviations Troubleshooting:f1->Protocol Authenticate Authenticate Cell Lines Cell_Line->Authenticate leads to Master_Mix Use Master Mixes Reagents->Master_Mix leads to Standardize Standardize Protocols Protocol->Standardize leads to

References

Validation & Comparative

A Comparative Guide to the Characterization of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic Acid and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization data for 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid and its structurally related alternatives. Due to the limited availability of comprehensive, publicly accessible experimental data for this compound, this guide presents its known physical properties alongside a comparison with its isomers, 4'-Formyl-[1,1'-biphenyl]-4-carboxylic acid and Biphenyl-3,3'-dicarboxylic acid, for which more complete characterization data can be inferred or has been reported.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its selected alternatives. This data is essential for understanding the compound's behavior in various experimental setting.

PropertyThis compound4'-Formyl-[1,1'-biphenyl]-4-carboxylic acidBiphenyl-3,3'-dicarboxylic acid
CAS Number 222180-19-0[1]70916-98-2612-87-3[2]
Molecular Formula C₁₄H₁₀O₃[1]C₁₄H₁₀O₃C₁₄H₁₀O₄[3]
Molecular Weight 226.23 g/mol [1]226.23 g/mol 242.23 g/mol [2]
Melting Point 174 °C[1]Data not availableData not available
Boiling Point 461.9 °C at 760 mmHg[1]Data not availableData not available
Density 1.264 g/cm³[1]Data not availableData not available
Appearance Solid (form)Solid (form)Colorless prism crystals[3]
Spectroscopic Data

Expected Spectroscopic Features of this compound:

  • ¹H-NMR: The spectrum would be complex, showing signals in the aromatic region (approximately 7.0-8.5 ppm). A distinct singlet for the aldehyde proton (-CHO) would be expected at a downfield chemical shift (around 10.0 ppm). The carboxylic acid proton (-COOH) would likely appear as a broad singlet at a very downfield position (>10 ppm).

  • ¹³C-NMR: The spectrum would exhibit multiple signals in the aromatic region (120-150 ppm). Two distinct carbonyl carbon signals would be present: one for the carboxylic acid (around 165-185 ppm) and another for the aldehyde (around 190-200 ppm).

  • IR Spectroscopy: The spectrum would show a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A sharp, strong C=O stretching band for the carboxylic acid would appear around 1700-1725 cm⁻¹, and another distinct C=O stretching band for the aldehyde would be observed around 1680-1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 226. Common fragmentation patterns would involve the loss of -OH, -COOH, and -CHO groups.

Comparison with Alternatives:

The spectroscopic data for the alternatives would differ based on the position and nature of the functional groups. For instance, the symmetry of 4'-Formyl-[1,1'-biphenyl]-4-carboxylic acid would result in a simpler NMR spectrum compared to the 3,3'-disubstituted target compound. Biphenyl-3,3'-dicarboxylic acid would lack the aldehyde-specific signals in its NMR and IR spectra.

Experimental Protocols

The synthesis of this compound and its analogs is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. Below is a representative experimental protocol.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 3-formylphenylboronic acid with 3-bromobenzoic acid.

Materials:

  • 3-Formylphenylboronic acid

  • 3-Bromobenzoic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 3-formylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to a pH of ~2-3, which should precipitate the crude product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization:

The purified product should be characterized by standard analytical techniques:

  • ¹H-NMR and ¹³C-NMR spectroscopy to confirm the chemical structure.

  • FT-IR spectroscopy to identify the functional groups.

  • Mass spectrometry to determine the molecular weight and fragmentation pattern.

  • Melting point analysis to assess purity.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound using the Suzuki-Miyaura coupling reaction.

G Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent 3-Bromobenzoic Acid 3-Bromobenzoic Acid Reaction Mixture Reaction Mixture 3-Bromobenzoic Acid->Reaction Mixture 3-Formylphenylboronic Acid 3-Formylphenylboronic Acid 3-Formylphenylboronic Acid->Reaction Mixture Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction Mixture PPh3 PPh3 PPh3->Reaction Mixture K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Reaction Mixture Dioxane/Water Dioxane/Water Dioxane/Water->Reaction Mixture Heating (Reflux) Heating (Reflux) Reaction Mixture->Heating (Reflux) Suzuki-Miyaura Coupling Workup Workup Heating (Reflux)->Workup Acidification & Extraction Purification Purification Workup->Purification Recrystallization/Chromatography Final Product This compound Purification->Final Product G Comparative Analysis of Biphenyl Carboxylic Acid Isomers cluster_target Target Compound cluster_alternatives Structural Isomers for Comparison Target This compound Positional Isomerism Positional Isomerism Target->Positional Isomerism Functional Group Variation Functional Group Variation Target->Functional Group Variation Alt1 4'-Formyl-[1,1'-biphenyl]-4-carboxylic acid Alt1->Positional Isomerism Alt2 Biphenyl-3,3'-dicarboxylic acid Alt2->Functional Group Variation Symmetry Differences Symmetry Differences Positional Isomerism->Symmetry Differences NMR Spectral Complexity NMR Spectral Complexity Symmetry Differences->NMR Spectral Complexity Presence/Absence of Aldehyde Presence/Absence of Aldehyde Functional Group Variation->Presence/Absence of Aldehyde Distinct IR and NMR Signals Distinct IR and NMR Signals Presence/Absence of Aldehyde->Distinct IR and NMR Signals

References

A Comparative Performance Analysis of MOFs: 3'-Formyl-[1,1'-biphenyl]-3-carboxylic Acid vs. Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential performance characteristics of Metal-Organic Frameworks (MOFs) synthesized from 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid and the well-established terephthalic acid. While direct, head-to-head experimental data for MOFs derived from this compound is not extensively available in peer-reviewed literature, this guide extrapolates potential performance based on the structural and chemical properties of the organic linkers and established principles of MOF chemistry.

Executive Summary

The choice of organic linker is a critical determinant of the final properties of a Metal-Organic Framework. Terephthalic acid is a foundational linker in MOF chemistry, known for producing robust and well-characterized structures such as the UiO-66 and MIL series. In contrast, this compound represents a more complex, functionalized linker. The introduction of a formyl group and an extended biphenyl backbone is anticipated to yield MOFs with distinct properties, including hierarchical porosity, potential for post-synthetic modification, and altered chemical stability. This guide explores these anticipated differences to inform material design and application development.

Ligand Properties and Their Influence on MOF Architecture

The inherent properties of the organic linker, such as its length, rigidity, and functional groups, directly translate into the resulting MOF's topology, porosity, and chemical functionality.

PropertyTerephthalic AcidThis compound
Structure Linear, rigidAngular, semi-flexible
Length ShorterLonger
Functional Groups Two carboxylatesTwo carboxylates, one formyl group
Potential MOF Topology High symmetry, often cubic or octahedralLower symmetry, potentially interpenetrated
Post-Synthetic Modification LimitedReadily achievable via the formyl group

Anticipated Performance Comparison

The following table summarizes the expected performance differences between MOFs derived from these two linkers. These are projections based on established MOF chemistry and the properties of the linkers.

Performance MetricMOFs from Terephthalic Acid (e.g., UiO-66)MOFs from this compound (Projected)
Surface Area High (typically 1000-2500 m²/g)Potentially higher due to longer linker, but may be reduced by interpenetration
Pore Volume Moderate (typically 0.5-1.2 cm³/g)Potentially larger, favoring applications in large molecule encapsulation
Thermal Stability High (often >450 °C)Likely lower due to the presence of the formyl group and less dense packing
Chemical Stability High, particularly for Zr-based MOFsMay be susceptible to nucleophilic attack at the formyl group
Catalytic Activity Primarily as a support, limited intrinsic activityPotential for intrinsic catalytic activity or as a platform for catalytic sites
Drug Delivery Well-explored, good capacity for small moleculesPotential for higher loading of larger drug molecules and controlled release

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of MOFs. Specific conditions will vary depending on the target structure.

Solvothermal Synthesis of a MOF
  • Reactant Preparation: In a typical synthesis, the organic linker (terephthalic acid or this compound) and a metal salt (e.g., zirconium(IV) chloride, zinc nitrate) are dissolved in a high-boiling point solvent, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

  • Reaction: The solution is sealed in a Teflon-lined stainless-steel autoclave.

  • Heating: The autoclave is heated in an oven to a specific temperature (typically between 80 and 150 °C) for a defined period (12 to 72 hours).

  • Cooling and Isolation: The autoclave is cooled to room temperature. The resulting crystalline product is isolated by filtration or centrifugation.

  • Washing and Activation: The product is washed with a fresh solvent (e.g., DMF, ethanol) to remove unreacted starting materials. The solvent within the pores is then exchanged with a more volatile solvent (e.g., chloroform, acetone), and the MOF is activated by heating under vacuum to remove the solvent and open the porous network.

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.

  • Gas Adsorption Analysis (N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers and the presence of the formyl group.

Visualizing the Structural and Functional Differences

The following diagrams illustrate the conceptual differences between the two linkers and their potential impact on MOF design and application.

G cluster_0 MOF Synthesis Pathway Metal Salt Metal Salt Solvothermal Reaction Solvothermal Reaction Metal Salt->Solvothermal Reaction Organic Linker Organic Linker Organic Linker->Solvothermal Reaction Solvent Solvent Solvent->Solvothermal Reaction MOF Crystals MOF Crystals Solvothermal Reaction->MOF Crystals Activation Activation MOF Crystals->Activation Porous MOF Porous MOF Activation->Porous MOF

Caption: A generalized workflow for the solvothermal synthesis and activation of Metal-Organic Frameworks.

G cluster_0 Terephthalic Acid Based MOF cluster_1 This compound Based MOF TA Terephthalic Acid MOF_TA High Symmetry MOF (e.g., UiO-66) TA->MOF_TA App_TA Gas Storage Separation MOF_TA->App_TA FBCA This compound MOF_FBCA Lower Symmetry, Functionalized MOF FBCA->MOF_FBCA PSM Post-Synthetic Modification MOF_FBCA->PSM App_FBCA Catalysis Drug Delivery Sensing PSM->App_FBCA

Caption: A logical diagram comparing the synthetic pathway and potential applications of the two MOF types.

Conclusion

MOFs derived from this compound hold significant promise for advanced applications where functionality beyond simple porosity is required. The presence of the formyl group provides a chemical handle for post-synthetic modification, enabling the introduction of catalytic sites, responsive moieties, or drug molecules. While potentially exhibiting lower thermal and chemical stability compared to their terephthalic acid-based counterparts, the functional versatility of these novel MOFs makes them an exciting area for future research and development, particularly in the fields of catalysis and biomedicine. Further experimental investigation is warranted to fully elucidate their performance characteristics.

Spectroscopic Analysis of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid. For comparative purposes, spectral data for structurally related biphenyl derivatives are also presented. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the structural elucidation and characterization of similar chemical entities.

Predicted Spectral Data for this compound

Due to the lack of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds, including 3-formylbenzoic acid and 3-biphenylcarboxylic acid.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.5s1HCarboxylic acid (-COOH)
~10.1s1HAldehyde (-CHO)
~8.4t, J ≈ 1.6 Hz1HH-2'
~8.2dt, J ≈ 7.8, 1.4 Hz1HH-4'
~8.1dt, J ≈ 7.8, 1.4 Hz1HH-6'
~8.0t, J ≈ 1.8 Hz1HH-2
~7.9ddd, J ≈ 8.0, 2.0, 1.0 Hz1HH-4
~7.8ddd, J ≈ 8.0, 2.0, 1.0 Hz1HH-6
~7.7t, J ≈ 7.8 Hz1HH-5'
~7.6t, J ≈ 7.8 Hz1HH-5
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~192.5Aldehyde Carbonyl (-CHO)
~167.0Carboxylic Acid Carbonyl (-COOH)
~140.0C-1
~139.5C-1'
~137.0C-3'
~136.5C-3
~134.0C-6'
~132.0C-4
~130.0C-5
~129.5C-5'
~129.0C-2
~128.5C-4'
~128.0C-2'
~127.5C-6
Predicted IR Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
~3080MediumC-H stretch (Aromatic)
~2850, ~2750WeakC-H stretch (Aldehyde)
~1705StrongC=O stretch (Aromatic aldehyde)
~1690StrongC=O stretch (Aromatic carboxylic acid)
~1600, ~1480Medium-StrongC=C stretch (Aromatic)
~1300MediumC-O stretch (Carboxylic acid)
~920Broad, MediumO-H bend (Carboxylic acid dimer)
~800-700StrongC-H out-of-plane bend (Aromatic)

Comparison with Alternative Biphenyl Derivatives

To provide context for the spectral features of this compound, the following tables summarize the experimental NMR and IR data for two related compounds: [1,1'-Biphenyl]-3,3'-dicarboxylic acid and 3-Methylbiphenyl.

[1,1'-Biphenyl]-3,3'-dicarboxylic acid

This compound offers a symmetrical analogue, lacking the formyl group, which helps in assigning the signals of the carboxylic acid-bearing ring.

¹H NMR Data (DMSO-d₆) : The aromatic protons in this symmetric molecule would exhibit a simpler pattern compared to the target compound, with signals expected in the range of δ 7.5-8.3 ppm. The carboxylic acid protons would appear as a singlet around δ 13.3 ppm.

¹³C NMR Data (DMSO-d₆) : Key signals include the carboxylic acid carbonyl at approximately δ 167 ppm and aromatic carbons between δ 127-141 ppm.

IR Data (KBr pellet) :

Wavenumber (cm⁻¹) Assignment
3300-2500 O-H stretch (Carboxylic acid dimer)
~1685 C=O stretch (Carboxylic acid)

| ~1600, ~1475 | C=C stretch (Aromatic) |

3-Methylbiphenyl

This derivative provides a reference for a biphenyl system with a simple electron-donating group, highlighting the influence of the formyl and carboxyl groups on the chemical shifts.

¹H NMR Data (CDCl₃) : The aromatic protons typically resonate between δ 7.1 and 7.6 ppm. The methyl protons give a characteristic singlet at around δ 2.4 ppm.[1]

¹³C NMR Data (CDCl₃) : The aromatic carbons appear in the δ 124-141 ppm region, with the methyl carbon signal around δ 21.5 ppm.[1]

IR Data (Neat) :

Wavenumber (cm⁻¹) Assignment
~3030 C-H stretch (Aromatic)
~2920 C-H stretch (Methyl)

| ~1600, ~1480 | C=C stretch (Aromatic) |

Experimental Protocols

Standard procedures for acquiring NMR and IR spectra are outlined below.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument : A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

IR Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a novel compound like this compound.

Spectral_Analysis_Workflow Spectral Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Data Acquisition cluster_analysis Data Analysis and Structure Elucidation cluster_comparison Comparative Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_Acquisition NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR_Acquisition IR_Acquisition IR Spectroscopy (FTIR-ATR or KBr) Purification->IR_Acquisition NMR_Analysis NMR Spectral Interpretation (Chemical Shifts, Coupling Constants) NMR_Acquisition->NMR_Analysis IR_Analysis IR Spectral Interpretation (Functional Group Identification) IR_Acquisition->IR_Analysis Structure_Determination Structure Confirmation NMR_Analysis->Structure_Determination IR_Analysis->Structure_Determination Literature_Data Comparison with Literature/Predicted Data Structure_Determination->Literature_Data Analogue_Comparison Comparison with Structurally Related Compounds Structure_Determination->Analogue_Comparison

References

A Comparative Guide to Validating the Purity of Synthesized 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid. Ensuring the purity of synthesized compounds is a critical step in research and drug development to guarantee reliable and reproducible results. This document outlines key analytical techniques, presents their performance in a comparative format, and provides detailed experimental protocols.

Purity Validation Workflow

The purity of a synthesized organic compound like this compound is typically established through a combination of chromatographic and spectroscopic techniques. A logical workflow ensures comprehensive characterization and accurate purity determination.

Purity Validation Workflow Workflow for Purity Validation of Synthesized Compounds cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_reporting Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC High-Performance Liquid Chromatography (HPLC) Purification->HPLC Initial Purity Assessment NMR Nuclear Magnetic Resonance (NMR) Spectroscopy HPLC->NMR Structural Confirmation Data_Analysis Data Analysis & Purity Calculation HPLC->Data_Analysis MS Mass Spectrometry (MS) NMR->MS Molecular Weight Verification NMR->Data_Analysis EA Elemental Analysis (EA) MS->EA Elemental Composition MS->Data_Analysis EA->Data_Analysis Report Final Purity Report Data_Analysis->Report

Caption: A typical workflow for the validation of a synthesized chemical compound.

Comparison of Analytical Techniques

A multi-faceted approach is recommended for the robust validation of this compound purity. The following table summarizes the key analytical techniques and their respective roles in the validation process. The Journal of Medicinal Chemistry, for instance, requires a purity of >95% for all tested compounds.[1]

Analytical Technique Principle Information Obtained Typical Acceptance Criteria Alternative/Complementary Methods
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile phase.Purity (as % area), presence of impurities, retention time.>95% purity by peak area.Ultra-High-Performance Liquid Chromatography (UHPLC) for higher resolution and speed.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. Provides detailed structural information.[2][3][4]Structural confirmation, identification of impurities, and quantitative purity assessment (qNMR).[1][2][3]Spectral data consistent with the proposed structure. Absence of significant impurity signals.¹³C NMR, 2D NMR (e.g., COSY, HSQC) for more complex structures.[5]
Mass Spectrometry (MS) Ionization of the compound and separation of ions based on their mass-to-charge ratio.Molecular weight confirmation.[3][6]Observed molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) matches the calculated molecular weight.High-Resolution Mass Spectrometry (HRMS) for elemental composition determination.[5]
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases, which are then quantified.[7]Percentage composition of C, H, N, S, O.[8]Experimental percentages are within ±0.4% of the calculated theoretical values.[9][10][11]Not typically replaced but complemented by spectroscopic methods.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity validation.

High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). The separation of aromatic carboxylic acids is often achieved using ion-suppressing reversed-phase HPLC.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the relative peak area of the main component.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized compound and identifying any proton-containing impurities.[2][3]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.

  • Data Acquisition: A standard proton NMR experiment is performed.

  • Data Analysis: The chemical shifts, multiplicities, and integrations of the observed signals are compared with the expected spectrum for this compound.

Mass Spectrometry (MS)

MS is employed to confirm the molecular weight of the target compound.[13][14][15]

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Method: The analysis is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 0.1 mg/mL and infused into the mass spectrometer.

  • Data Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated exact mass of this compound (C₁₄H₁₀O₃, Calculated Mass: 226.06 g/mol ).

Elemental Analysis (EA)

Elemental analysis provides the percentage composition of carbon and hydrogen, which serves as a fundamental check of the compound's empirical formula.[8][9]

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A few milligrams of the dried sample are accurately weighed.

  • Procedure: The sample is combusted in a stream of oxygen, and the resulting CO₂ and H₂O are quantified.

  • Data Analysis: The experimentally determined percentages of carbon and hydrogen are compared to the theoretical values for C₁₄H₁₀O₃ (C, 74.33%; H, 4.46%). The results should be within ±0.4% of the calculated values.[10][11]

Logical Relationship Diagram for Purity Assessment

The decision-making process for accepting a synthesized batch of this compound relies on the collective evidence from multiple analytical techniques.

Purity Assessment Logic Decision Logic for Compound Purity Acceptance Start Synthesized Compound HPLC_Test HPLC Purity > 95%? Start->HPLC_Test NMR_Test NMR Spectrum Correct? HPLC_Test->NMR_Test Yes Reject Batch Rejected / Repurify HPLC_Test->Reject No MS_Test MS Molecular Weight Correct? NMR_Test->MS_Test Yes NMR_Test->Reject No EA_Test Elemental Analysis Correct? MS_Test->EA_Test Yes MS_Test->Reject No Accept Batch Accepted EA_Test->Accept Yes EA_Test->Reject No

Caption: A decision tree for accepting or rejecting a synthesized batch based on purity data.

References

A Comparative Analysis of Functionalized Biphenyl Dicarboxylic Acids in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Functionalized biphenyl dicarboxylic acids represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Their rigid biphenyl core, combined with the tunable nature of appended functional groups, allows for the targeted design of therapeutic agents with enhanced potency and selectivity. This guide provides a comparative overview of the performance of various functionalized biphenyl dicarboxylic acids, supported by experimental data, to aid in the strategic development of novel drug candidates.

Data Presentation: A Comparative Look at Biological Activity

The therapeutic potential of functionalized biphenyl dicarboxylic acids is most evident in their anticancer and anti-inflammatory properties. The following tables summarize key quantitative data from in vitro studies, offering a side-by-side comparison of different derivatives.

Table 1: In Vitro Anticancer Activity of Functionalized Biphenyl Carboxylic Acid Derivatives

The cytotoxic effects of various biphenyl carboxylic acid derivatives have been evaluated against different human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this comparison.

Compound IDFunctional GroupCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
3a UnsubstitutedMCF-7 (Breast)10.14 ± 2.05Tamoxifen-
MDA-MB-231 (Breast)10.78 ± 2.58
3j BenzyloxyMCF-7 (Breast)9.92 ± 0.97Tamoxifen-
MDA-MB-231 (Breast)9.54 ± 0.85
11 HydroxylatedMelanoma Cells1.7 ± 0.5--

MCF-7 is an estrogen receptor-positive breast cancer cell line, while MDA-MB-231 is a triple-negative breast cancer cell line.[1][2]

Table 2: In Vitro COX-2 Inhibitory Activity of Biphenyl Derivatives

A significant mechanism of anti-inflammatory action for many biphenyl derivatives is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins. The selectivity and potency of this inhibition are critical for therapeutic efficacy while minimizing side effects.[3][4]

Compound IDFunctional Group(s)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
Compound 19 Amide, -SO2NH21.217.886.52Celecoxib
Compound 27 Amide, -F1.138.607.61Celecoxib
Celecoxib -0.88>10>11.36-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of functionalized biphenyl dicarboxylic acids.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (functionalized biphenyl dicarboxylic acids) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Tamoxifen). Incubate for 48 hours.[2]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of novel compounds.[7][8][9][10][11][12]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethesmometer

  • Reference drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally to different groups of rats. The control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[2][9][13][14][15]

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well plate

  • Plate reader (fluorometric or colorimetric)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and various concentrations of the test compounds or reference inhibitor. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Reaction Incubation and Termination: Incubate the plate at 37°C for a defined period (e.g., 10 minutes) and then stop the reaction with a stop solution.

  • Detection: Measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA for PGE2).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.

Signaling Pathway Diagrams

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds HSP90 HSP90 ER->HSP90 Bound in inactive state ER_E_dimer ER-Estrogen Dimer ER->ER_E_dimer Dimerization Biphenyl Biphenyl Dicarboxylic Acid Derivative Biphenyl->ER Antagonist (Blocks Binding) ERE Estrogen Response Element (ERE) ER_E_dimer->ERE Translocates and Binds Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to

Caption: Estrogen Receptor Alpha (ERα) Signaling Pathway and Inhibition.

Prostaglandin_Synthesis_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Biphenyl Biphenyl Dicarboxylic Acid Derivative Biphenyl->COX2 Inhibits PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate

Caption: Prostaglandin Synthesis Pathway and COX-2 Inhibition.

Experimental Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Biphenyl Dicarboxylic Acid Derivatives incubate1->add_compound incubate2 Incubate 48h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental Workflow for the MTT Cell Viability Assay.

References

A Researcher's Guide to Benchmarking Metal Complex Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise evaluation of a metal complex's catalytic performance is paramount. This guide provides a framework for objectively benchmarking the catalytic activity of metal complexes against established alternatives, supported by experimental data and clear procedural outlines.

Understanding Key Performance Indicators in Catalysis

To quantitatively assess catalytic performance, several key performance indicators (KPIs) are utilized. These metrics provide a standardized basis for comparison across different catalysts and reaction conditions.[1] The primary KPIs include:

  • Turnover Number (TON): This dimensionless quantity represents the total number of substrate molecules that a single catalyst molecule can convert into product before becoming deactivated.[2] A higher TON indicates a more robust and long-lasting catalyst. It is calculated as the number of moles of product divided by the number of moles of the catalyst.[2][3]

  • Turnover Frequency (TOF): TOF measures the efficiency of a catalyst per unit of time, essentially the number of catalytic cycles a single active site can perform in a given time.[2][4] It is calculated by dividing the TON by the reaction time.[2][3] For industrial applications, TOF values typically range from 10⁻² to 10² s⁻¹, while enzymes can have TOFs as high as 10³ to 10⁷ s⁻¹.[2]

  • Yield: The yield quantifies the amount of product generated relative to the initial amount of limiting reactant.[5] It is a critical measure of the overall effectiveness of a catalytic process.[1]

  • Selectivity: This KPI assesses a catalyst's ability to preferentially form a desired product over other possible side products.[1] High selectivity is crucial for minimizing waste and improving the purity of the final product.[1]

Benchmark Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, widely used for creating carbon-carbon bonds.[6][7] This palladium-catalyzed reaction between an organoboron compound and an organohalide serves as an excellent benchmark for evaluating the performance of new metal complexes, particularly those based on palladium.[7][8]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7][9]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X Pd(II)_Complex R1-Pd(II)L2-X (Palladacycle) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R2-B(OR)2 Base Pd(II)_Intermediate R1-Pd(II)L2-R2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Palladium Catalysts

The following table summarizes the performance of various palladium complexes in a representative Suzuki-Miyaura coupling reaction between 4-bromotoluene and phenylboronic acid.

Catalyst/PrecatalystLigandCatalyst Loading (mol%)TONTOF (h⁻¹)Yield (%)Reaction Conditions
Your Product Your Ligand [Specify] [Specify] [Specify] [Specify] [Specify]
Pd(PPh₃)₄PPh₃1.09547.595Toluene, K₂CO₃, 80°C, 2h
Pd(OAc)₂ / SPhosSPhos0.198049098Toluene, K₃PO₄, 100°C, 2h
Pd₂(dba)₃ / XPhosXPhos0.05196098098Dioxane, K₃PO₄, 110°C, 2h
PEPPSI-IPrIPr0.51909595t-BuOH, K₂CO₃, 80°C, 2h

Data presented are representative and may vary based on specific experimental conditions.

Experimental Protocol for Benchmark Suzuki-Miyaura Coupling

This section provides a detailed methodology for performing the benchmark reaction.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • 4-bromotoluene (Aryl halide)

  • Phenylboronic acid (Organoboron reagent)

  • Potassium carbonate (Base)

  • Toluene (Solvent)

  • Internal standard (e.g., dodecane) for GC analysis

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with hot plate)

  • Gas chromatograph (GC) for analysis

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A 1. Add Pd catalyst, aryl halide, boronic acid, and base to Schlenk flask. B 2. Add solvent and internal standard. A->B C 3. Degas the reaction mixture (e.g., three freeze-pump-thaw cycles). B->C D 4. Backfill with inert gas (N₂ or Ar). C->D E 5. Heat the reaction mixture to the specified temperature with stirring. D->E F 6. Monitor reaction progress by taking aliquots at specific time intervals. E->F G 7. Quench aliquots with water and extract with an organic solvent. F->G H 8. Analyze the organic layer by GC to determine yield and conversion. G->H I 9. Calculate TON and TOF. H->I

References

A Comparative Guide to DFT Calculations of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Density Functional Theory (DFT) calculations for 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide establishes a comparison with a structurally related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, for which detailed DFT and experimental data have been published. This approach allows for an objective evaluation of the expected structural and electronic properties of the target molecule.

Introduction to DFT in Drug Discovery

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[1] In the field of drug development, DFT calculations are instrumental in predicting molecular properties, including geometry, electronic distribution, and reactivity. These predictions can guide the synthesis of novel compounds and help to understand their interactions with biological targets.

Biphenyl carboxylic acid derivatives are a significant class of compounds in medicinal chemistry, exhibiting a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3][4] The specific molecule of interest, this compound, contains key functional groups—a carboxylic acid and a formyl group—that can participate in various intermolecular interactions, making it a candidate for further investigation in drug design.

Comparative Molecular Analysis

To provide a robust comparison, we will analyze the DFT-calculated properties of this compound against the known experimental and DFT data for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. The latter provides a reliable benchmark for the expected geometric and electronic parameters of a substituted biphenyl carboxylic acid.

Table 1: Comparison of Key Molecular Properties

PropertyThis compound (Predicted)4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid (Experimental/DFT)[3][5]
Molecular Formula C14H10O3C20H16O3[3]
Molecular Weight 226.23 g/mol [6]304.34 g/mol
Dihedral Angle (between phenyl rings) Expected to be non-planar due to steric hindrance.26.09 (4)° (X-ray)[3]
Key Functional Groups Carboxylic acid, Aldehyde (Formyl)Carboxylic acid, Ether (Benzyloxy)
HOMO-LUMO Energy Gap (DFT) To be calculated.4.3337 eV (B3LYP/6–311+G(d,p))[5]

Experimental and Computational Protocols

A standardized protocol for DFT calculations is crucial for reproducibility and comparison across different studies. The following outlines a typical workflow for calculating the properties of this compound.

DFT Calculation Protocol:

  • Initial Structure Generation: The 3D structure of this compound is first constructed using molecular modeling software. The SMILES string O=Cc1cccc(c1)-c2cccc(C(=O)O)c2 can be used as a starting point.[6]

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using a specific functional and basis set. A common choice for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set.[5] This level of theory has been shown to provide a good balance between accuracy and computational cost for similar systems.[5]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[7]

  • Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

    • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic stability.[8]

    • Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

    • Spectroscopic Properties: Theoretical vibrational (IR) and electronic (UV-Vis) spectra can be calculated and compared with experimental data if available.

Workflow for DFT Calculations:

DFT_Workflow A Initial Molecular Structure Generation B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D E Calculation of Electronic Properties (HOMO, LUMO, MEP) D->E Yes G Refine Initial Structure D->G No F Analysis of Results E->F G->B

Caption: A generalized workflow for performing DFT calculations on an organic molecule.

Comparative Data Tables

The following tables present a comparison of the calculated geometric parameters for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid from DFT calculations and experimental X-ray diffraction data. This provides a baseline for the expected accuracy of similar calculations on this compound.

Table 2: Selected Bond Lengths (Å) for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid

BondExperimental (X-ray)[3]Calculated (DFT)[5]
C-C (inter-ring)1.492(2)1.488
C=O (carboxyl)1.221(2)1.211
C-O (carboxyl)1.311(2)1.364

Table 3: Selected Bond Angles (°) for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid

AngleExperimental (X-ray)[3]Calculated (DFT)[5]
O-C=O (carboxyl)122.3(1)122.5
C-C-C (inter-ring)120.7(1)120.9

Signaling Pathways and Logical Relationships

The application of DFT in drug discovery often involves understanding how a molecule's electronic properties relate to its biological activity. The diagram below illustrates the logical relationship between DFT-calculated parameters and the prediction of a molecule's potential as a drug candidate.

Drug_Discovery_Logic cluster_dft DFT Calculations cluster_prediction Predicted Properties A Optimized Molecular Geometry C Chemical Reactivity A->C B Electronic Properties (HOMO, LUMO, MEP) B->C D Intermolecular Interactions B->D F Potential as a Drug Candidate C->F D->F E Pharmacokinetic Properties (ADME) E->F

Caption: Logical flow from DFT calculations to the assessment of a drug candidate.

Conclusion

References

A Researcher's Guide to Confirming the Structure of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comparative overview of analytical techniques to elucidate the structure of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid and its derivatives. We present supporting data from analogous compounds and detailed experimental protocols for the most effective methods.

Workflow for Structural Confirmation

A logical workflow ensures a comprehensive and efficient structural analysis. The process begins with techniques that confirm the presence of key functional groups and the overall molecular framework, and can culminate in a definitive three-dimensional structure determination.

Structural Confirmation Workflow Fig. 1: Workflow for Structural Confirmation cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Definitive Structure IR Infrared (IR) Spectroscopy (Functional Group Identification) MS Mass Spectrometry (MS) (Molecular Weight & Formula) IR->MS Provides initial clues NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) MS->NMR Confirms molecular formula XRay Single Crystal X-ray Crystallography (3D Molecular Structure) NMR->XRay Provides definitive proof

Caption: A typical workflow for the structural elucidation of an organic molecule.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required. The following table compares the primary methods for characterizing this compound.

Technique Information Provided Strengths Limitations
Infrared (IR) Spectroscopy Presence of functional groups (aldehyde, carboxylic acid, aromatic rings).Rapid, non-destructive, excellent for identifying key functional groups.Provides limited information on the overall molecular framework and connectivity.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), and fragmentation patterns for structural clues.High sensitivity, provides molecular formula, can be coupled with chromatography (LC-MS) for mixture analysis.[1]Isomers can be difficult to distinguish without tandem MS (MS/MS). Fragmentation can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Provides the most comprehensive structural information in solution.[1] ¹H, ¹³C, and 2D NMR techniques can fully elucidate the molecular structure.[2]Lower sensitivity than MS, requires larger sample amounts, and can be complex to interpret for molecules with many signals.
X-ray Crystallography Absolute 3D molecular structure, including bond lengths, angles, and stereochemistry.Provides the definitive, unambiguous structure of a molecule in the solid state.[3]Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the conformation in solution.
Chemical Tests Qualitative confirmation of functional groups.Simple, rapid, and low-cost.Prone to interferences, provides limited information, and is largely superseded by spectroscopic methods.

Expected Spectroscopic Data

Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorptions for the carboxylic acid and aromatic aldehyde functionalities.

Functional Group Vibration Expected Wavenumber (cm⁻¹) Appearance
Carboxylic AcidO-H stretch2500-3300Very broad
Carboxylic AcidC=O stretch1680-1710Strong, sharp
AldehydeC-H stretch2800-2900 and 2700-2800Two weak to medium bands
AldehydeC=O stretch1685-1710Strong, sharp
Aromatic RingC=C stretch1450-1600Multiple medium to weak bands
Aromatic RingC-H bend (out-of-plane)690-900Strong bands indicative of substitution pattern

Data derived from general principles of IR spectroscopy for aromatic aldehydes and carboxylic acids.[4][5][6][7][8][9][10][11]

¹H NMR Spectroscopy Data

The proton NMR spectrum will show signals for the aromatic protons, the aldehyde proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO)9.9 - 10.1Singlet (s)1H
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet (br s)1H
Aromatic (Ar-H)7.2 - 8.5Multiplets (m)8H

Predicted values based on data for biphenyl-4-carboxaldehyde and biphenyl-3-carboxylic acid.[12][13][14]

¹³C NMR Spectroscopy Data

The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the aldehyde and carboxylic acid, in addition to the aromatic carbons.

Carbon Expected Chemical Shift (δ, ppm)
Aldehyde (-CHO)190 - 193
Carboxylic Acid (-COOH)165 - 170
Aromatic (Ar-C)125 - 145

Predicted values based on general ranges for aromatic aldehydes and carboxylic acids and data for substituted biphenyls.[3][15]

Mass Spectrometry Data

The mass spectrum will provide the molecular weight and key fragmentation patterns.

Parameter Value
Molecular Formula C₁₄H₁₀O₃[16]
Molecular Weight 226.23 g/mol
Predicted m/z [M-H]⁻ 225.05571[16]
Predicted m/z [M+H]⁺ 227.07027[16]
Key Fragmentations Loss of -OH (M-17), -CHO (M-29), -COOH (M-45)[7][17]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the connectivity of atoms.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often suitable for carboxylic acids as it allows for the observation of the acidic proton.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations (proton-proton couplings).

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to identify which protons are directly attached to which carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the accurate mass of the molecule and study its fragmentation pattern.

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Chromatographic Separation (LC):

    • Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Run a gradient elution, for example, starting with 5% B and increasing to 95% B over 10 minutes.

    • Set the flow rate to 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Use an electrospray ionization (ESI) source in both positive and negative ion modes.

    • Acquire full scan data to determine the m/z of the molecular ion ([M+H]⁺ and [M-H]⁻).

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern. This is crucial for distinguishing isomers.

X-ray Crystallography

Objective: To obtain the definitive 3D structure of the molecule.

Protocol:

  • Crystal Growth (Slow Evaporation):

    • Ensure the compound is highly pure.

    • Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).

    • Filter the solution into a clean vial.

    • Cover the vial with a cap containing a small hole or with parafilm punctured with a needle to allow for slow evaporation.

    • Store the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.[2]

  • Crystal Mounting and Data Collection:

    • Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces.

    • Mount the crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or other phasing techniques.

    • Refine the atomic positions and thermal parameters to obtain the final, high-resolution 3D structure.

Interpreting Fragmentation in Mass Spectrometry

The fragmentation pattern in mass spectrometry provides valuable clues about the molecule's structure. For this compound, key fragmentation pathways can be predicted.

MS Fragmentation Fig. 2: Predicted MS Fragmentation Pathways M [M]⁺˙ m/z = 226 M_minus_OH [M-OH]⁺ m/z = 209 M->M_minus_OH - •OH M_minus_CHO [M-CHO]⁺ m/z = 197 M->M_minus_CHO - •CHO M_minus_COOH [M-COOH]⁺ m/z = 181 M->M_minus_COOH - •COOH Biphenyl [C₁₂H₉]⁺ m/z = 153 M_minus_COOH->Biphenyl - CO

Caption: Predicted major fragmentation pathways for the target molecule in EI-MS.

By systematically applying these techniques and comparing the obtained data with expected values, researchers can confidently confirm the structure of this compound derivatives, ensuring the integrity of their research and development efforts.

References

A Comparative Analysis of Anti-Amyloid Therapies for Early Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective cross-validation of clinical trial results for three prominent anti-amyloid monoclonal antibodies: Lecanemab, Donanemab, and Aducanumab. The data presented is collated from their respective Phase 3 clinical trials, offering a quantitative comparison of their efficacy and safety profiles.

The development of disease-modifying therapies for Alzheimer's disease has largely focused on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) plaques in the brain is a primary pathological driver of the disease. Lecanemab, Donanemab, and Aducanumab are all monoclonal antibodies designed to target and clear these Aβ plaques. This guide summarizes the pivotal clinical trial data to aid in the comparative assessment of these therapies.

Quantitative Data Summary

The following table summarizes the key efficacy and safety data from the Phase 3 clinical trials of Lecanemab (Clarity AD), Donanemab (TRAILBLAZER-ALZ 2), and Aducanumab (EMERGE and ENGAGE).

MetricLecanemab (Clarity AD)Donanemab (TRAILBLAZER-ALZ 2)Aducanumab (EMERGE - High Dose)
Primary Efficacy Endpoint
Change in CDR-SB vs. Placebo27% reduction in decline[1][2]35% slowing of decline[3][4]22-23% reduction in decline[5][6]
Biomarker Endpoint
Amyloid Plaque ClearanceSignificant reduction at 18 months[2]84% average reduction at 18 months[3]Dose- and time-dependent reduction[6]
Key Safety Finding
Amyloid-Related Imaging Abnormalities-Edema (ARIA-E)12.6%[1]Consistent with Phase 2 study[7]Most common adverse event[6]

Experimental Protocols

  • Donanemab (TRAILBLAZER-ALZ 2): This study enrolled 1,736 participants with early symptomatic Alzheimer's disease with confirmed amyloid pathology.[3][4] Participants were stratified by their level of tau pathology. The primary endpoint was the change from baseline until 18 months on the integrated Alzheimer's Disease Rating Scale (iADRS).[4] A key feature of this trial was that participants stopped receiving donanemab and switched to placebo if they achieved a prespecified level of amyloid plaque clearance.[9]

  • Aducanumab (EMERGE and ENGAGE): These two identically designed studies enrolled a total of 3,285 participants with early Alzheimer's disease and confirmed amyloid pathology.[10] Participants were randomly assigned to receive a low dose or a high dose of Aducanumab, or a placebo, via intravenous infusion every four weeks.[6] The primary endpoint for both studies was the change in the CDR-SB score. The EMERGE trial met its primary endpoint, showing a significant reduction in clinical decline in the high-dose group, while the ENGAGE trial did not.[6]

Visualizations

Signaling Pathway: The Amyloid Cascade Hypothesis

This diagram illustrates the central hypothesis underlying the development of these anti-amyloid therapies. It depicts the proposed sequence of events from the production of amyloid-beta to the eventual onset of clinical dementia.

APP Amyloid Precursor Protein (APP) AB Amyloid-Beta (Aβ) Monomers APP->AB β- & γ-secretase cleavage Oligomers Soluble Aβ Oligomers AB->Oligomers Plaques Insoluble Aβ Plaques Oligomers->Plaques Neurotoxicity Synaptic Dysfunction & Neurotoxicity Oligomers->Neurotoxicity Inflammation Neuroinflammation Plaques->Inflammation Tau Tau Pathology (Tangles) Neurotoxicity->Tau Inflammation->Tau Death Neuronal Death Tau->Death Dementia Clinical Dementia Death->Dementia

Caption: The Amyloid Cascade Hypothesis.

Experimental Workflow: Phase 3 Anti-Amyloid Antibody Trial

This diagram outlines the typical workflow for the Phase 3 clinical trials discussed, from patient screening to data analysis.

Screening Patient Screening (Early AD, Amyloid Positive) Randomization Randomization (1:1) Screening->Randomization Treatment Treatment Arm (Anti-Amyloid Antibody) Randomization->Treatment Placebo Placebo Arm (Control) Randomization->Placebo Monitoring 18-Month Treatment & Monitoring (Safety & Efficacy Assessments) Treatment->Monitoring Placebo->Monitoring Endpoint Primary Endpoint Analysis (e.g., CDR-SB Change) Monitoring->Endpoint Results Results & Regulatory Submission Endpoint->Results cluster_drugs Anti-Amyloid Therapies Lecanemab Lecanemab (Clarity AD) - 27% decline reduction - Consistent positive results Donanemab Donanemab (TRAILBLAZER-ALZ 2) - 35% decline reduction - Plaque clearance-based treatment cessation Aducanumab Aducanumab (EMERGE/ENGAGE) - 22% decline reduction (EMERGE) - Conflicting trial outcomes

References

Unlocking Potential: The Strategic Advantage of Aldehyde Groups in MOF Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of functional groups into the organic linkers of Metal-Organic Frameworks (MOFs) has paved the way for a new generation of highly versatile and task-specific materials. Among these, the aldehyde group stands out as a particularly powerful tool for tailoring MOF properties. Its inherent reactivity opens a gateway to a vast array of post-synthetic modifications (PSM), enabling the precise engineering of MOFs for enhanced performance in catalysis, chemical sensing, and targeted drug delivery. This guide provides an objective comparison of aldehyde-functionalized MOFs with their non-functionalized counterparts, supported by experimental data, detailed protocols, and visual workflows to illustrate the clear advantages conferred by this versatile functional group.

The Power of Post-Synthetic Modification (PSM)

The primary advantage of incorporating an aldehyde group into a MOF linker is its ability to serve as a reactive handle for PSM. This allows for the introduction of a wide range of chemical functionalities into a pre-existing MOF structure without altering its fundamental framework. This approach overcomes the limitations of de novo synthesis, where the desired functional groups might not be stable under the conditions required for MOF formation.

Below is a diagram illustrating the general workflow of post-synthetic modification of an aldehyde-tagged MOF.

PSM_Workflow Aldehyde_MOF Aldehyde-Tagged MOF Reaction PSM Reaction (e.g., Schiff Base Condensation) Aldehyde_MOF->Reaction Reagent Functional Reagent (e.g., Amine, Hydrazine) Reagent->Reaction Solvent Solvent System Solvent->Reaction Functionalized_MOF Functionalized MOF Reaction->Functionalized_MOF Application Targeted Application (Catalysis, Sensing, etc.) Functionalized_MOF->Application

Caption: General workflow for the post-synthetic modification of an aldehyde-tagged MOF.

Enhanced Catalytic Performance

The introduction of specific catalytic sites through PSM of aldehyde-functionalized linkers can dramatically enhance the catalytic activity and selectivity of MOFs. By strategically placing functional groups within the porous framework, it is possible to create enzyme-mimicking microenvironments that facilitate specific chemical transformations.

A prime example is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. By modifying an amine-containing MOF with an aldehyde, or by post-synthetically modifying an aldehyde-tagged MOF to introduce amine functionalities, highly active and reusable heterogeneous catalysts can be developed.

MOF CatalystSubstratesReaction Time (min)Conversion (%)Ref.
Cu-MOFBenzaldehyde, Malononitrile15>95[1]
Amino-functionalized HKUST-1Various aldehydes and active methylene compounds10-6090-99[2]
UiO-66-NH₂Benzaldehyde, Malononitrile420100[3]
CAU-1-NH₂Benzaldehyde, Malononitrile420100[3]

Table 1: Comparison of Catalytic Performance in Knoevenagel Condensation. This table highlights the efficiency of functionalized MOFs in catalyzing the Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation using a Functionalized MOF Catalyst

Materials:

  • Aldehyde-functionalized or amine-functionalized MOF (e.g., Cu-MOF, UiO-66-NH₂)

  • Substituted benzaldehyde

  • Malononitrile or other active methylene compound

  • Ethanol (or another suitable solvent)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, add the MOF catalyst (typically 3-5 mol% relative to the aldehyde).

  • Add the substituted benzaldehyde (1 mmol) and the active methylene compound (1.2 mmol) to the flask.

  • Add the solvent (e.g., 5 mL of ethanol).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-70 °C).

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, separate the catalyst from the reaction mixture by centrifugation or filtration.

  • Wash the catalyst with the solvent used for the reaction and dry it for reuse.

  • Isolate the product from the supernatant by evaporating the solvent.

Below is a diagram illustrating the logical flow of a MOF-catalyzed Knoevenagel condensation.

Knoevenagel_Workflow cluster_reactants Reactants Aldehyde Aldehyde Mixing Mixing in Solvent Aldehyde->Mixing Methylene Active Methylene Compound Methylene->Mixing Catalyst Functionalized MOF (e.g., Amine-functionalized) Catalyst->Mixing Reaction Condensation Reaction Mixing->Reaction Separation Catalyst Separation (Centrifugation/Filtration) Reaction->Separation Product Product Separation->Product Recycled_Catalyst Recycled Catalyst Separation->Recycled_Catalyst Sensing_Pathway Functionalized_MOF Functionalized MOF (Recognition Sites) Binding Selective Binding Functionalized_MOF->Binding Analyte Target Analyte (e.g., Heavy Metal Ion) Analyte->Binding Signal_Change Optical/Electrochemical Signal Change Binding->Signal_Change Detection Analyte Detection Signal_Change->Detection

References

A Comparative Guide to the Electrochemical Properties of Common Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of two widely used analgesic compounds: paracetamol and ibuprofen. The objective is to offer a clear, data-driven comparison of their redox behaviors, supported by detailed experimental protocols. This information is crucial for researchers in drug development and analytical chemistry, aiding in the development of novel sensing methods and in understanding the metabolic pathways of these drugs.

Comparative Electrochemical Data

The electrochemical behavior of paracetamol and ibuprofen reveals distinct differences in their susceptibility to oxidation. Paracetamol exhibits a well-defined oxidation peak at a significantly lower potential compared to ibuprofen, indicating it is more easily oxidized. This difference is fundamental to the development of selective electrochemical sensors for their simultaneous determination.

CompoundWorking ElectrodeSupporting ElectrolyteTechniqueAnodic Peak Potential (Epa) vs. Ag/AgClReference
ParacetamolBoron-Doped Diamond (BDD)0.1 M H₂SO₄ with 10% (v/v) ethanolDPV0.85 V[1][2]
IbuprofenBoron-Doped Diamond (BDD)0.1 M H₂SO₄ with 10% (v/v) ethanolDPV1.72 V[1][2]
ParacetamolGlassy Carbon (GC)0.1 M H₂SO₄ + 50% aqueous methanol (pH 1.0)CV0.739 V[3]
IbuprofenGlassy Carbon (GC)0.1 M H₂SO₄ + 50% aqueous methanol (pH 1.0)CV1.825 V[3]

DPV: Differential Pulse Voltammetry, CV: Cyclic Voltammetry

Experimental Protocols

The following sections detail the methodologies for the key electrochemical experiments cited in this guide.

Cyclic Voltammetry (CV) for the Analysis of Paracetamol and Ibuprofen

Objective: To determine the oxidation potentials of paracetamol and ibuprofen.

Materials and Apparatus:

  • Potentiostat

  • Three-electrode cell:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Ag/AgCl

    • Counter Electrode: Platinum wire

  • Paracetamol and ibuprofen standards

  • Supporting Electrolyte: 0.1 M H₂SO₄ + 50% aqueous methanol (pH 1.0)[3]

  • Volumetric flasks and pipettes

  • Deionized water

  • Ethanol

Procedure:

  • Electrode Preparation: Polish the GCE with alumina slurry on a polishing pad, rinse with deionized water, and sonicate in ethanol and then deionized water.

  • Solution Preparation: Prepare stock solutions of paracetamol and ibuprofen in aqueous ethanol. Prepare the supporting electrolyte by mixing 0.1 M sulfuric acid with 50% aqueous methanol.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes and the supporting electrolyte.

    • Add a known concentration of the analyte (paracetamol or ibuprofen) to the cell.

    • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen.

    • Perform cyclic voltammetry by scanning the potential from an initial potential to a final potential and back. For the simultaneous analysis of both drugs, the potential range can be set from 0 to 2 V.[3]

    • Record the resulting voltammogram. The potential at which the oxidation peak occurs is the anodic peak potential (Epa).

    • Repeat the measurement for different scan rates to study the kinetics of the electrode reaction.

Differential Pulse Voltammetry (DPV) for Simultaneous Determination

Objective: To achieve sensitive and simultaneous detection of paracetamol and ibuprofen.

Materials and Apparatus:

  • Same as for CV, with the working electrode being a Boron-Doped Diamond (BDD) electrode.[1][2]

  • Supporting Electrolyte: 0.1 M H₂SO₄ solution containing 10% (v/v) of ethanol.[1][2]

Procedure:

  • Electrode and Solution Preparation: Follow the same initial steps as for CV, using the BDD electrode and the specified supporting electrolyte.

  • Electrochemical Measurement:

    • Set the DPV parameters on the potentiostat (e.g., pulse amplitude, pulse width, scan increment).

    • Scan the potential over a range that covers the oxidation potentials of both paracetamol and ibuprofen.

    • The resulting voltammogram will show distinct peaks for the oxidation of each compound, allowing for their simultaneous quantification. A well-defined oxidation peak was observed for paracetamol at 0.85 V and for ibuprofen at 1.72 V (vs. Ag/AgCl).[1][2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Prepare Supporting Electrolyte E Add Electrolyte and Analyte A->E B Prepare Analyte Stock Solution B->E C Polish and Clean Working Electrode D Assemble Three-Electrode Cell C->D D->E Electrodes F Deoxygenate with N2 Purge E->F G Set Voltammetric Parameters F->G H Run Voltammetric Scan G->H I Record Voltammogram H->I J Identify Peak Potentials (Epa) I->J K Determine Analyte Concentration J->K Redox_Pathway_Comparison cluster_Paracetamol Paracetamol Oxidation cluster_Ibuprofen Ibuprofen Oxidation (Simplified) P1 Paracetamol P2 N-acetyl-p-benzoquinone imine (NAPQI) P1->P2 -2e-, -2H+ I1 Ibuprofen I2 Oxidized Products I1->I2 Oxidation at higher potential

References

Safety Operating Guide

Proper Disposal of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid is critical to ensure laboratory safety and environmental compliance. This document provides a step-by-step guide for the safe handling and disposal of this chemical compound. Adherence to these procedures is mandatory to minimize risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1] All handling of the compound and its waste should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]

Waste Segregation and Storage

Proper segregation of chemical waste is a foundational step in compliant disposal.[2][3]

  • Waste Container : Collect waste this compound in a dedicated, properly labeled hazardous waste container.[2] The container should be made of a non-reactive material, such as glass or polyethylene, and must be sealable.[2][3]

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] The accumulation start date must also be clearly marked on the label.

  • Segregation : Do not mix waste this compound with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2][3] It is particularly important to keep it separate from incompatible materials such as strong oxidizing agents.[2][4] Store waste containers in a well-ventilated area.[3]

Disposal Procedures

The primary and mandated disposal route for this compound is through a licensed hazardous waste disposal service.[1][5]

  • Collection : Carefully transfer the waste chemical into the designated hazardous waste container. For solid waste, sweep it up and shovel it into a suitable container.[1] Minimize dust formation during this process.[1]

  • Do Not Dispose in Drains : Under no circumstances should this chemical be disposed of down the drain or into sewer systems.[1][5][6] This is to prevent environmental contamination.

  • Contact EHS : Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office. They will ensure the waste is transported to an approved and licensed waste disposal plant.[1][5]

  • Empty Container Disposal : Empty containers that previously held this compound must be handled as hazardous waste. They should be triple-rinsed with a suitable solvent.[7] The rinsate from these rinses must be collected and disposed of as hazardous waste.[7][8] After proper rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular waste.[6]

Spill Management

In the event of a spill, prevent further leakage if it is safe to do so.[5][6] Absorb the spill with an inert material such as sand or vermiculite and place it into a suitable container for disposal as hazardous waste.[9] Ensure adequate ventilation.[1] For significant spills, evacuate the area and contact your institution's EHS office immediately.[10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste? ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste solid, liquid, or an empty container? ppe->waste_type solid_waste Solid Waste: Minimize dust. Sweep and place in hazardous waste container. waste_type->solid_waste Solid liquid_waste Liquid Waste: Pour carefully into hazardous waste container. waste_type->liquid_waste Liquid empty_container Empty Container: Triple-rinse with appropriate solvent. waste_type->empty_container Empty Container label_container Securely close and label container: 'Hazardous Waste' 'this compound' Accumulation Date solid_waste->label_container liquid_waste->label_container collect_rinsate Collect all rinsate as hazardous waste. empty_container->collect_rinsate collect_rinsate->label_container store_waste Store in designated satellite accumulation area. Segregate from incompatible materials. label_container->store_waste contact_ehs Contact Institutional EHS for pickup and disposal by an approved waste facility. store_waste->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and eye irritation and may lead to respiratory irritation.[2][3] The following table summarizes the required personal protective equipment (PPE).

Exposure Route Hazard Required PPE Additional Precautions
Inhalation Harmful if inhaled; may cause respiratory irritation.[1][2]NIOSH/MSHA approved respirator (if ventilation is inadequate).[4][5]Work in a well-ventilated area or under a chemical fume hood.[2][4]
Skin Contact Harmful in contact with skin; causes skin irritation.[1][2]Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[6][7]Wear a lab coat, long pants, and closed-toe shoes.[7][8] Immediately remove and wash contaminated clothing before reuse.[2][4]
Eye Contact Causes serious eye irritation.[2][3]Safety glasses with side-shields or chemical splash goggles.[4][7][8]Use a face shield when there is a potential for splashing.[6][7][8] Ensure eyewash stations are readily accessible.[4]
Ingestion Harmful if swallowed.[1]N/ADo not eat, drink, or smoke in the laboratory.[2][4] Wash hands thoroughly after handling.[2][4]

Standard Operating Procedure for Handling

This section details the step-by-step protocol for the safe handling of this compound from receipt to disposal.

Pre-Handling and Preparation
  • Hazard Assessment: Before beginning any work, review the Safety Data Sheet (SDS) and conduct a risk assessment for the specific procedures to be performed.[8]

  • Area Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered.[2] Verify that the fume hood has adequate airflow.

  • PPE Donning: Put on all required personal protective equipment as outlined in the table above. Inspect gloves for any signs of damage before use.[5]

Handling and Experimental Use
  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize dust inhalation.[2]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Spill Management: In case of a spill, evacuate personnel from the immediate area.[9] For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2] Avoid generating dust during cleanup.[5][9]

Post-Handling
  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • PPE Doffing: Remove gloves using the proper technique to avoid skin contact with the outer surface.[5] Wash hands thoroughly with soap and water after removing gloves.[4][5]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, paper towels, gloves), in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][5] Do not discharge to sewer systems.[9]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G prep 1. Preparation - Review SDS - Prepare Fume Hood - Don PPE handling 2. Handling - Weighing in Hood - Solution Preparation prep->handling post_handling 3. Post-Handling - Decontaminate Area - Doff PPE - Wash Hands handling->post_handling spill Spill Response - Evacuate - Absorb & Contain - Dispose as Waste handling->spill If Spill Occurs storage 4. Storage - Tightly Closed Container - Cool, Dry, Ventilated Area post_handling->storage disposal 5. Disposal - Segregate Waste - Label Containers - Licensed Disposal post_handling->disposal spill->disposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.